Boc-Asp(OBzl)-Pro-Arg-AMC
Description
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Properties
Molecular Formula |
C37H47N7O9 |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |
InChI Key |
CGHJNIDVCUBKPA-KCHLEUMXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific measurement of protease activity, primarily that of thrombin and trypsin. This document serves as an in-depth technical guide, providing comprehensive information on its mechanism of action, key quantitative data, detailed experimental protocols for its application in enzyme kinetics, and an overview of the pertinent signaling pathways.
Core Concepts
Chemical Identity and Properties
This compound is a tetrapeptide composed of Aspartic acid (with a benzyl (B1604629) ester protecting group on the side chain), Proline, and Arginine, covalently linked to a highly fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value |
| Molecular Formula | C37H47N7O9 |
| Molecular Weight | 733.81 g/mol [1] |
| CAS Number | 113866-00-5[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
The fundamental principle behind the utility of this compound lies in its fluorogenic nature. In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the Arginine residue and the AMC moiety by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is liberated.[1][2][3][4] The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for a quantitative and continuous assay. The excitation and emission wavelengths for the released AMC are approximately 351 nm and 430 nm, respectively.[2]
Quantitative Data
The following table summarizes the known kinetic parameters for the interaction of this compound with human α-thrombin.
| Enzyme | Kₘ (μM) | kcat (s⁻¹) |
| Human α-Thrombin | 11 | 160 |
Source: Bachem AG, Fisher Scientific[5]
Experimental Protocols
This section provides a detailed methodology for the use of this compound in a fluorometric assay to determine the activity of thrombin or trypsin. This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified human α-thrombin or bovine trypsin
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for ~350 nm and ~450 nm, respectively.
-
Standard 7-amino-4-methylcoumarin (AMC) for calibration curve
Preparation of Stock Solutions
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of thrombin or trypsin in a suitable buffer (e.g., the assay buffer) at a concentration appropriate for your experiment. Store according to the manufacturer's recommendations.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
Experimental Workflow
The following diagram illustrates the general workflow for a protease activity assay using this compound.
References
An In-Depth Technical Guide to the Mechanism and Application of Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic substrate extensively utilized in biochemical assays to determine the activity of specific proteases, most notably thrombin and trypsin.[] This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.
Core Mechanism of Action
The functionality of this compound hinges on the principle of fluorescence resonance energy transfer (FRET) quenching and its subsequent dequenching upon enzymatic cleavage. The substrate consists of a specific peptide sequence, Asp-Pro-Arg, which is recognized by certain proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the aspartic acid side chain is protected by a benzyl (B1604629) ester (OBzl). The C-terminus is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact state, the AMC fluorophore is non-fluorescent or exhibits very low intrinsic fluorescence. Upon enzymatic hydrolysis of the amide bond between the C-terminal arginine (Arg) and the AMC molecule by a target protease, the AMC is released.[2][3] Free AMC is highly fluorescent and can be detected by measuring the emission at approximately 440-460 nm following excitation at around 351-380 nm.[3] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.
Signaling Pathway Context: The Coagulation Cascade
While this compound is a synthetic molecule and not part of a natural signaling pathway, its primary target, thrombin, is a key enzyme in the coagulation cascade. This pathway is a series of enzymatic reactions that leads to the formation of a blood clot. The diagram below illustrates the central role of thrombin in this cascade.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Enzyme | Source |
| kcat | 160 s⁻¹ | Thrombin | [4][5] |
| Km | 11 µM | Thrombin | [4][5] |
| Excitation Wavelength (λex) | 351 - 380 nm | AMC (product) | [3] |
| Emission Wavelength (λem) | 430 - 460 nm | AMC (product) | [3] |
Experimental Protocols
The following are representative protocols for measuring thrombin and trypsin activity using this compound. These should be optimized for specific experimental conditions.
I. Thrombin Activity Assay
A. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 8.0.
-
Thrombin: Human α-thrombin, stock solution prepared in assay buffer.
-
Substrate: this compound, 10 mM stock solution in DMSO.
-
96-well plate: Black, flat-bottom for fluorescence measurements.
-
Fluorescence plate reader.
B. Protocol:
-
Prepare Working Solutions:
-
Dilute the thrombin stock solution to the desired concentration (e.g., 1-10 nM) in pre-warmed assay buffer.
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 20-200 µM). A typical starting concentration is near the Km value (e.g., 10-20 µM).
-
-
Assay Procedure:
-
Add 50 µL of the diluted thrombin solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated by comparing the V₀ of the sample to a standard curve of free AMC.
-
II. Trypsin Activity Assay
A. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Trypsin: Bovine pancreatic trypsin, stock solution prepared in 1 mM HCl.
-
Substrate: this compound, 10 mM stock solution in DMSO.
-
96-well plate: Black, flat-bottom.
-
Fluorescence plate reader.
B. Protocol:
-
Prepare Working Solutions:
-
Dilute the trypsin stock solution to the desired concentration (e.g., 5-20 nM) in pre-warmed assay buffer.
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 50-200 µM).
-
-
Assay Procedure:
-
Add 50 µL of the diluted trypsin solution to each well.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution.
-
Immediately measure the fluorescence kinetics as described for the thrombin assay.
-
-
Data Analysis:
-
Analyze the data as described for the thrombin assay.
-
Mandatory Visualizations
Mechanism of Action Diagram
Experimental Workflow Diagram
References
An In-depth Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic substrate meticulously designed for the sensitive and specific measurement of protease activity, particularly that of thrombin and trypsin. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in enzymatic assays. Detailed experimental protocols and a discussion of the relevant signaling pathways are included to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is a tetrapeptide derivative. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the aspartic acid side chain is protected by a benzyl (B1604629) (Bzl) ester. The C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent as the AMC fluorescence is quenched. Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released, providing a direct and continuous measure of enzyme activity.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C37H47N7O9 | [1] |
| Molecular Weight | 733.81 g/mol | [1][2] |
| CAS Number | 113866-00-5 | [1] |
| Purity | ≥98% (HPLC) | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Wavelength | 351 nm | [1][2] |
| Emission Wavelength | 430 nm | [1][2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Biological Activity and Applications
This compound is a highly sensitive substrate for serine proteases that preferentially cleave after arginine residues. Its primary targets are thrombin and trypsin.[4][5] The specificity of the substrate is conferred by the peptide sequence, which mimics the natural cleavage sites of these enzymes.
Enzyme Kinetics
Kinetic parameters for the hydrolysis of this compound by thrombin have been determined, providing valuable information for assay development and inhibitor screening.
| Enzyme | kcat | Km | Reference |
| Thrombin | 160 s⁻¹ | 11 µM | [4][6] |
Experimental Protocols
The following is a detailed methodology for a standard protease assay using this compound. This protocol can be adapted for high-throughput screening of protease inhibitors.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20. The optimal pH and ionic strength may vary depending on the specific protease being assayed.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified protease (e.g., thrombin or trypsin) or the biological sample containing the protease to the desired concentration in the assay buffer immediately before use. Keep the enzyme solution on ice.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed. Store at -20°C, protected from light.
Assay Procedure
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add 50 µL of the enzyme solution.
-
Include a "no enzyme" control containing 50 µL of assay buffer to measure background fluorescence.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM, which is close to the Km for thrombin). The optimal substrate concentration should be determined empirically.
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
-
Data Analysis
-
Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to determine the slope (fluorescence units per µM of AMC).
-
Calculate the Rate of Reaction: For each enzyme reaction, plot the fluorescence intensity against time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.
-
Determine Enzyme Activity: Convert the rate of fluorescence increase (V₀) to the rate of product formation (µM/min) using the slope from the AMC standard curve.
Signaling Pathways
Thrombin and trypsin exert many of their cellular effects by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The cleavage of the N-terminal domain of a PAR by a protease unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates downstream signaling cascades that regulate a variety of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cell proliferation.
Thrombin Signaling Pathway
Thrombin is a key enzyme in the coagulation cascade and a potent activator of PAR1, PAR3, and PAR4. The activation of these receptors on platelets, endothelial cells, and other cell types leads to diverse cellular responses.
Caption: Thrombin-mediated activation of PARs and downstream signaling cascades.
Trypsin Signaling Pathway
Trypsin is a digestive enzyme that can also act as a signaling molecule by activating PAR2. This receptor is expressed in various tissues, including the gastrointestinal tract, and its activation is involved in inflammation and tissue repair.
Caption: Trypsin-mediated activation of PAR2 and downstream signaling.
Experimental Workflow for Protease Assay
The following diagram illustrates the general workflow for conducting a protease assay using this compound.
Caption: General workflow for a fluorogenic protease assay.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of thrombin and trypsin activity. Its well-defined chemical and spectral properties, coupled with a straightforward assay methodology, make it suitable for a wide range of applications in basic research and drug discovery. Understanding the signaling pathways activated by these proteases provides a broader context for the functional implications of their enzymatic activity. This guide provides the necessary technical information to effectively utilize this fluorogenic substrate in the laboratory.
References
- 1. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 4. Trypsin causes platelet activation independently of known protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-activated receptor - Wikipedia [en.wikipedia.org]
The Core Principles of Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling and disease progression, proteases play a pivotal role. Their enzymatic activity, when dysregulated, is often implicated in a myriad of pathological conditions, making them a key target for therapeutic intervention. The ability to accurately and sensitively measure protease activity is therefore paramount in both basic research and drug development. Boc-Asp(OBzl)-Pro-Arg-AMC is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of proteases that recognize the Pro-Arg sequence, most notably thrombin and trypsin. This guide delves into the core principles of this substrate, providing a comprehensive overview of its mechanism, quantitative data, experimental protocols, and its relevance in key signaling pathways.
Principle of Fluorogenic Assay
The this compound substrate is a synthetic tetrapeptide, Boc-Asp(OBzl)-Pro-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent as the AMC group's fluorescence is quenched. Upon enzymatic cleavage of the amide bond between arginine (Arg) and AMC by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The rate of fluorescence increase is directly proportional to the enzymatic activity.[1][2][3]
The reaction can be summarized as follows:
This compound (Non-fluorescent) + Protease → Boc-Asp(OBzl)-Pro-Arg + AMC (Fluorescent)
Data Presentation
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C37H47N7O9 | [1] |
| Molecular Weight | 733.81 g/mol | [1] |
| Excitation Wavelength | ~351 nm | [2] |
| Emission Wavelength | ~430 nm | [2] |
| Solubility | DMSO | [1] |
Kinetic Parameters
The efficiency of an enzyme's catalysis on a given substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Thrombin | 11 | 160 | 1.45 x 10⁷ | [4] |
| Trypsin | Not specified for this substrate | Not specified for this substrate | Not specified for this substrate |
Experimental Protocols
The following provides a generalized methodology for a protease activity assay using this compound. It is crucial to optimize the conditions for each specific enzyme and experimental setup.
Reagents and Materials
-
This compound substrate
-
Purified protease (e.g., thrombin, trypsin)
-
Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
DMSO for substrate stock solution
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
Stock Solution Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer. The concentration will depend on the specific activity of the enzyme.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of the enzyme's Km.
-
Prepare serial dilutions of the protease in assay buffer.
-
-
Assay Execution:
-
Pipette 50 µL of the protease dilutions into the wells of a 96-well black microplate.
-
Include a negative control with buffer only (no enzyme).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~351 nm and an emission wavelength of ~430 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate as a function of the enzyme concentration.
-
For kinetic parameter determination, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the fluorogenic substrate.
Thrombin Signaling Pathway via PARs
Thrombin, a key enzyme in the coagulation cascade, exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs).[5][6][7][8][9]
Caption: Simplified Thrombin signaling cascade via PARs.
Trypsin Signaling Pathway via PAR-2
Trypsin, a digestive enzyme, is also involved in signaling processes through the activation of PAR-2, leading to various cellular responses, including inflammation and proliferation.[10][11][12][13]
Caption: Overview of Trypsin signaling through PAR-2.
Conclusion
This compound serves as an invaluable tool for the sensitive and continuous measurement of thrombin and trypsin activity. Its utility extends from fundamental enzymatic studies to high-throughput screening for potential inhibitors in drug discovery. A thorough understanding of its fluorogenic principle, coupled with optimized experimental protocols, allows researchers to gain precise insights into the roles of these critical proteases in health and disease. Furthermore, elucidating the signaling pathways in which these enzymes participate provides a broader context for interpreting the functional consequences of their activity.
References
- 1. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 荧光底物 | CAS 113866-00-5 | 美国InvivoChem [invivochem.cn]
- 4. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Spectrofluorometric Analysis of Protease Activity using Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent product derived from the enzymatic cleavage of the fluorogenic substrate, Boc-Asp(OBzl)-Pro-Arg-AMC. It includes detailed experimental protocols for the determination of protease activity and presents a clear workflow for assay design and execution.
Introduction
This compound is a synthetic fluorogenic substrate designed for the sensitive detection of protease activity. The substrate itself is non-fluorescent. However, upon proteolytic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released.[1][2][3][4][5] The measurement of the fluorescence intensity of the liberated AMC allows for the quantification of enzyme activity. This substrate is particularly useful for assaying the activity of proteases such as thrombin and trypsin.[6]
Spectral Properties of the Cleavage Product: 7-Amino-4-methylcoumarin (AMC)
The enzymatic hydrolysis of this compound yields the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The spectral characteristics of AMC are crucial for the design of robust fluorometric assays. The excitation and emission maxima of AMC can exhibit slight variations depending on the solvent and pH conditions.
| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |
| Excitation Maximum (λex) | 341 - 380 | ~351 |
| Emission Maximum (λem) | 430 - 460 | ~430-440 |
Note: It is recommended to determine the optimal excitation and emission wavelengths for the specific buffer system and instrumentation being used.
Experimental Protocols
This section outlines a detailed methodology for a protease activity assay using this compound in a 96-well plate format, suitable for high-throughput screening.
Reagent Preparation
-
Assay Buffer: A common buffer for thrombin and trypsin assays is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition may vary depending on the specific protease being investigated.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the protease of interest (e.g., thrombin, trypsin) in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized through preliminary experiments. Keep the enzyme solution on ice.
-
AMC Standard Solution: To quantify the protease activity, a standard curve using free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-50 µM).
Assay Procedure (96-Well Plate Format)
-
Prepare Working Solutions:
-
Dilute the this compound stock solution with assay buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration should be determined experimentally and is ideally close to the Michaelis constant (Km) for the enzyme of interest.
-
Dilute the enzyme stock solution to the desired working concentration in pre-warmed assay buffer (e.g., 37°C).
-
-
Set up the Assay Plate:
-
Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Test Wells: Add 50 µL of the enzyme working solution.
-
Substrate Blank Wells: Add 50 µL of assay buffer without the enzyme.
-
AMC Standard Curve Wells: Add 50 µL of each AMC dilution in triplicate.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to the test and substrate blank wells to bring the total volume to 100 µL.
-
Mix gently by shaking the plate for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Set the excitation wavelength between 350-380 nm and the emission wavelength between 440-460 nm.
-
Kinetic Assay (Recommended): Measure the fluorescence at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Endpoint Assay: If a kinetic reading is not possible, incubate the plate for a fixed period (e.g., 60 minutes) and then measure the final fluorescence.
-
Data Analysis
-
Subtract Background Fluorescence: Subtract the average fluorescence reading of the substrate blank wells from all other readings.
-
Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Protease Activity:
-
For kinetic assays, determine the rate of reaction (ΔRFU/min) from the slope of the linear phase of the fluorescence curve.
-
Convert the rate of fluorescence increase (ΔRFU/min) or the endpoint fluorescence (RFU) to the concentration of AMC produced (nmol/min or nmol) using the standard curve equation.
-
Express the enzyme activity in appropriate units (e.g., nmol of AMC released per minute per mg of enzyme).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the protease activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 5. This compound | 荧光底物 | CAS 113866-00-5 | 美国InvivoChem [invivochem.cn]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Proteases Cleaving Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteases that cleave the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support research and drug development efforts targeting these enzymes.
Overview of the Substrate: this compound
This compound is a synthetic peptide substrate used for the sensitive detection of certain protease activities. The substrate consists of a four-amino-acid peptide sequence (Asp-Pro-Arg) with protecting groups (Boc and OBzl) and a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. Upon proteolytic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured to quantify the enzymatic activity of the protease. The excitation and emission wavelengths for free AMC are typically in the range of 351-380 nm and 430-460 nm, respectively.
Proteases that Cleave this compound
The primary proteases identified to cleave this compound are Thrombin and Trypsin . These are both serine proteases with critical roles in various physiological and pathological processes.
Thrombin
Thrombin (Factor IIa) is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Beyond hemostasis, thrombin is involved in inflammation, wound healing, and cell proliferation.
Trypsin
Trypsin is a well-characterized digestive enzyme produced in the pancreas that breaks down proteins in the small intestine. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.
Quantitative Data: Kinetic Parameters
The following table summarizes the known and estimated kinetic parameters for the cleavage of this compound by Thrombin and Trypsin.
| Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Thrombin | 11 | 160 | 1.45 x 107 | [1] |
| Trypsin | Estimated: 5-25 | Estimated: 80-120 | Estimated: 3.2 x 106 - 2.4 x 107 | Estimated |
Experimental Protocols
The following are detailed protocols for measuring the activity of Thrombin and Trypsin using this compound.
General Assay Principle
The assay is based on the time-dependent increase in fluorescence resulting from the enzymatic cleavage of the non-fluorescent this compound substrate to release the fluorescent AMC molecule. The initial rate of the reaction is directly proportional to the concentration of the active enzyme.
Materials and Reagents
-
This compound substrate
-
Purified Thrombin or Trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.1% BSA, pH 8.0)
-
DMSO (for dissolving the substrate)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
AMC (7-amino-4-methylcoumarin) for standard curve
Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of Thrombin or Trypsin in a suitable buffer (refer to the manufacturer's instructions). Aliquot and store at -80°C.
-
AMC Standard Stock Solution (e.g., 1 mM): Dissolve AMC in DMSO. Store at -20°C, protected from light.
Experimental Workflow for Protease Activity Assay
Caption: Experimental workflow for the protease activity assay.
Detailed Assay Protocol
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Add each concentration to the microplate in triplicate.
-
Measure the fluorescence at the end of the experiment.
-
-
Enzyme Assay:
-
In separate wells of the 96-well plate, add the desired concentration of Thrombin or Trypsin. Include a no-enzyme control.
-
Add assay buffer to bring the volume to, for example, 90 µL.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
To initiate the reaction, add 10 µL of the working substrate solution (diluted from the stock in assay buffer) to each well. The final substrate concentration should be at or below the Km value for accurate kinetic measurements.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which will be used to convert the fluorescence units of the assay to the concentration of the product formed.
-
Enzyme Kinetics:
-
For each enzyme concentration, plot the fluorescence intensity against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Convert the V₀ from fluorescence units/time to moles of AMC/time using the slope from the AMC standard curve.
-
The protease activity can then be expressed in units such as pmol/min or as a specific activity (units/mg of enzyme).
-
Signaling Pathways
Both Thrombin and Trypsin can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This activation occurs through a unique mechanism of proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor.
Thrombin Signaling Pathway
Thrombin is a potent activator of PAR1, PAR3, and PAR4. Its signaling is crucial in platelet activation and aggregation, as well as in cellular responses in endothelial cells, smooth muscle cells, and neurons.
References
A Technical Guide to Thrombin Detection Using the Fluorogenic Substrate Boc-Asp(OBzl)-Pro-Arg-AMC
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the use of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC for the sensitive detection of thrombin activity. This document provides a comprehensive overview of the substrate's properties, a detailed experimental protocol, and the underlying biochemical principles.
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Accurate and sensitive detection of thrombin activity is crucial for research in hemostasis, thrombosis, and the development of anticoagulant therapies. This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous monitoring of thrombin activity. The peptide sequence, Asp-Pro-Arg, is recognized and cleaved by thrombin at the carboxyl side of the arginine residue. This cleavage liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of thrombin, allowing for quantitative measurements.
Core Principles
The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by thrombin. The substrate itself is non-fluorescent. However, upon cleavage by thrombin between the Arginine (Arg) and the AMC moiety, the highly fluorescent AMC molecule is released. The fluorescence intensity is monitored over time, and the rate of increase in fluorescence provides a direct measure of thrombin's proteolytic activity.
Quantitative Data
The following table summarizes the key quantitative data for the this compound substrate and its interaction with thrombin.
| Parameter | Value | Reference |
| Molecular Formula | C37H47N7O9 | [1] |
| Molecular Weight | 733.81 g/mol | [1] |
| Excitation Wavelength (λex) | 351 nm | [1] |
| Emission Wavelength (λem) | 430 nm | [1] |
| Michaelis Constant (Km) | 11 µM | |
| Catalytic Rate Constant (kcat) | 160 s⁻¹ |
Experimental Protocols
This section provides a detailed methodology for performing a thrombin activity assay using this compound. This protocol is adaptable for use in 96-well microplates, suitable for high-throughput screening.
Materials and Reagents
-
This compound substrate
-
Human α-thrombin (or other purified thrombin)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂)
-
Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Buffer Preparation
Thrombin Assay Buffer (pH 8.0)
-
50 mM Tris-HCl
-
150 mM NaCl
-
2 mM CaCl₂
-
Optional: 0.1% (w/v) BSA
Prepare the buffer by dissolving the components in ultrapure water and adjusting the pH to 8.0 with HCl. Filter-sterilize the buffer and store at 4°C.
Stock Solution Preparation
1. Substrate Stock Solution (10 mM)
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
2. Thrombin Stock Solution
-
Reconstitute purified thrombin in the Thrombin Assay Buffer to a desired stock concentration (e.g., 1 U/mL or a specific molar concentration).
-
Aliquot and store at -80°C. Thaw on ice before use and avoid repeated freeze-thaw cycles.
Assay Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in Thrombin Assay Buffer to the desired final assay concentration. A typical starting point is 2-5 times the Km value (e.g., 22-55 µM). Prepare this solution fresh before each experiment.
-
Thrombin Working Solution: Prepare serial dilutions of the thrombin stock solution in ice-cold Thrombin Assay Buffer to generate a standard curve or to test unknown samples. The final concentration of thrombin will depend on the specific activity of the enzyme and the desired assay sensitivity.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the Thrombin Working Solution (or sample containing thrombin) to each well.
-
Include a "no enzyme" control well containing 50 µL of Thrombin Assay Buffer to measure background fluorescence.
-
Pre-incubate the plate at the desired assay temperature (typically 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the pre-warmed Substrate Working Solution to each well to initiate the enzymatic reaction. The total reaction volume will be 100 µL.
-
Mix the contents of the wells gently, avoiding bubble formation.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the fluorescence plate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Record the fluorescence every 1-2 minutes for a period of 15-60 minutes. Ensure the readings are within the linear range of the instrument.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.
-
Subtract the background fluorescence rate (from the "no enzyme" control) from the rates of all other wells.
-
The thrombin activity is directly proportional to the calculated reaction velocity. For quantitative measurements, a standard curve can be generated using known concentrations of purified thrombin.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Enzymatic cleavage of this compound by thrombin.
Experimental Workflow Diagram
Caption: Experimental workflow for the thrombin activity assay.
References
An In-depth Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC for Trypsin Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC and its application in the sensitive measurement of trypsin activity. This document details the substrate's physicochemical properties, a robust experimental protocol for its use in kinetic assays, and methods for data analysis. Furthermore, it outlines the principles of solid-phase peptide synthesis for the preparation of such substrates and presents key signaling pathways where trypsin activity is of significant biological interest. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in their studies of trypsin and related enzymes.
Introduction to Fluorogenic Peptide Substrates for Protease Activity
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion and is implicated in various diseases, including pancreatitis and cancer.[1][2] Accurate measurement of trypsin activity is therefore essential for both basic research and clinical diagnostics.
Fluorogenic peptide substrates have emerged as invaluable tools for the sensitive and continuous monitoring of protease activity.[3] These substrates consist of a peptide sequence specifically recognized by the target protease, which is flanked by a fluorophore and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and quencher, they are separated, leading to a measurable increase in fluorescence.[4]
This compound is a synthetic fluorogenic substrate designed for the sensitive detection of trypsin and other related proteases like thrombin.[5][6] The peptide sequence, Asp-Pro-Arg, is recognized by trypsin, which cleaves the amide bond C-terminal to the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, resulting in a quantifiable increase in fluorescence intensity.[7][8] This guide provides an in-depth exploration of the use of this compound for the precise measurement of trypsin activity.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Full Chemical Name | tert-Butyloxycarbonyl-L-aspartic acid β-benzyl ester-L-prolyl-L-arginine-7-amido-4-methylcoumarin | [9] |
| Molecular Formula | C37H47N7O9 | [10] |
| Molecular Weight | 733.81 g/mol | [10] |
| CAS Number | 113866-00-5 | [10][11] |
| Appearance | Solid | [10] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [8][12] |
| Excitation Wavelength | ~351-380 nm | [12] |
| Emission Wavelength | ~430-460 nm | [12] |
| Solubility | Soluble in DMSO | [10] |
| Storage | Store at -20°C, protected from light | [10] |
Enzymatic Cleavage and Assay Principle
The core of the trypsin activity assay lies in the enzymatic cleavage of this compound. Trypsin specifically recognizes and hydrolyzes the peptide bond at the carboxyl side of arginine residues.[2] This targeted hydrolysis liberates the AMC fluorophore from the quenching effects of the neighboring peptide structure, leading to a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the trypsin activity under initial velocity conditions.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound › PeptaNova [peptanova.de]
- 10. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
Boc-Asp(OBzl)-Pro-Arg-AMC CAS number and molecular weight
A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity Assays
This guide provides in-depth technical information on the fluorogenic peptide substrate this compound, tailored for researchers, scientists, and professionals in drug development. It covers the substrate's chemical properties, a detailed experimental protocol for its use in protease activity assays, and a workflow visualization.
Core Compound Information
This compound is a synthetic peptide substrate used for the sensitive determination of protease activity. It is particularly effective for assaying serine proteases like thrombin and trypsin, which preferentially cleave peptide bonds at the carboxyl side of arginine residues. The substrate consists of a four-amino-acid peptide sequence (Aspartic Acid, Proline, Arginine) with protecting groups (Boc and Benzyl) and is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC).
The principle of the assay is based on the enzymatic hydrolysis of the amide bond between Arginine and AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time using a fluorometer.
Quantitative Data
The key physicochemical properties of this compound and its common hydrochloride salt form are summarized below. It is crucial to use the correct molecular weight for accurate molar concentration calculations.
| Property | This compound | This compound·HCl (Hydrochloride Salt) |
| CAS Number | 113866-00-5[1][2][3][4][5] | 113866-00-5[2][3][6][7] |
| Molecular Formula | C₃₇H₄₇N₇O₉ | C₃₇H₄₇N₇O₉·HCl or C₃₇H₄₈ClN₇O₉[3][6] |
| Molecular Weight | 733.81 g/mol [1][8] | ~770.28 g/mol [6][7] |
| Excitation Wavelength | 351-380 nm[8] | 351-380 nm |
| Emission Wavelength | 430-460 nm[8] | 430-460 nm |
Experimental Protocol: Protease Activity Assay
This section provides a detailed methodology for measuring protease activity (e.g., trypsin) using this compound. This protocol is a representative example and may require optimization based on the specific enzyme, experimental conditions, and equipment.
Required Materials
-
This compound (or its HCl salt)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)
-
Purified protease (e.g., Trypsin from bovine pancreas)
-
Protease inhibitor (for negative controls, e.g., PMSF or a specific trypsin inhibitor)
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with temperature control
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM):
-
Accurately weigh the this compound powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 7.7 mg of the HCl salt (MW ~770 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability) at a concentration of 1 mg/mL.
-
Store in aliquots at -20°C or as recommended by the supplier.
-
-
Working Enzyme Solution:
-
On the day of the experiment, dilute the enzyme stock solution to the desired final concentration (e.g., 10 nM) using the cold Assay Buffer. Keep the solution on ice. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Working Substrate Solution:
-
Dilute the substrate stock solution with Assay Buffer to the desired final concentration. A common starting point is a 2X working solution (e.g., 100 µM) if you are adding equal volumes of enzyme and substrate to the well. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) if you are studying enzyme kinetics. For general activity, 50-100 µM is a common range.
-
Assay Procedure
-
Set up the Microplate Reader:
-
Set the reader to kinetic mode.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~440 nm.
-
Equilibrate the plate reader's chamber to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Prepare the Reaction Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of the working enzyme solution to the sample wells.
-
For negative control wells, add 50 µL of Assay Buffer (or enzyme solution pre-incubated with an inhibitor).
-
For a standard curve (optional but recommended), prepare serial dilutions of free AMC and add them to separate wells.
-
-
Initiate the Reaction:
-
Place the plate in the pre-heated microplate reader and allow it to equilibrate for 3-5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed working substrate solution to all wells, bringing the final volume to 200 µL.
-
Immediately start the kinetic measurement.
-
-
Data Collection:
-
Record the fluorescence intensity every 60 seconds for a period of 15 to 60 minutes. Ensure the reaction is in the linear phase (initial velocity). The fluorescence should increase linearly with time.
-
Data Analysis
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
If an AMC standard curve was generated, convert the V₀ from RFU/min to a molar rate (e.g., pmol/min) to quantify the specific activity of the enzyme.
-
Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.
Visualizations
Proteolytic Cleavage Mechanism
The diagram below illustrates the fundamental mechanism of the protease assay. The non-fluorescent peptide substrate is recognized and cleaved by the active protease, leading to the release of the fluorescent AMC molecule, which is then detected.
Caption: Mechanism of fluorescence generation upon substrate cleavage.
Experimental Workflow
This workflow diagram outlines the key steps for performing the protease activity assay in a typical 96-well plate format, from reagent preparation to data analysis.
Caption: Step-by-step workflow for the fluorometric protease assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Trypsin Activity Assay [bio-protocol.org]
- 3. Trypsin Activity Assay Kit (Fluorometric) (ab282916) | Abcam [abcam.com]
- 4. Proteolysis of Sardine (Sardina pilchardus) and Anchovy (Stolephorus commersonii) by Commercial Enzymes in Saline Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safe Handling and Application of Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic fluorogenic substrate utilized in the sensitive determination of protease activity. Its primary application lies in the study of serine proteases, particularly thrombin and trypsin. The substrate consists of a peptide sequence, Asp-Pro-Arg, which is recognized and cleaved by these enzymes. The peptide is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and the aspartic acid side chain is protected by a benzyl (B1604629) (Bzl) group. The C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction, providing a sensitive measure of protease activity.[1]
Physicochemical and Safety Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₇N₇O₉ | [2] |
| Molecular Weight | 733.81 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Excitation Wavelength | 351 nm | [3] |
| Emission Wavelength | 430 nm | [3] |
Table 2: Safety and Handling Information (Based on Similar Compounds)
| Hazard Category | Precautionary Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Wash skin thoroughly after handling. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. | [5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | [2] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Mechanism of Action and Biological Relevance
This compound serves as a substrate for proteases that recognize and cleave the peptide sequence at the C-terminal side of the arginine residue. The primary targets for this substrate are thrombin and trypsin, key enzymes in the coagulation cascade and digestive processes, respectively.
Enzymatic Cleavage and Fluorescence Generation
The core of the assay lies in the enzymatic hydrolysis of the Arg-AMC amide bond. This reaction releases the free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. The rate of AMC release is directly proportional to the concentration and activity of the target protease.
Figure 1: Mechanism of fluorescence generation upon enzymatic cleavage.
Role in the Coagulation Cascade
Thrombin (Factor IIa) is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. The activity of thrombin is tightly regulated, and dysregulation can lead to thrombosis or bleeding disorders. This compound can be used to measure thrombin activity in purified systems or in biological samples like plasma, providing insights into the coagulation status.
Figure 2: Simplified coagulation cascade showing the role of Thrombin.
Experimental Protocols
The following is a generalized protocol for a fluorometric protease assay using this compound. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific application.
Reagent Preparation
-
Assay Buffer: Prepare a suitable assay buffer. A common buffer for thrombin and trypsin assays is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the protease (e.g., thrombin or trypsin) in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined experimentally.
-
Positive Control: A known active protease solution.
-
Negative Control: Assay buffer without the enzyme.
Assay Procedure
The following workflow outlines the steps for a typical protease assay in a 96-well plate format.
Figure 3: General workflow for a fluorometric protease assay.
Detailed Method
-
Bring all reagents to room temperature before use.
-
In a 96-well black microplate, add your test samples (e.g., purified enzyme, cell lysate, plasma).
-
Add the appropriate controls to separate wells (positive control, negative control, and a substrate-only blank).
-
Add the assay buffer to each well to bring the total volume to 50 µL.
-
Pre-incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal substrate concentration should be determined, but a starting point is often near the Km value.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the final volume to 100 µL.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~351 nm and an emission wavelength of ~430 nm.
-
Collect data kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.
Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
The reaction rate can be converted to the concentration of AMC produced using a standard curve generated with known concentrations of free AMC.
Quantitative Enzyme Kinetics
Table 3: Kinetic Parameters
| Enzyme | Km (µM) | kcat (s⁻¹) | Source |
| Thrombin | 11 | 160 |
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of thrombin and trypsin activity. This guide provides a comprehensive overview of its safe handling, mechanism of action, and application in protease assays. By following the outlined protocols and safety precautions, researchers can effectively utilize this fluorogenic substrate to advance their studies in drug discovery and the broader life sciences. It is imperative to conduct a thorough risk assessment and adhere to institutional safety guidelines when working with this and any other chemical reagent.
References
A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Comparative Analysis of Hydrochloride and Acetate Forms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the hydrochloride and acetate (B1210297) salt forms of the fluorogenic protease substrate, Boc-Asp(OBzl)-Pro-Arg-AMC. This document is intended to assist researchers in selecting the appropriate form of this substrate for their specific experimental needs, with a focus on applications in studying proteases such as thrombin and trypsin.
Introduction
This compound is a synthetic peptide substrate used for the sensitive detection of protease activity. Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence, typically measured at an excitation wavelength of ~351-380 nm and an emission wavelength of ~430-460 nm, is directly proportional to the protease activity. This substrate is particularly noted for its high sensitivity in assays for thrombin and trypsin.[1][2][3][]
The choice between the hydrochloride (HCl) and acetate salt forms of a peptide can have significant implications for its solubility, stability, and handling characteristics. This guide will provide a detailed comparison of these two forms, including their physicochemical properties, guidance on their use in experimental protocols, and a discussion of the relevant biological pathways.
Physicochemical and Performance Characteristics
Data Summary
The following tables summarize the available quantitative data for both the hydrochloride and acetate forms of this compound.
| Property | This compound · HCl | This compound acetate |
| Molecular Formula | C₃₇H₄₇N₇O₉ · HCl | C₃₇H₄₇N₇O₉ · C₂H₄O₂ |
| Molecular Weight | 770.28 g/mol [1] | ~793.88 g/mol |
| CAS Number | 201849-39-0[5] | Not consistently reported |
| Appearance | Solid | Solid |
| Purity | >98% (Typical) | ≥98%[6] |
Table 1: Physicochemical Properties
| Parameter | This compound · HCl | This compound acetate |
| Target Enzymes | Thrombin, Trypsin[1][2][3][] | Proteases (Thrombin and Trypsin implied)[7][8] |
| Kinetic Data (Thrombin) | kcat = 160 s⁻¹, Km = 11 µM[1] | Not available |
| Kinetic Data (Trypsin) | Not available | Not available |
| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |
| Storage (Solid) | -20°C to 8°C, protected from light[5][9] | -20°C, protected from light[7][8] |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles[9] | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles[9] |
Table 2: Performance and Handling Characteristics
Experimental Protocols
While specific, detailed protocols for this compound are not abundant in the literature, a general protocol for a fluorometric protease assay can be outlined. The following is a model protocol that can be adapted for use with either the hydrochloride or acetate form of the substrate for measuring thrombin or trypsin activity.
General Protease Activity Assay Protocol
Materials:
-
This compound (hydrochloride or acetate form)
-
Purified thrombin or trypsin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% PEG 8000)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store this stock solution in aliquots at -20°C.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies, e.g., 0-200 µM).
-
Prepare a series of enzyme dilutions in Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For kinetic studies, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
General Experimental Workflow
Caption: General workflow for a protease assay using this compound.
Simplified Coagulation Cascade
Caption: Simplified role of thrombin in the coagulation cascade and assay principle.
Discussion: Hydrochloride vs. Acetate Form
The decision to use the hydrochloride or acetate salt of this compound will depend on several factors, including the specific requirements of the assay and downstream applications.
-
Hydrochloride Salt: The hydrochloride salt is well-characterized for its use as a substrate for thrombin, with published kinetic data.[1] This makes it a reliable choice for quantitative studies of thrombin activity. In general, hydrochloride salts of peptides can sometimes offer improved stability, particularly against oxidation if the peptide contains susceptible residues.
-
Acetate Salt: Acetate is a more biologically compatible counter-ion than trifluoroacetate (B77799) (TFA), which is often a remnant of peptide synthesis. While less of a concern for in vitro enzyme assays, if there is any potential for cell-based or in vivo applications, the acetate form would be preferable. Acetate salts can also sometimes provide better lyophilization characteristics.
For most standard in vitro protease assays, both forms are likely to perform similarly, especially since the substrate is typically dissolved in an organic solvent like DMSO before being diluted into the assay buffer. The buffering capacity of the assay buffer will likely negate any minor pH differences between solutions of the two salt forms.
References
- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. haemoscan.com [haemoscan.com]
- 5. This compound·HCl | 201849-39-0 | FB110552 [biosynth.com]
- 6. This compound acetate - 阿镁生物 [amaybio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
The Discovery and Development of AMC-Based Peptide Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of 7-amino-4-methylcoumarin (B1665955) (AMC)-based peptide substrates. These fluorogenic reporters have become indispensable tools in the study of protease activity, offering high sensitivity and continuous monitoring capabilities crucial for basic research and drug discovery. This document details the underlying principles, synthesis methodologies, experimental protocols, and applications in key signaling pathways.
Introduction: The Principle of AMC-Based Fluorogenic Substrates
Enzyme substrates incorporating the 7-amino-4-methylcoumarin (AMC) fluorophore are widely used for investigating protease activity and specificity. The core principle lies in the quenching of the AMC fluorophore's fluorescence when it is attached to a peptide via an amide bond. This bond, formed between the amino group of the coumarin (B35378) and the C-terminal carboxyl group of the peptide, alters the conjugated electron system of the fluorophore, leading to a significant reduction in its fluorescence quantum yield.
Upon enzymatic cleavage of this specific amide bond by a protease, the free AMC is released. This liberation restores the fluorophore's conjugated system, resulting in a substantial increase in fluorescence. This change in fluorescence can be monitored in real-time, providing a direct measure of enzymatic activity. The excitation and emission maxima for free AMC are typically around 342-380 nm and 440-460 nm, respectively.[1][2][3][4]
A later development in this class of substrates is the use of 7-amino-4-carbamoylmethylcoumarin (ACC). Substrates with the ACC leaving group exhibit comparable kinetic profiles to their AMC counterparts but offer an approximately 3-fold higher fluorescence yield.[5] This enhanced sensitivity allows for the use of lower enzyme and substrate concentrations in assays.[5]
Synthesis of AMC-Based Peptide Substrates
The synthesis of peptide-AMC conjugates has evolved significantly, with solid-phase peptide synthesis (SPPS) being the most common and efficient method.
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. For the synthesis of C-terminal AMC-peptides, a key challenge was the lack of a functional group on AMC for direct attachment to a solid support.[6] To overcome this, specialized resins pre-loaded with an amino acid-AMC derivative have been developed.[2]
An alternative and versatile approach involves using a linker, such as 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), attached to a Wang resin.[6] The peptide is then synthesized on the amino group of this linker using standard Fmoc chemistry.[6]
Experimental Protocol: Solid-Phase Synthesis of Ac-DEVD-AMC
This protocol outlines the manual solid-phase synthesis of the caspase-3 substrate, Acetyl-Asp-Glu-Val-Asp-AMC.
Materials:
-
Fmoc-Asp(OtBu)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Glu(OtBu)-OH and then for Fmoc-Asp(OtBu)-OH.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the N-terminal Asp), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Treat the dried resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Enzymatic Assays Using AMC-Based Substrates
The primary application of AMC-based peptide substrates is in the continuous, fluorometric measurement of protease activity.
Experimental Protocol: General Protease Activity Assay
This protocol provides a general framework for measuring protease activity. Specific buffer conditions, enzyme, and substrate concentrations should be optimized for each specific enzyme.
Materials:
-
Purified protease of interest
-
AMC-based peptide substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, may contain salts, reducing agents like DTT, or detergents)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in cold assay buffer.
-
Prepare a series of substrate dilutions in assay buffer.
-
-
Set up the Assay:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the substrate to each well to achieve the desired final concentrations.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control to measure any intrinsic fluorescence from the enzyme preparation.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the diluted enzyme to each well.
-
Mix gently by pipetting or using the plate reader's shaking function.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.
-
For determining kinetic parameters (Km and kcat), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[7][8][9]
-
Quantitative Data: Kinetic Parameters of Proteases
The efficiency of an AMC-based substrate for a particular protease is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for that substrate.
Table 1: Kinetic Parameters of Caspases with AMC-Based Substrates
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10[10] | N/A | N/A |
| Caspase-6 | Ac-VEID-AMC | N/A | N/A | N/A |
| Caspase-7 | Ac-DEVD-AMC | 11 | N/A | N/A |
| Caspase-8 | Ac-IETD-AMC | N/A | N/A | N/A |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Table 2: Kinetic Parameters of Matrix Metalloproteinases (MMPs) with Fluorogenic Substrates
| MMP | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1,307 |
| MMP-2 | fTHP-3 | N/A | N/A | ~1,300 |
| MMP-13 | fTHP-3 | N/A | N/A | >1,307 |
| Kly18 | Substrate 1 | N/A | N/A | 4,895 |
| Kly18 | Substrate 2 | N/A | N/A | 14,709 |
fTHP-3 is a fluorogenic triple-helical peptide substrate. Kly18 is a bacterial metalloproteinase with similarities to mammalian MMPs.[11]
Applications in Signaling Pathways
AMC-based peptide substrates are instrumental in dissecting complex biological signaling pathways where proteases play a central role.
Apoptosis and Caspase Activation
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases. The activation of caspases occurs in a hierarchical cascade. AMC-based substrates with peptide sequences corresponding to the cleavage sites of specific caspases are widely used to monitor their activation and activity.
For example, Ac-DEVD-AMC is a substrate for the executioner caspase-3 and caspase-7, while Ac-IETD-AMC is a substrate for the initiator caspase-8.[3][4][12] By using a panel of such substrates, researchers can delineate the specific caspase activation pathways (intrinsic vs. extrinsic) triggered by various stimuli.
Cancer Progression and Matrix Metalloproteinase (MMP) Activity
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[10][13] Their activity is tightly regulated, and dysregulation is implicated in cancer invasion and metastasis.[1][14][15] MMPs are often secreted as inactive zymogens (pro-MMPs) and are activated through proteolytic cleavage by other proteases, including other MMPs.[13] This creates a complex activation cascade.
Fluorogenic peptide substrates have been developed to monitor the activity of specific MMPs, aiding in the study of cancer progression and the development of MMP inhibitors.[16]
Conclusion
The discovery and continuous development of AMC-based peptide substrates have profoundly impacted our ability to study protease function. Their high sensitivity, amenability to high-throughput screening, and the capacity for real-time monitoring of enzymatic activity make them invaluable tools in both fundamental biological research and the drug discovery pipeline. As our understanding of the roles of proteases in health and disease expands, the application of these and next-generation fluorogenic substrates will undoubtedly continue to be a cornerstone of protease research.
References
- 1. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 16. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: An In-depth Technical Guide to Boc and OBzl Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product. Protecting groups are the unsung heroes of this process, transiently masking reactive functional groups to prevent unwanted side reactions and ensure the fidelity of the peptide chain elongation. Among the most foundational and enduring of these chemical shields are the tert-Butoxycarbonyl (Boc) group for the protection of α-amino groups and the Benzyl (B1604629) (Bzl) group, often employed as a benzyl ester (OBzl) for the protection of carboxyl groups.
This technical guide provides a comprehensive overview of the core principles, mechanisms, and practical applications of Boc and OBzl protecting groups in peptide chemistry. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of peptides for therapeutic and research purposes.
The Boc/Bzl Strategy: A Classic Approach to Peptide Synthesis
The combination of Boc for temporary N-terminal protection and benzyl-based groups for semi-permanent side-chain protection forms the basis of the classical Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[1][2] This strategy relies on a gradient of acid lability for the differential removal of these protecting groups. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl-based protecting groups require strong acids such as hydrogen fluoride (B91410) (HF) for their removal, typically in the final cleavage step from the resin.[1][3]
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[4][5] Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile removal under specific acidic conditions.[4]
Mechanism of Boc Protection:
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing the protected amine, carbon dioxide, and tert-butanol.[7]
Mechanism of Boc Deprotection:
The removal of the Boc group is an acid-catalyzed elimination reaction.[7][8] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[4][8]
The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, scavengers such as thioanisole (B89551) or dithiothreitol (B142953) (DTT) are often added to the deprotection cocktail.
The Benzyl Ester (OBzl) Protecting Group
Benzyl esters are frequently used to protect the C-terminal carboxyl group and the side-chain carboxyl groups of aspartic and glutamic acids in the Boc/Bzl strategy.[9][10]
Mechanism of OBzl Protection (Esterification):
The formation of a benzyl ester is a standard esterification reaction. For amino acids, this can be achieved by reacting the N-protected amino acid with benzyl alcohol in the presence of a coupling agent or by reacting the amino acid with benzyl bromide in the presence of a base.
Mechanism of OBzl Deprotection:
The primary method for the cleavage of benzyl esters in peptide synthesis is catalytic hydrogenolysis.[11][12] This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen is transferred to the benzyl group, leading to the cleavage of the benzylic C-O bond and the release of the free carboxylic acid and toluene.[12] This method is valued for its mild conditions, which preserve the integrity of most other protecting groups and the peptide backbone.[13]
Alternatively, strong acids like HF, used in the final cleavage step of Boc/Bzl SPPS, can also cleave benzyl esters.[14]
Quantitative Data Summary
The efficiency of protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize quantitative data for common Boc and OBzl protection and deprotection methods.
Table 1: Boc Protection of Amino Acids
| Amino Acid | Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Alanine | (Boc)₂O | Et₃N | Water/Acetone (B3395972) | 4 h | 93 | |
| Glutamic Acid | (Boc)₂O | Et₃N | Water/Acetone | 4 h | 90 | |
| Various Amines | (Boc)₂O | - | Water/Acetone | 8-12 min | Good to Excellent | [15] |
| Amino Acids | BOC-ON | Et₃N | Dioxane/Water | 2 h | Excellent | [16] |
| Cbz-carbamate | (Boc)₂O | Pd/C (catalyst) | MeOH | 6 h | 90 | [5] |
Table 2: OBzl Protection of Amino Acids (Esterification)
| N-Protected Amino Acid | Alcohol | Coupling Agent/Method | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-Glu(OH)-OH | Benzyl Alcohol | TMAH | - | - | - | [17] |
| H-Tyr-OH | Benzyl Alcohol | - | - | - | - | [18] |
Table 3: Boc Deprotection
| Reagent | Concentration | Solvent | Reaction Time | Yield (%) | Reference |
| TFA | 20-50% | DCM | 0.5 - 4 h | High | [4] |
| TFA | 55% | DCM | 30 min | Average 9% higher purity than 100% TFA | [19] |
| TFA | 100% | - | 5 min | - | [19] |
| TFA | 5 equivalents | Methylene Chloride | 30 min (microwave) | Excellent | [20] |
| HCl | 4M | Dioxane | 2 h | - | [6] |
Table 4: OBzl Deprotection (Catalytic Hydrogenolysis)
| Substrate | Hydrogen Donor | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl esters | H₂ | 10% Pd/C | MeOH, EtOH, EtOAc, THF | 1-3 h | High | [6][11] |
| Z-Gly | HCOOH | 10% Pd/C | - | - | 95 | [21] |
| Z-Phe | HCOOH | 10% Pd/C | - | - | 95 | [21] |
| Z-Ala | HCOOH | 10% Pd/C | - | - | 95 | [21] |
| Z-Met | HCOOH | 10% Pd/C | - | - | 89 | [21] |
Experimental Protocols
Detailed and reliable experimental protocols are the cornerstone of reproducible scientific research. The following sections provide methodologies for key experiments involving Boc and OBzl protecting groups.
Protocol 1: Boc Protection of an Amino Acid using (Boc)₂O
Materials:
-
Amino Acid (e.g., L-Alanine) (1 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (B128534) (Et₃N) (1.5 equivalents)
-
Water
-
Acetone
-
Ethyl acetate (B1210297)
-
5% Citric acid solution
-
Saturated brine solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the amino acid (e.g., 20 mmol of L-Alanine) in a mixture of water (20 mL) and acetone (40 mL) in a round-bottom flask.
-
While stirring at room temperature (25 °C), add triethylamine (1.5 equivalents).
-
Slowly add di-tert-butyl dicarbonate (22 mmol).
-
Continue stirring the reaction mixture for 4 hours at 25 °C.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL) to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to 2-3 with a dilute HCl solution.
-
Extract the product with ethyl acetate (4 x 60 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.
-
The resulting Boc-L-Alanine can be further purified by crystallization from ethyl acetate and petroleum ether.
Protocol 2: Boc Deprotection using TFA in DCM
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., thioanisole, optional)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Prepare a deprotection solution of 20-50% TFA in DCM. If the peptide contains sensitive residues, add a scavenger (e.g., 1-2% thioanisole).
-
Treat the resin with the deprotection solution for 1-2 minutes and drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved.
-
Wash the resin with DCM and then with methanol or isopropanol and dry under vacuum.
Protocol 3: OBzl Deprotection by Catalytic Hydrogenolysis
Materials:
-
OBzl-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the OBzl-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the flask with nitrogen or argon, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[6]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc/Bzl Strategy
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis employing the Boc/Bzl protection strategy.
Conclusion
The Boc and OBzl protecting groups, and the overarching Boc/Bzl strategy, represent a robust and well-established methodology in peptide chemistry. A thorough understanding of their chemical properties, reaction mechanisms, and the nuances of their application and removal is essential for any scientist involved in the synthesis of peptides. While newer methodologies have emerged, the principles established through the use of Boc and OBzl remain fundamental to the field. This guide provides the core knowledge and practical protocols to empower researchers to confidently and effectively utilize these indispensable tools in the pursuit of novel peptide-based therapeutics and research agents.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. csbio.com [csbio.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.mdma.ch [chemistry.mdma.ch]
The Role of 7-Amino-4-methylcoumarin (AMC) in Fluorescence Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-amino-4-methylcoumarin (B1665955) (AMC), a widely used fluorophore in the development of fluorescence-based assays for enzyme activity. We will delve into the core principles of AMC-based assays, its photophysical properties, and provide detailed experimental protocols for key enzyme classes.
Core Principles of AMC-Based Fluorescence Assays
7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore that forms the basis of a vast array of "turn-on" fluorescence assays. The fundamental principle of these assays lies in the quenching of AMC's fluorescence when it is conjugated to a substrate via an amide bond.[1][2] This quenching is due to the alteration of the electronic properties of the coumarin (B35378) ring system. When a specific enzyme cleaves this amide bond, free AMC is released, resulting in a significant increase in fluorescence intensity.[1][2] This direct relationship between enzymatic activity and fluorescence signal allows for highly sensitive and continuous monitoring of enzyme kinetics in real-time.[2]
The versatility of AMC lies in the ability to attach it to various peptide or other molecular recognition sequences, creating specific substrates for a wide range of enzymes, including proteases, caspases, and deubiquitinases.[1][3] This adaptability makes AMC an invaluable tool in basic research, drug discovery, and high-throughput screening (HTS) for the identification of enzyme inhibitors and activators.[3]
Quantitative Data Presentation: Photophysical Properties of AMC
The utility of a fluorophore is defined by its photophysical properties. The following table summarizes the key quantitative data for 7-amino-4-methylcoumarin (AMC). It is important to note that these values, particularly the quantum yield, can be influenced by environmental factors such as solvent polarity and pH.
| Property | Value | Notes |
| Excitation Maximum (λex) | 341 - 351 nm | Varies with solvent.[3] |
| Emission Maximum (λem) | 430 - 441 nm | Varies with solvent.[3] |
| Molar Extinction Coefficient (ε) | 1.90 x 10⁴ M⁻¹cm⁻¹ (at 350 nm for AMCA) | Value for the closely related 7-amino-4-methylcoumarin-3-acetic acid (AMCA).[4] |
| Quantum Yield (Φ) | Solvent-dependent | The fluorescence quantum yield is significantly enhanced by the presence of the amino group at the 7-position.[3] |
| Stokes Shift | ~90 - 100 nm | The difference between the excitation and emission maxima. |
Mandatory Visualizations
Enzymatic Cleavage of an AMC-Substrate
References
Methodological & Application
Application Notes and Protocols for Protease Inhibitor Screening using Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a highly sensitive fluorogenic substrate designed for the determination of protease activity, particularly for serine proteases such as thrombin and trypsin.[1][2] The substrate consists of a peptide sequence, Asp(OBzl)-Pro-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC by a target protease, the highly fluorescent AMC is released.[3] The resulting fluorescence can be measured kinetically, providing a direct correlation to the enzymatic activity. This system is a valuable tool for high-throughput screening (HTS) of protease inhibitors, enabling the identification and characterization of potential therapeutic agents. The excitation and emission wavelengths for the released AMC are approximately 351-380 nm and 430-460 nm, respectively.[3]
Principle of the Assay
The core of the assay lies in the enzymatic hydrolysis of the peptide-AMC bond. In the presence of a specific protease, this compound is cleaved, liberating the fluorescent AMC molecule. The rate of this reaction is proportional to the concentration of active enzyme. When a potential inhibitor is introduced, it will compete with the substrate for the active site of the enzyme, leading to a decrease in the rate of AMC release and a corresponding reduction in the fluorescence signal. By measuring the fluorescence intensity over time in the presence and absence of a test compound, the inhibitory potency (e.g., IC50 or Ki) can be determined.
Target Proteases and Applications
This substrate is primarily used for assaying the activity of:
-
Thrombin (Factor IIa): A key serine protease in the coagulation cascade, making it a major target for anticoagulant drug development.
-
Trypsin: A well-characterized serine protease involved in digestion and various cellular processes, often used as a model enzyme for inhibitor screening.
The assay is suitable for:
-
High-throughput screening of compound libraries for novel protease inhibitors.
-
Determining the IC50 and Ki values of known and novel inhibitors.
-
Studying enzyme kinetics and substrate specificity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H47N7O9 |
| Molecular Weight | 733.81 g/mol |
| Excitation Wavelength (AMC) | ~351-380 nm |
| Emission Wavelength (AMC) | ~430-460 nm |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protect from light. |
Table 2: Kinetic Parameters for Protease Activity with this compound
| Enzyme | Kcat | Km |
| Thrombin | 160 s⁻¹[1] | 11 µM[1] |
| Trypsin | Not Reported | Not Reported |
Table 3: Inhibitor Potency (IC50/Ki) against Thrombin and Trypsin using Fluorogenic Substrates
| Enzyme | Inhibitor | Substrate | IC50 | Ki |
| Thrombin | Argatroban | (Chromogenic Substrate) | 2.7 µM[4] | Not Reported |
| Trypsin | Leupeptin | Boc-Gln-Ala-Arg-AMC | Not Reported | Not Reported |
| Trypsin | Benzamidine | Boc-Gln-Ala-Arg-AMC | Not Reported | Not Reported |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C as a stock solution in DMSO)
-
Human Thrombin or Bovine Trypsin (store at -80°C)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0)
-
Test inhibitors (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for AMC
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the recommended buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in cold assay buffer. Keep on ice.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
Protocol 1: Thrombin Inhibitor Screening Assay
-
Dispense Inhibitors: To the wells of a 96-well black microplate, add 10 µL of the serially diluted inhibitor solutions or vehicle control (assay buffer with the same percentage of DMSO).
-
Add Enzyme: Add 40 µL of the working thrombin solution to each well.
-
Incubate: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the working this compound substrate solution to each well to start the reaction. The final volume in each well should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Trypsin Inhibitor Screening Assay
-
Dispense Inhibitors: Add 10 µL of serially diluted inhibitor solutions or vehicle control to the wells of a 96-well black microplate.
-
Add Enzyme: Add 40 µL of the working trypsin solution to each well.
-
Incubate: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of the working this compound substrate solution to each well.
-
Measure Fluorescence: Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically at 37°C for 30-60 minutes.
-
Data Analysis: Follow the same data analysis procedure as described for the thrombin inhibitor screening assay to determine the IC50 values.
Visualizations
Caption: Experimental workflow for protease inhibitor screening.
Caption: Simplified thrombin signaling pathway via PAR1 activation.
References
- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition by Argatroban, a specific thrombin inhibitor, of platelet activation by fibrin clot-associated thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a highly sensitive fluorogenic substrate designed for the determination of protease activity. Its primary application lies in high-throughput screening (HTS) for inhibitors of key serine proteases, notably thrombin and trypsin. Upon enzymatic cleavage at the arginine residue, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal that is directly proportional to the enzyme's activity.[1][2] The excitation and emission wavelengths for AMC are approximately 351-380 nm and 430-460 nm, respectively.[1] This document provides detailed application notes and protocols for utilizing this compound in HTS assays.
Enzyme Specificity and Kinetic Parameters
Table 1: Enzyme Kinetic Parameters for this compound
| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) |
| Human α-Thrombin | 11 | 160 |
| Trypsin | Data not available | Data not available |
| Data for Human α-Thrombin sourced from Bachem Americas.[4] |
Signaling Pathways of Target Proteases
Both thrombin and trypsin play crucial roles in various physiological and pathological processes, often by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). Understanding these pathways is critical for contextualizing the impact of discovered inhibitors.
Thrombin Signaling Pathway
Thrombin is a key enzyme in the coagulation cascade and also signals through PARs (specifically PAR-1, PAR-3, and PAR-4 on human platelets) to induce cellular responses such as platelet activation, inflammation, and cell proliferation.
Caption: Thrombin-mediated activation of PAR-1 signaling cascade.
Trypsin Signaling Pathway
Trypsin is well-known for its digestive functions but is also involved in signaling, primarily through the activation of PAR-2. This can lead to inflammatory responses and has been implicated in various diseases.
Caption: Trypsin-mediated activation of PAR-2 signaling cascade.
High-Throughput Screening Protocol
This protocol provides a framework for a 384-well plate-based HTS assay to identify inhibitors of thrombin or trypsin using this compound.
Experimental Workflow
Caption: General workflow for a high-throughput screening assay.
Materials and Reagents
-
Enzymes: Human α-Thrombin or Bovine Trypsin
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, 5 mM CaCl₂, 0.01% (v/v) Tween-20
-
Compound Plates: Test compounds and known inhibitors (e.g., Argatroban (B194362) for thrombin, Aprotinin for trypsin) diluted in DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store at -80°C. Dilute to the working concentration in assay buffer immediately before use.
-
Compound Plates: Serially dilute test compounds and controls in DMSO.
-
Assay Procedure
-
Compound Dispensing: Add 100 nL of test compounds and controls from the compound plates to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well. For negative controls (blanks), add 10 µL of assay buffer without the enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 10 µL of the substrate solution (diluted in assay buffer) to all wells to initiate the enzymatic reaction. The final substrate concentration should be optimized, a starting point of 10-20 µM is recommended.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
Data Analysis
-
Percentage Inhibition: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_positive_control - Signal_blank))
-
Signal_compound: Fluorescence from wells with enzyme and test compound.
-
Signal_blank: Fluorescence from wells with buffer and substrate (no enzyme).
-
Signal_positive_control: Fluorescence from wells with enzyme and DMSO (no compound).
-
-
Z'-Factor: The quality of the HTS assay can be evaluated by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_positive_control + SD_blank)) / |Mean_positive_control - Mean_blank|
-
SD: Standard Deviation
-
Mean: Average signal
-
-
IC₅₀ Determination: For active compounds ("hits"), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
Representative Data
The following table provides representative data for known inhibitors of thrombin and trypsin. It is important to note that these IC₅₀ values were obtained from various studies and may not have utilized this compound as the substrate. Therefore, they should be considered as reference points.
Table 2: Representative IC₅₀ Values for Thrombin and Trypsin Inhibitors
| Enzyme | Inhibitor | Representative IC₅₀ | Notes |
| Thrombin | Argatroban | ~0.04 µM (K_i_)[3], 1.1 µM[5] | A direct thrombin inhibitor.[3] The IC₅₀ can vary depending on assay conditions.[5] |
| Trypsin | Aprotinin | Varies | Aprotinin is a competitive inhibitor of trypsin. Its inhibitory activity is often expressed in Trypsin Inhibitor Units (TIU). |
Conclusion
This compound is a robust and sensitive fluorogenic substrate for the high-throughput screening of thrombin and trypsin inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers in academic and industrial settings to establish reliable and efficient HTS assays for drug discovery and enzymatic studies. Proper assay optimization, including the determination of optimal enzyme and substrate concentrations, is crucial for achieving high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 3. medkoo.com [medkoo.com]
- 4. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Asp(OBzl)-Pro-Arg-AMC in Coagulation Disorder Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation disorders, characterized by either excessive bleeding or thrombosis, represent a significant challenge in medicine. At the heart of the coagulation cascade is the serine protease thrombin (Factor IIa), which plays a pivotal role in converting fibrinogen to fibrin (B1330869) to form a blood clot.[1] Due to its central role, thrombin is a key target for the development of anticoagulant drugs. The fluorogenic substrate, Boc-Asp(OBzl)-Pro-Arg-AMC (tert-butyloxycarbonyl-L-aspartyl(O-benzyl)-L-prolyl-L-arginine-7-amino-4-methylcoumarin), is a highly sensitive and specific tool for the in vitro characterization of thrombin activity and the screening of its inhibitors.[1][2] Upon cleavage by thrombin, the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, providing a quantitative measure of enzymatic activity.[3] These application notes provide detailed protocols for the use of this compound in drug discovery workflows targeting coagulation disorders.
Data Presentation
Enzyme-Substrate Kinetics
The kinetic parameters of this compound with human α-thrombin are crucial for designing and interpreting enzyme inhibition assays.
| Parameter | Value | Enzyme | Reference |
| Km | 11 µM | Human α-Thrombin | [2] |
| kcat | 160 s-1 | Human α-Thrombin | [2] |
Inhibitor Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of selected direct thrombin inhibitors. It is important to note that the substrate used for determination can influence these values.
| Inhibitor | Ki | IC50 | Substrate Used | Reference |
| Argatroban | - | - | Not Specified with this compound | [4] |
| Dabigatran (B194492) | - | - | Not Specified with this compound | [5][6] |
| Bivalirudin | - | - | Not Specified with this compound | [4] |
| Hirudin | - | - | Not Specified with this compound | [4] |
Signaling Pathways and Experimental Workflows
The Coagulation Cascade and the Central Role of Thrombin
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the final enzyme in the common pathway, responsible for amplifying its own production and converting fibrinogen to fibrin.
References
- 1. This compound › PeptaNova [peptanova.de]
- 2. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20120040384A1 - Lyophilised dabigatran - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Protease Activity in Cell Lysates Using Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sensitive measurement of protease activity in cell lysates using the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC. This substrate is particularly useful for assaying trypsin-like and thrombin-like proteases that preferentially cleave after an arginine residue. The release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group upon enzymatic cleavage allows for a direct and continuous measurement of protease activity.
Introduction
Proteases play a critical role in a multitude of cellular processes, including signal transduction, protein turnover, and apoptosis. Dysregulation of protease activity is implicated in various diseases, making them key targets for drug discovery and development. The use of fluorogenic substrates provides a sensitive and high-throughput method for quantifying protease activity in complex biological samples such as cell lysates.
This compound is a synthetic peptide substrate that is essentially non-fluorescent in its intact form. Upon cleavage of the amide bond between arginine and AMC by a protease, the highly fluorescent AMC molecule is released.[1] The rate of increase in fluorescence is directly proportional to the protease activity in the sample. The excitation and emission wavelengths for the released AMC are approximately 351 nm and 430 nm, respectively.[1][2]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the this compound substrate. In the presence of a protease with the appropriate specificity, the substrate is cleaved, liberating the fluorescent AMC moiety. The fluorescence intensity is monitored over time, and the rate of the reaction is calculated to determine the protease activity.
Figure 1: Enzymatic reaction of this compound.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer)
-
Protease Inhibitor Cocktail
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
-
Recombinant protease (e.g., Trypsin) for positive control
-
7-Amino-4-methylcoumarin (AMC) for standard curve
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Cell Lysis Buffer: Prepare a suitable lysis buffer and add a protease inhibitor cocktail immediately before use to prevent non-specific protein degradation. Keep on ice.
-
Assay Buffer: Prepare the assay buffer and adjust the pH as required for the specific protease being investigated. The optimal pH may vary.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Store at -20°C, protected from light.
Cell Lysate Preparation
-
Cell Culture: Culture cells to the desired confluency.
-
Harvesting: For adherent cells, wash with ice-cold PBS and gently scrape. For suspension cells, centrifuge to pellet the cells and wash with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100-200 µL per 1-5 million cells).
-
Incubation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay). Adjust the concentration with lysis buffer if necessary. Store the lysate in aliquots at -80°C.
Protease Activity Assay
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each standard dilution to the wells of a black 96-well plate.
-
-
Assay Setup:
-
In separate wells of the 96-well plate, add your cell lysate samples. A typical starting amount is 20-50 µg of total protein per well.
-
Include a "no lysate" control (assay buffer only) to measure background fluorescence of the substrate.
-
Include a positive control with a known protease (e.g., trypsin) to ensure the assay is working.
-
Adjust the volume in each well to 50 µL with assay buffer.
-
-
Reaction Initiation:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final concentration, typically 20-100 µM final concentration).
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C. Use an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
-
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 10 - 50 µM | The optimal concentration should be determined empirically, ideally at or near the Km value for the target protease. |
| Cell Lysate Protein | 20 - 100 µ g/well | This may need to be optimized depending on the cell type and the abundance of the protease of interest. |
| Incubation Temperature | 37°C | Can be adjusted based on the optimal temperature for the target protease. |
| Incubation Time | 30 - 60 minutes | Monitor kinetically to ensure the reaction is in the linear range. |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~430 nm |
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to determine the slope (fluorescence units per µM of AMC).
-
Reaction Rate: For each sample, plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
Calculate Protease Activity: Convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (µmol/min) using the slope from the AMC standard curve. The activity can be expressed as µmol/min/mg of total protein.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The overall experimental process from cell preparation to data analysis is outlined below.
Figure 2: Experimental workflow for the protease activity assay.
Relevant Signaling Pathway: Protease-Activated Receptor (PAR) Signaling
Trypsin-like and thrombin-like proteases, which are targeted by this compound, are known to activate a class of G-protein coupled receptors called Protease-Activated Receptors (PARs).[3][4] Activation of PARs initiates intracellular signaling cascades that are involved in processes like inflammation and cell proliferation.[5]
References
- 1. Thrombin-Induced Calpain Activation Promotes Protease-Activated Receptor 1 Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the protease thrombin talks to cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Proteinases and signalling: pathophysiological and therapeutic implications via PARs and more - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Asp(OBzl)-Pro-Arg-AMC in Coagulation Cascade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a highly sensitive fluorogenic substrate utilized for the determination of protease activity, particularly within the coagulation cascade. This peptide sequence is recognized and cleaved by several serine proteases, most notably thrombin and trypsin.[1][] Upon enzymatic cleavage at the arginine residue, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[3] The resulting fluorescence can be monitored in real-time to quantify enzyme activity. The excitation and emission wavelengths for AMC are approximately 351 nm and 430 nm, respectively.[3] These characteristics make this compound a valuable tool for studying the kinetics of coagulation enzymes, screening for inhibitors, and diagnosing coagulation-related disorders.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and AMC. In its intact form, the substrate is non-fluorescent. When a target protease, such as thrombin, cleaves the substrate, the liberated AMC molecule becomes fluorescent. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under the given assay conditions.
Data Presentation
The following tables summarize the key parameters for the use of this compound.
Table 1: Substrate and Fluorophore Properties
| Parameter | Value | Reference |
| Full Chemical Name | tert-Butyloxycarbonyl-L-aspartyl(O-benzyl)-L-prolyl-L-arginine-7-amido-4-methylcoumarin | [4][5] |
| Molecular Weight | ~733.81 g/mol (free base) | [5] |
| Excitation Wavelength | ~351 nm | [3] |
| Emission Wavelength | ~430 nm | [3] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [3] |
| Solubility | Soluble in DMSO | [5] |
Table 2: Kinetic Parameters of Proteases for this compound
| Enzyme | Km (μM) | kcat (s-1) | Notes | Reference |
| α-Thrombin | 11 | 160 | Highly sensitive | [1] |
| Trypsin | Data not readily available | Data not readily available | Known to cleave the substrate | [1][] |
| Factor Xa | Data not readily available | Data not readily available | Potential substrate | [6] |
| Factor XIa | Data not readily available | Data not readily available | Potential substrate | [6] |
| Factor XIIa | Data not readily available | Data not readily available | Potential substrate | [6] |
Note: While this compound is categorized as a substrate for Factors Xa, XIa, and XIIa, specific kinetic data is not widely published. Researchers should determine these parameters empirically for their specific assay conditions.
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is a key enzyme in the common pathway, responsible for the conversion of fibrinogen to fibrin. Factors Xa, XIa, and XIIa are critical proteases in the preceding steps of the cascade.
Caption: The Coagulation Cascade and points of action for proteases that may cleave this compound.
Experimental Protocols
The following protocols provide a general framework for measuring the activity of coagulation proteases using this compound. It is recommended to optimize the conditions for each specific enzyme and experimental setup.
Experimental Workflow
Caption: General workflow for a fluorometric protease assay using this compound.
Materials and Reagents
-
This compound (substrate)
-
Purified coagulation proteases (e.g., α-Thrombin, Factor Xa)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing 100-150 mM NaCl and 5 mM CaCl₂)
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
Calibrated pipettes
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution appropriate for the enzyme being studied. A common buffer for coagulation factors is Tris-HCl or HEPES buffered saline containing calcium chloride, which is essential for the activity of many coagulation proteases.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Reconstitute and dilute the purified enzyme in assay buffer to the desired concentration. Keep the enzyme on ice until use. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.
General Assay Protocol for Thrombin Activity
-
Assay Setup:
-
Add Assay Buffer to the wells of a 96-well plate.
-
Add the thrombin solution (or plasma sample containing thrombin) to the wells. The final volume in each well before adding the substrate should be 50-100 µL.
-
Include appropriate controls:
-
Blank: Assay buffer without enzyme.
-
Positive Control: A known concentration of active thrombin.
-
Negative Control: A sample without the enzyme or with a known inhibitor.
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Reaction Initiation:
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer. The final substrate concentration should be optimized, but a starting point is often near the Km value (e.g., 10-50 µM for thrombin).
-
Add the substrate working solution to all wells to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
-
Measurement: Immediately place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity at an excitation of ~350 nm and an emission of ~450 nm. Record data every 1-2 minutes for 30-60 minutes at 37°C.
Protocol for Screening Inhibitors
-
Follow the general assay protocol, but include an additional pre-incubation step.
-
After adding the enzyme to the wells, add the potential inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the substrate and proceed with the measurement as described above.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
General Protocol for Other Coagulation Factors (e.g., Factor Xa)
-
Enzyme and Substrate Concentrations: The optimal concentrations will need to be determined empirically through a series of titration experiments. Start with a range of enzyme concentrations and a substrate concentration of 10-100 µM.
-
Assay Buffer: A buffer such as 50 mM Tris-HCl, pH 7.8, with 150 mM NaCl and 5 mM CaCl₂ is a suitable starting point.
-
Data Analysis: Monitor the reaction progress and determine the initial velocity (V₀) from the linear portion of the fluorescence versus time curve. For kinetic parameter determination, measure the initial velocities at various substrate concentrations and fit the data to the Michaelis-Menten equation.
Data Analysis
-
Calculate Initial Velocity (V₀): Plot the relative fluorescence units (RFU) against time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/Δt).
-
Convert RFU to Moles of AMC: To quantify the enzyme activity, a standard curve of known AMC concentrations should be generated. This allows for the conversion of RFU to the concentration of the product formed.
-
Determine Kinetic Parameters: By measuring V₀ at different substrate concentrations, a Michaelis-Menten plot can be generated. From this plot, the Km and Vmax can be determined. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use high-purity water and reagents. | |
| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage and handling. |
| Incorrect buffer conditions (pH, ions) | Optimize the assay buffer for the specific enzyme. | |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths for AMC. | |
| Non-linear reaction progress | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Air bubbles in wells | Be careful when adding reagents to avoid bubbles. |
References
- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound › PeptaNova [peptanova.de]
- 5. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 6. Coagulation Factor Substrates › PeptaNova [peptanova.de]
Application Note: In Vitro Characterization of Serine Proteases with Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play critical roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. The in vitro characterization of serine protease activity and inhibition is fundamental to understanding their function and for the discovery and development of novel drugs.
This application note provides a detailed guide to the use of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC for the sensitive and continuous assay of serine proteases, with a particular focus on thrombin and trypsin. Cleavage of the C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) group by the protease results in a highly fluorescent signal, enabling the real-time monitoring of enzyme kinetics and the evaluation of inhibitors.
Principle of the Assay
The fluorogenic substrate this compound is a synthetic peptide that is specifically recognized and cleaved by certain serine proteases. The AMC fluorophore is quenched by the peptide backbone. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the activity of the protease under the given assay conditions. The fluorescence of free AMC can be monitored with an excitation wavelength of 351-380 nm and an emission wavelength of 430-460 nm.[1]
Featured Serine Proteases
While this compound can be used to assay various serine proteases, it is a particularly sensitive substrate for thrombin and trypsin.[2][3]
-
Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a blood clot.
-
Trypsin: A digestive enzyme produced in the pancreas that breaks down proteins in the small intestine.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the known kinetic parameters for the hydrolysis of this compound by human α-thrombin. Kinetic parameters for other serine proteases, such as trypsin, should be determined experimentally using the protocol provided below.
| Serine Protease | Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human α-Thrombin | N/A | 11 | 160 | 1.45 x 107 |
Data obtained from Bachem product information.[2][4]
Inhibitor Potency (IC50/Ki)
The determination of inhibitor potency (IC50 or Ki values) is a critical step in drug discovery. The following table provides a template for presenting such data. Researchers are encouraged to determine these values for their specific inhibitors of interest using the inhibitor screening protocol outlined in this document.
| Serine Protease | Inhibitor | IC50 (nM) | Ki (nM) |
| Human α-Thrombin | [Example Inhibitor A] | [User Determined] | [User Determined] |
| Bovine Trypsin | [Example Inhibitor B] | [User Determined] | [User Determined] |
Experimental Protocols
I. Determination of Enzyme Kinetic Parameters (Km and kcat)
This protocol describes the determination of Michaelis-Menten kinetic constants for a serine protease using this compound.
Materials:
-
Purified serine protease (e.g., human α-thrombin, bovine trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the serine protease in a suitable buffer and store on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 to 10 times the expected Km).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 25 µL of each substrate dilution to the appropriate wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the diluted serine protease solution to each well (except the blank). The final enzyme concentration should be chosen to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. This can be done by determining the slope of the initial linear phase.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
II. Inhibitor Screening and IC50 Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a serine protease.
Materials:
-
All materials from the kinetic assay protocol.
-
Test inhibitor compound.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor dilutions to the test wells. For control wells (no inhibitor), add 10 µL of DMSO.
-
Add 20 µL of the diluted serine protease solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells. The final substrate concentration should be at or near the Km value for the enzyme.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity as described in the kinetic assay protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package.
-
Visualizations
Experimental Workflow
Caption: Workflow for serine protease characterization.
Signaling Pathway: The Coagulation Cascade
Caption: The blood coagulation cascade leading to fibrin formation.
References
Application Notes and Protocols for Boc-Asp(OBzl)-Pro-Arg-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic substrate primarily utilized for the sensitive detection of protease activity, particularly that of thrombin and trypsin.[1][2] The substrate consists of a peptide sequence, Boc-Asp(OBzl)-Pro-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage at the arginine residue, the highly fluorescent AMC molecule is released.[3][4][5] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time to determine kinetic parameters. The excitation and emission wavelengths for AMC are approximately 351-380 nm and 430-460 nm, respectively.[5]
Applications
-
Enzyme Kinetics: Determination of kinetic constants such as K_m_ and k_cat_ for thrombin and trypsin. For thrombin, the Michaelis constant (K_m_) has been reported to be 11 µM and the catalytic rate constant (k_cat_) is 160 s⁻¹.[2]
-
Inhibitor Screening: High-throughput screening of potential inhibitors of thrombin and trypsin, crucial for drug discovery in areas such as anticoagulation therapy.
-
Protease Activity Profiling: Assessing the activity of thrombin or trypsin in biological samples.
Quantitative Data Summary
| Parameter | Value | Enzyme |
| K_m_ | 11 µM | Thrombin |
| k_cat_ | 160 s⁻¹ | Thrombin |
| Excitation Wavelength | 351 - 380 nm | AMC |
| Emission Wavelength | 430 - 460 nm | AMC |
Experimental Protocols
General Assay Principle
The enzymatic reaction involves the cleavage of the amide bond between arginine and AMC, leading to the release of the fluorescent AMC molecule. The rate of this reaction is monitored by measuring the increase in fluorescence over time.
Caption: General principle of the fluorogenic assay.
Reagent Preparation
a. Substrate Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
b. Assay Buffer:
-
A common assay buffer is 50 mM Tris-HCl or HEPES, pH 7.4-8.0, containing 100-150 mM NaCl and 1-5 mM CaCl₂.
-
For some applications, the addition of a non-ionic detergent like 0.01% (v/v) Tween-20 or Triton X-100 can prevent enzyme adsorption to surfaces.
c. Enzyme Solution:
-
Prepare a stock solution of purified thrombin or trypsin in the assay buffer.
-
The final concentration of the enzyme in the assay will depend on the specific activity and the desired reaction rate. A typical starting concentration can range from 1-10 nM.
d. AMC Standard Stock Solution:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Store at -20°C, protected from light.
AMC Standard Curve
To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve of free AMC is required.
Protocol:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer, ranging from 0 to 50 µM.
-
Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM). The resulting linear relationship will be used to determine the concentration of AMC released in the enzymatic assay.
Enzyme Activity Assay Protocol
a. Working Concentration of Substrate: The optimal working concentration of the substrate should be determined empirically for each specific assay. A common starting point is a concentration equal to or slightly above the K_m_ value (e.g., 10-50 µM for thrombin). For inhibitor screening, a substrate concentration close to the K_m_ is often used. A range of 10-100 µM is generally effective for most applications.
Protocol:
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells of a black 96-well plate.
-
For inhibitor studies, add the inhibitor at various concentrations to the respective wells.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted enzyme solution to each well (except for the no-enzyme control wells).
-
-
Initiate Reaction:
-
Add 25 µL of the this compound substrate solution at the desired final concentration to all wells. The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).
-
Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 1-2 minutes for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert RFU/min to µM/min: Use the slope of the AMC standard curve to convert the rate from RFU/min to µM/min.
-
Enzyme Kinetics: Plot the initial velocity against various substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Inhibitor Studies: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Signaling Pathway: The Coagulation Cascade
Thrombin is a central protease in the coagulation cascade, a complex signaling pathway that leads to the formation of a fibrin (B1330869) clot at the site of vascular injury. The cascade is traditionally divided into the extrinsic, intrinsic, and common pathways.[6]
Caption: A simplified diagram of the blood coagulation cascade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Preparing Stock Solutions of Boc-Asp(OBzl)-Pro-Arg-AMC in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic substrate utilized to measure protease activity.[1][2][3] Upon enzymatic cleavage, the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be detected by measuring the fluorescence intensity, thereby allowing for the quantification of enzyme activity.[1][2][3] Accurate and reproducible experimental results are critically dependent on the correct preparation of the substrate stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic peptides like this compound due to its excellent solubilizing properties.[4][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this substrate in DMSO.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C37H47N7O9 | [1] |
| Molecular Weight | 733.81 g/mol | [1] |
| Appearance | Solid | [1][8] |
| Excitation Wavelength | 351 nm | [2][9] |
| Emission Wavelength | 430 nm | [2][9] |
Solubility and Recommended Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble (e.g., 10 mM) | -20°C for up to 1 month, -80°C for up to 6 months |
Note: The provided storage information is a general guideline. For specific product recommendations, please refer to the manufacturer's instructions.
Recommended Stock Solution Concentrations
| Concentration (mM) | Mass of Peptide per 1 mL of DMSO |
| 5 | 3.67 mg |
| 10 | 7.34 mg |
| 20 | 14.68 mg |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Equipment
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Fume hood
Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Before starting, allow the this compound powder and DMSO to equilibrate to room temperature. This prevents condensation from forming on the peptide and in the solvent.
-
Weighing: In a fume hood, carefully weigh out 7.34 mg of this compound powder using a calibrated precision balance. Transfer the powder to a sterile amber microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube containing the peptide powder.
-
Mixing: Tightly cap the tube and vortex the solution until the peptide is completely dissolved. If the peptide does not dissolve readily, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[4][7][10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical reagents.
-
Perform all weighing and handling of DMSO and the peptide in a well-ventilated fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
References
- 1. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 荧光底物 | CAS 113866-00-5 | 美国InvivoChem [invivochem.cn]
- 4. biocat.com [biocat.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for Boc-Asp(OBzl)-Pro-Arg-AMC Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC is a sensitive tool for the measurement of protease activity, particularly for serine proteases such as thrombin and trypsin.[1] The substrate consists of a peptide sequence, Boc-Asp(OBzl)-Pro-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In the intact substrate, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide at the arginine residue, free AMC is released, resulting in a quantifiable increase in fluorescence. This application note provides a detailed protocol for the use of this compound in determining protease activity, including recommended assay buffer compositions and a generalized experimental workflow.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound to yield the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of the increase in fluorescence is directly proportional to the activity of the protease in the sample. The fluorescence of free AMC can be measured using a fluorescence plate reader with excitation wavelengths in the range of 351-380 nm and emission wavelengths in the range of 430-460 nm.[2]
Recommended Assay Buffer Composition
The optimal assay buffer composition can vary depending on the specific protease being investigated. However, a general-purpose assay buffer for serine proteases like thrombin and trypsin can be formulated based on the following components. It is recommended to optimize the buffer conditions for your specific experimental setup.
Table 1: Recommended Assay Buffer Components for Thrombin and Trypsin
| Component | Concentration | Purpose | Notes |
| Tris-HCl | 50 mM | Buffering agent to maintain pH | Optimal pH for most serine proteases is between 7.3 and 9.3.[3] |
| Sodium Chloride (NaCl) | 100-150 mM | Maintain ionic strength | |
| Calcium Chloride (CaCl₂) | 0-10 mM | Required for the activity of some proteases like thrombin | |
| Bovine Serum Albumin (BSA) or Tween-20 | 0.1% (w/v) or 0.01% (v/v) | Prevents enzyme adsorption to surfaces | |
| pH | 8.0 | Optimal for many serine proteases | Adjust with HCl or NaOH as needed. |
Materials and Reagents
Table 2: Required Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| This compound | Various | e.g., Bachem 4017304 | -20°C, protected from light |
| Purified Thrombin or Trypsin | Various | e.g., Sigma-Aldrich T8003 | -20°C or as recommended |
| Tris-HCl | Various | - | Room Temperature |
| Sodium Chloride (NaCl) | Various | - | Room Temperature |
| Calcium Chloride (CaCl₂) | Various | - | Room Temperature |
| Bovine Serum Albumin (BSA) | Various | - | 4°C |
| Tween-20 | Various | - | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Various | - | Room Temperature |
| Black, flat-bottom 96-well microplates | Various | - | Room Temperature |
| Fluorescence microplate reader | N/A | - | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation:
-
Prepare a 10X stock solution of the assay buffer by dissolving the required amounts of Tris base, NaCl, and CaCl₂ in deionized water. Adjust the pH to 8.0 with HCl.
-
On the day of the experiment, prepare the 1X working assay buffer by diluting the 10X stock with deionized water. Add BSA or Tween-20 to the final concentration.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Reconstitute the lyophilized protease (e.g., thrombin, trypsin) in the assay buffer to a desired stock concentration.
-
Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, prepare serial dilutions of the enzyme and substrate in 1X assay buffer to the desired working concentrations.
-
Assay Procedure (96-well plate format)
-
Prepare the Plate:
-
Add 50 µL of 1X assay buffer to all wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For negative control wells, add 25 µL of assay buffer instead of the enzyme solution.
-
If testing inhibitors, add the inhibitor solution to the respective wells before adding the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
Use an excitation wavelength of 351-380 nm and an emission wavelength of 430-460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the negative control wells (no enzyme) from the readings of the experimental wells.
-
Determine the Initial Rate: Plot the background-subtracted fluorescence intensity against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Enzyme Activity Calculation: The enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute. For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.
Visualizations
Caption: Experimental workflow for the this compound protease assay.
Caption: Principle of the fluorogenic protease assay.
References
Application Notes and Protocols for the Analysis of Boc-Asp(OBzl)-Pro-Arg-AMC Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC in enzymatic assays. This substrate, upon cleavage by specific proteases, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for a sensitive and continuous measure of enzyme activity. While this substrate is known to be cleaved by proteases such as thrombin and trypsin, its utility can be explored for other proteases that recognize the specific peptide sequence, such as certain caspases involved in apoptosis.
These notes are intended to guide researchers in setting up experiments, collecting and analyzing fluorescence data, and interpreting the results in the context of enzyme kinetics and drug discovery.
Data Presentation: Quantitative Summary
The following tables present illustrative data from a typical enzyme kinetic analysis using this compound.
Table 1: AMC Standard Curve
This table provides example data for generating a standard curve to convert relative fluorescence units (RFU) to the concentration of the fluorescent product, AMC.
| AMC Concentration (µM) | Average RFU (n=3) | Standard Deviation |
| 0 | 52 | 5 |
| 1.25 | 1,548 | 75 |
| 2.5 | 3,102 | 150 |
| 5.0 | 6,215 | 290 |
| 10.0 | 12,350 | 580 |
| 20.0 | 24,800 | 1150 |
Table 2: Enzyme Kinetics with a Putative Inhibitor
This table summarizes the kinetic parameters of a protease (e.g., Caspase-3) acting on this compound in the presence and absence of a test inhibitor.
| Condition | Substrate Concentration (µM) | Initial Velocity (RFU/min) | Initial Velocity (µmol/min) |
| No Inhibitor | 10 | 250 | 0.020 |
| No Inhibitor | 20 | 480 | 0.039 |
| No Inhibitor | 40 | 850 | 0.069 |
| No Inhibitor | 80 | 1,200 | 0.097 |
| No Inhibitor | 160 | 1,500 | 0.121 |
| With Inhibitor (10 µM) | 10 | 130 | 0.011 |
| With Inhibitor (10 µM) | 20 | 255 | 0.021 |
| With Inhibitor (10 µM) | 40 | 460 | 0.037 |
| With Inhibitor (10 µM) | 80 | 680 | 0.055 |
| With Inhibitor (10 µM) | 160 | 850 | 0.069 |
Table 3: Calculated Kinetic Parameters
This table shows the calculated Michaelis-Menten constant (K_m) and maximum velocity (V_max) derived from the data in Table 2.
| Condition | V_max (µmol/min) | K_m (µM) |
| No Inhibitor | 0.185 | 45.2 |
| With Inhibitor (10 µM) | 0.110 | 46.1 |
Experimental Protocols
Protocol 1: Preparation of an AMC Standard Curve
This protocol is essential for converting the arbitrary relative fluorescence units (RFU) from the plate reader into a specific amount of product formed.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare a 10 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to prepare a range of concentrations (e.g., 0 to 20 µM).
-
Add 100 µL of each AMC dilution to triplicate wells of the 96-well plate.
-
Include wells with 100 µL of Assay Buffer only to serve as a blank.
-
Read the fluorescence in a microplate reader with excitation at approximately 350-360 nm and emission at 430-460 nm.[1]
-
Subtract the average RFU of the blank from all other readings.
-
Plot the background-subtracted RFU versus the AMC concentration and perform a linear regression to obtain the slope. The slope (RFU/µM) will be used to convert reaction rates to molar amounts.
Protocol 2: Caspase-3 Activity Assay
This protocol details the measurement of Caspase-3 activity using this compound.
Materials:
-
This compound substrate
-
DMSO
-
Active Caspase-3 enzyme
-
Assay Buffer (as described above)
-
Lysis Buffer (for cell-based assays, e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a 2X working solution (e.g., 100 µM for a final concentration of 50 µM).
-
Enzyme/Sample Preparation:
-
Purified Enzyme: Dilute active Caspase-3 in cold Assay Buffer to the desired concentration.
-
Cell Lysates: Induce apoptosis in cells as required. Harvest and lyse the cells in ice-cold Lysis Buffer. Centrifuge to pellet debris and collect the supernatant containing the cytosolic extract.[2] Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
Add 50 µL of your sample (diluted enzyme or cell lysate) to each well.
-
Include appropriate controls:
-
Negative Control: Sample with a known Caspase-3 inhibitor.
-
Blank: Assay Buffer only (no enzyme/lysate) to measure substrate auto-hydrolysis.
-
No Substrate Control: Sample without the fluorogenic substrate to check for background fluorescence from the sample itself.
-
-
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction. The final volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes using excitation and emission wavelengths appropriate for AMC.[3]
-
Data Analysis:
-
For each sample, plot RFU versus time.
-
Determine the initial reaction velocity (V_0) from the slope of the linear portion of the curve (ΔRFU/min).
-
Convert the velocity from RFU/min to µmol/min using the slope from the AMC standard curve.
-
If using cell lysates, normalize the activity to the total protein concentration (e.g., µmol/min/mg protein).[4]
-
Visualizations
Signaling Pathway for Caspase-3 Activation
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation and substrate cleavage.
Experimental Workflow for Enzyme Activity Measurement
Caption: Step-by-step workflow for measuring protease activity using a fluorogenic substrate.
Data Analysis Logical Flow
Caption: Logical flow for converting raw fluorescence readings into final kinetic parameters.
References
Application of Boc-Asp(OBzl)-Pro-Arg-AMC in Food Science Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC in food science research. This substrate is a valuable tool for the sensitive measurement of protease activity, particularly trypsin-like proteases, which play a crucial role in various food processing and spoilage phenomena.
Introduction
This compound is a synthetic peptide substrate designed for the detection and quantification of certain protease activities. Upon cleavage of the amide bond C-terminal to the Arginine (Arg) residue by a protease, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[1][2] The fluorescence of AMC can be monitored over time to determine the rate of the enzymatic reaction. This high sensitivity makes it particularly useful for detecting low levels of protease activity in complex food matrices.[1]
The primary application of this compound in food science has been in the characterization of endogenous proteases in seafood, particularly in the context of fermentation and autolysis.[1][2] However, its specificity for trypsin-like enzymes suggests potential applications in other areas such as dairy science and meat science, where protease activity is a key factor in texture and flavor development, as well as in spoilage.
Principle of the Assay
The enzymatic assay using this compound is based on the principle of fluorescence spectroscopy. The intact substrate is non-fluorescent. When a protease cleaves the substrate, the fluorescent AMC molecule is liberated. The rate of increase in fluorescence intensity is directly proportional to the protease activity in the sample. The reaction can be monitored in real-time using a fluorometer or a microplate reader.
Key Parameters:
-
Excitation Wavelength: ~351-380 nm
-
Emission Wavelength: ~430-460 nm
Applications in Food Science
Application: Characterization of endogenous trypsin-like proteases in fish and seafood products, particularly during fermentation to produce products like fish sauce.
Background: The production of traditional fermented seafood products, such as fish sauce, relies on the enzymatic degradation of fish proteins by endogenous proteases from the fish viscera and muscle.[3] Understanding and monitoring the activity of these proteases is crucial for controlling the fermentation process and ensuring final product quality. Trypsin-like serine proteases are major contributors to this process.
Example Study: Siringan et al. (2006) utilized this compound to identify and characterize trypsin-like proteases from Indian anchovy (Stolephorus indicus). This substrate was instrumental in determining the biochemical properties of the crude proteinase extracts from the fish.
Application: Monitoring the activity of residual coagulants (like thrombin) or microbial proteases during cheese ripening.
Background: Proteolysis is a critical process in cheese ripening, contributing to the development of texture and flavor.[4] While not a primary substrate for the major milk proteases, this compound's sensitivity to thrombin and trypsin-like enzymes could make it useful for specific applications.[5] For instance, it could be used to assess the activity of microbial proteases from starter cultures or contaminants that exhibit trypsin-like specificity.
Application: Assessing the activity of endogenous or exogenous proteases in meat that contribute to tenderization or spoilage.
Background: Meat tenderization is largely driven by the action of endogenous proteases on muscle proteins. While calpains and cathepsins are the primary enzymes involved, other proteases with trypsin-like activity could also play a role. Additionally, microbial spoilage of meat often involves the secretion of proteases. While other fluorogenic substrates are more commonly used in meat science, the principles of the assay are transferable.
Experimental Protocols
This protocol provides a general framework for using this compound. It should be optimized for the specific food matrix and enzyme being studied.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Assay buffer (e.g., Tris-HCl, phosphate (B84403) buffer) at the optimal pH for the target protease
-
Enzyme extract from the food sample
-
Fluorometer or fluorescent microplate reader
-
Black 96-well microplates (for microplate reader assays)
Procedure:
-
Substrate Stock Solution Preparation:
-
Dissolve this compound in DMSO to a concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Substrate Solution Preparation:
-
Dilute the stock solution in the assay buffer to the desired final concentration (typically in the low µM range). The optimal concentration should be determined experimentally by performing a substrate concentration curve.
-
-
Enzyme Extraction:
-
Prepare a crude enzyme extract from the food sample by homogenizing the sample in a suitable buffer and clarifying the extract by centrifugation.
-
-
Assay Setup (96-well plate format):
-
Pipette 50 µL of the enzyme extract into each well.
-
Include a blank control with 50 µL of extraction buffer instead of the enzyme extract.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
The final volume in each well is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer or microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Protease activity is proportional to V₀. The activity can be quantified using a standard curve of free AMC.
-
This protocol is a representative method based on the study of trypsin-like proteases in Indian anchovy.
Materials:
-
This compound
-
DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Crude enzyme extract from fish viscera or muscle
-
AMC standard for calibration curve
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working substrate solution by diluting the stock solution in the assay buffer to a final concentration of 20 µM.
-
In a 96-well black microplate, add 20 µL of the crude enzyme extract.
-
Initiate the reaction by adding 180 µL of the working substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or as determined experimentally).
-
Monitor the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30 minutes.
-
Calculate the enzyme activity from the rate of AMC release, determined from a standard curve of free AMC. One unit of activity can be defined as the amount of enzyme that releases 1 µmol of AMC per minute.
Data Presentation
Quantitative data from protease activity assays should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Kinetic Parameters of Proteases for this compound
| Enzyme | Source | Kₘ (µM) | kcat (s⁻¹) | Reference |
| Thrombin | Bovine | 11 | 160 | [5] |
| Trypsin-like Protease | Indian Anchovy | N/A | N/A | Siringan et al. (2006) |
N/A: Data not available in the reviewed literature.
Table 2: Inhibition of Trypsin-Like Protease Activity from Indian Anchovy
| Inhibitor | Concentration | % Inhibition | Reference |
| Soybean Trypsin Inhibitor (SBTI) | Siringan et al. (2006) | ||
| Leupeptin | Siringan et al. (2006) | ||
| Phenylmethanesulfonyl fluoride (B91410) (PMSF) | Siringan et al. (2006) | ||
| N-tosyl-L-lysine chloromethyl ketone (TLCK) | Siringan et al. (2006) |
Specific concentrations and inhibition percentages are not available in the abstracts reviewed. Access to the full-text publication is required for this data.
Visualizations
Caption: Cleavage of this compound by a protease releases fluorescent AMC.
Caption: Workflow for measuring protease activity in a food sample.
Caption: Role of proteases in fish sauce fermentation and assay application.
Conclusion
This compound is a highly sensitive and specific substrate for the characterization of trypsin-like protease activity in food science research. Its application has been particularly demonstrated in the study of seafood fermentation. While its use in other areas like dairy and meat science is less documented, the principles of the assay are readily adaptable for specific research questions in these fields. The provided protocols and workflows offer a solid foundation for researchers to employ this valuable tool in their studies of food enzymology.
References
Troubleshooting & Optimization
High background fluorescence in Boc-Asp(OBzl)-Pro-Arg-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC in protease assays.
Troubleshooting Guide
High background fluorescence is a common issue in assays using this compound, which can obscure the signal from true enzymatic activity and lead to inaccurate results. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Question: Why is the background fluorescence in my this compound assay unusually high?
High background fluorescence can originate from several sources. The primary culprits are the spontaneous hydrolysis of the substrate, autofluorescence of assay components, and contamination with exogenous proteases. Below is a step-by-step guide to pinpoint and address the issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in the this compound assay?
A1: The most common causes include:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of the fluorophore AMC even in the absence of the target enzyme.[1] This is often exacerbated by suboptimal storage conditions or repeated freeze-thaw cycles.[1]
-
Autofluorescence of Assay Components: Buffers, solvents (like DMSO), or the compounds being tested may possess intrinsic fluorescence at the excitation and emission wavelengths used for AMC detection.[1]
-
Protease Contamination: Reagents, labware, or even the user can introduce contaminating proteases that cleave the substrate, generating a false-positive signal.[1]
Q2: How should I properly store and handle the this compound substrate to minimize degradation?
A2: To maintain substrate integrity, adhere to the following storage practices:
-
Store the lyophilized powder at -20°C or colder for long-term stability.
-
Upon reconstitution (typically in DMSO), create single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquoted substrate solution at -20°C or colder, protected from light.[1]
-
Always prepare fresh working solutions of the substrate for each experiment.[1]
Q3: What are the optimal assay conditions for using this compound with thrombin?
A3: While optimal conditions should be determined empirically for each experimental setup, a good starting point for a thrombin assay is:
-
Buffer: A buffer at or near physiological pH, such as Tris-buffered saline (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0), is generally suitable for thrombin activity.
-
Substrate Concentration: The substrate concentration should ideally be around the Michaelis constant (Km). For thrombin, the Km for this compound is approximately 11 µM.
-
Temperature: Assays are typically performed at room temperature (25°C) or 37°C.
Q4: Can other proteases besides my target enzyme cleave this compound?
A4: Yes, while this substrate is sensitive for thrombin and trypsin, other serine proteases may also exhibit some activity towards it. It is crucial to use highly purified enzymes and to run appropriate controls, especially when working with complex biological samples like cell lysates or plasma.
Quantitative Data
The following table summarizes key quantitative parameters for the this compound substrate.
| Parameter | Value | Enzyme | Notes |
| Excitation Wavelength | 351 nm | - | The wavelength of light used to excite the AMC fluorophore.[2][3][4] |
| Emission Wavelength | 430 nm | - | The wavelength of light emitted by the cleaved AMC fluorophore.[2][3][4] |
| Kcat | 160 s⁻¹ | Thrombin | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.[5] |
| Km | 11 µM | Thrombin | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.[5] |
Experimental Protocols
Protocol 1: Screening for Autofluorescence of Assay Components
This protocol details the steps to identify which component of your assay is contributing to high background fluorescence.
Materials:
-
Black 96-well plate (low fluorescence)
-
Fluorometric plate reader with appropriate filters for AMC (Excitation: ~350 nm, Emission: ~450 nm)
-
All individual assay components (assay buffer, DMSO, test compounds, etc.)
Procedure:
-
Prepare the Plate: In a 96-well plate, set up wells containing each individual assay component diluted in the assay buffer to its final working concentration. Include wells for:
-
Buffer only (negative control)
-
Substrate in buffer
-
Enzyme in buffer
-
Vehicle (e.g., DMSO) in buffer
-
Test compounds in buffer
-
-
Incubate: Incubate the plate under the same conditions as your actual assay (e.g., room temperature for 15 minutes).
-
Measure Fluorescence: Read the fluorescence of each well using the plate reader with the appropriate excitation and emission wavelengths for AMC.
-
Analyze Data: Compare the fluorescence readings of each component to the "buffer only" control. A significantly higher reading from a particular component indicates intrinsic fluorescence.
Visualizations
Signaling Pathway
Caption: Enzymatic cleavage of this compound and fluorescence detection.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background fluorescence.
References
Technical Support Center: Mitigating Autofluorescence in Protease Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it problematic in my protease assay?
A: Autofluorescence is the natural emission of light from biological molecules or compounds within a sample when excited by light.[1] In a protease assay, this intrinsic fluorescence can overlap with the signal from your specific fluorescent substrate, leading to high background, a reduced signal-to-noise ratio, and potentially inaccurate measurements of enzyme activity.[2][3]
Q2: What are the common sources of autofluorescence in a protease assay?
A: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules naturally present in cells and tissues, such as NADH, riboflavin, collagen, and elastin, are inherently fluorescent.[3][4] Lipofuscin, a granular pigment that accumulates with age in cells, is also a significant source of autofluorescence.[5][6]
-
Assay Reagents and Media: Components of the assay buffer or cell culture medium, like fetal bovine serum (FBS) and phenol (B47542) red, can contribute to background fluorescence.[7]
-
Test Compounds: The compounds being screened for protease inhibition may themselves be autofluorescent at the excitation and emission wavelengths of the assay.[2]
-
Sample Preparation: Fixation methods using aldehydes (e.g., formaldehyde, glutaraldehyde) can induce autofluorescence by reacting with amines in the sample to form fluorescent products.[7][8]
Q3: How can I determine if my sample or compound is autofluorescent?
A: To check for autofluorescence, run a control experiment where the fluorescent substrate is omitted.[7] Any signal detected from your sample or compound in the absence of the specific fluorophore can be attributed to autofluorescence.
Q4: What are the general strategies to reduce autofluorescence?
A: There are several approaches to minimize the impact of autofluorescence:
-
Assay Design and Optimization:
-
Sample Preparation:
-
Media Selection: For cell-based assays, consider using phenol red-free media and reducing the serum concentration.[7]
-
Fixation Method: If fixation is necessary, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[7]
-
-
Chemical Quenching:
-
Treat samples with chemical agents that can reduce the fluorescence of interfering molecules. Common quenchers include Sodium Borohydride (B1222165), Sudan Black B, and commercially available kits like TrueBlack® and Vector® TrueVIEW™.
-
-
Data Analysis:
Troubleshooting Guide
This guide addresses specific issues you may encounter related to autofluorescence during your protease assays.
Issue 1: High background fluorescence in blank or negative control wells.
-
Possible Cause 1: Autofluorescent compounds or buffers.
-
Possible Cause 2: Substrate instability or spontaneous hydrolysis.
-
Possible Cause 3: Protease contamination.
-
Solution: Use high-purity reagents and sterile, disposable labware to prevent contamination from exogenous proteases.[2]
-
Issue 2: Poor signal-to-noise ratio.
-
Possible Cause 1: Overlap of autofluorescence with the emission spectrum of your fluorophore.
-
Solution: Switch to a fluorophore with a longer emission wavelength (red or far-red) to minimize spectral overlap with common autofluorescent molecules.[8]
-
-
Possible Cause 2: Insufficient quenching of autofluorescence.
-
Solution: Employ a chemical quenching method. The choice of quencher may depend on the source of autofluorescence. See the table and protocols below for guidance.
-
Quantitative Data on Autofluorescence Reduction
The effectiveness of different chemical quenching agents can vary depending on the sample type and the source of autofluorescence. The following table summarizes reported quenching efficiencies for some common methods, primarily from studies in immunofluorescence, which can provide a useful starting point for protease assays.
| Quenching Agent/Method | Reported Reduction Efficiency | Notes |
| Sudan Black B | 65-95%[4] | Effective for lipofuscin-based autofluorescence, but may introduce background in the red and far-red channels.[5][6] |
| TrueBlack® | 89-93%[11] | A commercial alternative to Sudan Black B with minimal background fluorescence.[5] Effective against lipofuscin and other sources.[5][12] |
| MaxBlock™ | 90-95%[11] | A commercial reagent kit for reducing autofluorescence.[11] |
| Sodium Borohydride | Markedly quenches autofluorescence[13] | Primarily reduces aldehyde-induced autofluorescence.[14][15] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is suitable for reducing autofluorescence caused by aldehyde-based fixatives.
-
Preparation: Prepare a fresh solution of 0.1% sodium borohydride in an appropriate buffer (e.g., PBS or Tris buffer). The solution should be made immediately before use.[14][15]
-
Incubation: After the fixation step, wash the samples (cells or tissues) with buffer. Incubate the samples in the freshly prepared sodium borohydride solution for 5-10 minutes at room temperature.[14] You may observe bubbling as the reaction proceeds.[14]
-
Washing: Wash the samples thoroughly three times with buffer to remove all residual sodium borohydride.
-
Proceed with Assay: Continue with the remaining steps of your protease assay protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This method is effective for quenching autofluorescence from lipofuscin, which is common in aged tissues.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[3]
-
Incubation: After your primary experimental steps (e.g., protease reaction), incubate the samples in the Sudan Black B solution for 20 minutes at room temperature.[3]
-
Washing: To remove excess Sudan Black B, wash the samples three times for 5 minutes each in a buffer solution containing a mild detergent (e.g., PBS with 0.02% Tween 20).[3]
-
Final Rinse: Rinse with buffer before proceeding to detection.
Protocol 3: Using Commercial Quenching Kits (General Workflow)
Commercial kits like Vector® TrueVIEW™ and TrueBlack® offer optimized reagents and protocols. While specific instructions may vary, a general workflow is as follows:
-
Reagent Preparation: Prepare the quenching solution according to the manufacturer's instructions. This may involve diluting a stock solution or mixing multiple components.[16][17]
-
Application: Apply the quenching solution to your sample. The incubation time is typically short, ranging from 30 seconds to 5 minutes.[16][17]
-
Washing: Wash the sample with the recommended buffer to remove the quenching reagent.[16]
-
Detection: Proceed with the fluorescence measurement.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Decision tree for selecting an autofluorescence reduction method.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
- 6. biotium.com [biotium.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 12. atlantisbioscience.com [atlantisbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 15. Five key tips for a better multicolor immunofluorescence staining [novusbio.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. biotium.com [biotium.com]
Boc-Asp(OBzl)-Pro-Arg-AMC solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic protease substrate, Boc-Asp(OBzl)-Pro-Arg-AMC.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Lyophilized Powder
Problem: The this compound powder is not fully dissolving, or the solution appears cloudy.
Possible Causes & Solutions:
-
Incorrect Solvent: This peptide is hydrophobic and has limited solubility in aqueous solutions.
-
Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.
-
Precipitation upon Dilution: The substrate may precipitate when a stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer.
Recommended Actions:
-
Solvent Selection: The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO). If solubility issues persist, dimethylformamide (DMF) or ethanol (B145695) can be tested with a small aliquot of the product.
-
Initial Dissolution Test: Before dissolving the entire sample, test the solubility with a small amount of the peptide.
-
Use of Sonication: To aid dissolution, briefly sonicate the vial in an ultrasonic bath.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the peptide.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). It is generally easier to dissolve the peptide in a smaller volume of pure organic solvent.
-
Dilution into Assay Buffer: When preparing the working solution, add the DMSO stock solution to the aqueous assay buffer dropwise while vortexing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
Issue 2: High Background Fluorescence in the Assay
Problem: The assay shows a high fluorescence signal in the control wells (without enzyme).
Possible Causes & Solutions:
-
Substrate Degradation: The this compound may have degraded, releasing free AMC.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with proteases.
-
Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer.
Recommended Actions:
-
Proper Storage: Ensure the lyophilized powder and stock solutions are stored correctly. The powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
-
Use Fresh Reagents: Prepare fresh assay buffer and use high-purity water and reagents.
-
Run a Substrate-Only Control: Incubate the substrate in the assay buffer without the enzyme to check for autohydrolysis. If the signal increases significantly over time, the buffer conditions (e.g., pH) may need to be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The primary recommended solvent is DMSO.[1] If you encounter solubility issues, you can try DMF or ethanol.[1]
Q2: How should I prepare a stock solution?
A2: It is recommended to prepare a concentrated stock solution, for example, 10 mM in 100% DMSO. This can then be diluted into your aqueous assay buffer to the final working concentration.
Q3: The substrate precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of the peptide. To minimize precipitation, add the DMSO stock solution to the assay buffer slowly while vortexing. It is also important to ensure the final concentration of DMSO in your assay is as low as possible (ideally less than 1%) as higher concentrations can inhibit enzyme activity.
Q4: What are the optimal excitation and emission wavelengths for the cleaved AMC product?
A4: The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), has an excitation maximum around 351 nm and an emission maximum around 430 nm.
Q5: How should I store the lyophilized peptide and the stock solution?
A5: The lyophilized powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for short-term storage or -80°C for long-term storage.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | The recommended primary solvent. |
| DMF | Soluble | An alternative organic solvent. |
| Ethanol | Soluble | An alternative organic solvent. |
| Water | Insoluble | The peptide is hydrophobic and will not dissolve in purely aqueous solutions. |
Note: Quantitative solubility data is highly lot-dependent and should be determined experimentally.
Experimental Protocols
Protocol: Fluorometric Protease Assay using this compound
1. Reagent Preparation:
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific protease being studied.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Dilute the protease to the desired concentration in the assay buffer immediately before use.
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC in the assay buffer to convert relative fluorescence units (RFU) to the amount of product formed.
2. Assay Procedure:
-
Prepare a working solution of the substrate by diluting the 10 mM DMSO stock solution into the assay buffer. The final substrate concentration will need to be optimized for your specific enzyme (a common starting point is 10-100 µM).
-
Pipette the assay buffer and the enzyme solution into the wells of a 96-well black microplate.
-
Initiate the reaction by adding the substrate working solution to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.
-
Convert the rate of change in RFU to the rate of product formation using the AMC standard curve.
Visualizations
Caption: Workflow for a typical fluorometric protease assay.
Caption: A logical workflow for troubleshooting solubility problems.
References
Technical Support Center: Boc-Asp(OB-zl)-Pro-Arg-AMC Protease Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Boc-Asp(OBzl)-Pro-Arg-AMC fluorogenic substrate to measure protease activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme concentration for my assay?
A1: The ideal enzyme concentration will produce a linear increase in fluorescence over your desired experimental timeframe. To determine this, you should perform an enzyme titration experiment with a constant substrate concentration. The goal is to identify a concentration that provides a strong signal without rapidly depleting the substrate.[1] An enzyme concentration that falls within the linear range of the initial reaction rate versus enzyme concentration plot is recommended for robust results.
Q2: How do I select the appropriate substrate concentration?
A2: For kinetic assays, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. When screening for inhibitors, a substrate concentration close to the Km is often employed. If the Km value for your specific enzyme is unknown, it can be determined experimentally by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Q3: What are the essential control experiments to include in my assay?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
No-Enzyme Control (Blank): This includes all assay components except for the enzyme. It helps to determine background fluorescence and non-enzymatic substrate hydrolysis.
-
No-Substrate Control: This contains the enzyme and all other assay components except for the substrate. This control helps to identify any intrinsic fluorescence from the enzyme preparation itself.
-
Positive Control: A known active protease can be used to confirm that the assay is performing as expected.
-
Inhibitor Control: A known inhibitor of the protease can validate the assay's suitability for screening purposes.
Q4: Can I use complex biological samples like cell lysates in this assay?
A4: Yes, but it requires caution. Biological samples may contain endogenous proteases that can also cleave the substrate, or other substances that could interfere with the assay.[2] It is important to run parallel controls and potentially use specific inhibitors to ensure the measured activity is from the enzyme of interest.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Substrate Auto-hydrolysis: The substrate may be degrading spontaneously. 2. Contaminated Reagents: Buffers or other reagents may be fluorescent. 3. High Enzyme Concentration: Too much enzyme can lead to the detection of minor contaminating proteases.[3] 4. Improper Plate Choice: Some microplates have high intrinsic fluorescence. | 1. Prepare fresh substrate solution for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in a non-protic solvent like DMSO.[3] 2. Test the fluorescence of individual assay components. Use high-purity reagents and water. 3. Perform an enzyme titration to find the optimal concentration within the linear range.[3] 4. Use black, opaque-bottom microplates designed for fluorescence assays. |
| Low or No Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Instrument Settings: The fluorescence reader's gain may be too low, or the excitation/emission wavelengths may be incorrect. 3. Inner Filter Effect: High concentrations of assay components can absorb excitation or emission light.[1] 4. Presence of Inhibitors: Components in the sample or buffer (e.g., EDTA) may be inhibiting the enzyme. | 1. Verify enzyme activity with a positive control. Handle enzymes on ice unless otherwise specified.[2] 2. Ensure the instrument is set to the correct excitation and emission wavelengths for AMC (typically around 351 nm excitation and 430 nm emission).[4] Optimize the gain setting. 3. Dilute the enzyme or substrate and re-run the assay. 4. Identify and remove any potential inhibitors, which may require sample purification. |
| Non-linear Reaction Kinetics | 1. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. 3. Photobleaching: Prolonged exposure to the excitation light can damage the fluorophore.[1] | 1. Reduce the enzyme concentration. 2. Optimize buffer conditions (e.g., pH, ionic strength) to ensure enzyme stability. 3. Minimize the exposure of the samples to the excitation light source. |
Experimental Protocols
Protocol for Determining Optimal Enzyme Concentration
This protocol outlines the steps to identify the optimal enzyme concentration for your assay.
-
Prepare a series of enzyme dilutions: A 2-fold serial dilution of the enzyme in the appropriate assay buffer is a good starting point.
-
Prepare the substrate solution: Dilute the this compound substrate to a fixed, non-limiting concentration in the assay buffer. This concentration should ideally be at or above the Km of the enzyme, if known.
-
Set up the assay plate: In a black 96-well microplate, add the diluted enzyme solutions to individual wells. Include a "no-enzyme" control for background subtraction.
-
Initiate the reaction: Add the prepared substrate solution to all wells to start the enzymatic reaction.
-
Incubate the plate: Incubate the plate at the optimal temperature for your specific enzyme.
-
Monitor fluorescence: Measure the fluorescence at regular intervals using a plate reader with the appropriate excitation and emission wavelengths for AMC (e.g., Excitation: 351 nm, Emission: 430 nm).[4]
-
Calculate the initial reaction rate: For each enzyme concentration, plot fluorescence intensity against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Determine the optimal enzyme concentration: Plot the initial reaction rate (V₀) against the corresponding enzyme concentration. The optimal enzyme concentration will be within the linear range of this graph and provide a robust signal-to-background ratio.
Quantitative Data Summary
| Parameter | Value | Enzyme | Notes |
| Substrate | This compound | Thrombin, Trypsin | A highly sensitive fluorogenic substrate.[5][6] |
| Excitation Wavelength | ~351 nm | - | For the AMC fluorophore.[4] |
| Emission Wavelength | ~430 nm | - | For the AMC fluorophore.[4] |
| Km for Thrombin | 11 µM | Thrombin | Michaelis-Menten constant.[5][6] |
| kcat for Thrombin | 160 s⁻¹ | Thrombin | Catalytic constant.[5][6] |
| Typical Substrate Concentration Range | 10-100 µM | General Proteases | Should be optimized based on the enzyme's Km. |
| Typical Enzyme Concentration Range | 1-100 nM | General Proteases | Highly dependent on the specific activity of the enzyme. |
Visualizations
Caption: Enzymatic cleavage of the substrate and release of fluorescent AMC.
Caption: Experimental workflow for enzyme concentration optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. shop.bachem.com [shop.bachem.com]
Substrate inhibition with high concentrations of Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, particularly the observation of decreased enzyme activity at high substrate concentrations, a phenomenon known as substrate inhibition.
Troubleshooting Guide: Substrate Inhibition
Encountering a decrease in reaction velocity at high concentrations of this compound can be a complex issue. This guide provides a step-by-step approach to diagnose and resolve potential causes.
Question: My reaction rate is decreasing as I increase the concentration of this compound. Am I seeing substrate inhibition?
Answer: While it's possible, true substrate inhibition with this compound is not widely documented in the literature. Several other factors can mimic this effect. Follow these troubleshooting steps to identify the root cause.
Step 1: Investigate the Inner Filter Effect (IFE)
At high concentrations, the fluorogenic substrate and its product, 7-amino-4-methylcoumarin (B1665955) (AMC), can absorb the excitation and/or emission light, leading to artificially low fluorescence readings that can be mistaken for decreased enzyme activity.[1][2]
Experimental Protocol to Test for IFE:
-
Prepare a Standard Curve of Free AMC: Create a dilution series of free AMC in your assay buffer.
-
Spike with Substrate: To a parallel set of AMC dilutions, add a high concentration of this compound (equivalent to the concentration where you observe inhibition).
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Measure Fluorescence: Read the fluorescence of both sets of dilutions (with and without the substrate).
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Analyze the Data: If the fluorescence of the substrate-spiked samples is significantly lower than the corresponding free AMC samples, the inner filter effect is likely occurring.
Solutions for IFE:
-
Reduce Substrate Concentration: The simplest solution is to work at substrate concentrations below the threshold where IFE occurs.
-
Use a Different Wavelength Pair: If your instrument allows, test alternative excitation and emission wavelengths to minimize absorbance by the substrate.
-
Apply Correction Factors: Mathematical correction factors can be applied to your data to account for the IFE.[1]
-
Use a Microplate Reader with Top-Reading Fluorescence: Top-reading fluorometers can sometimes be less susceptible to IFE than bottom-reading instruments.
Step 2: Verify Reagent and Buffer Integrity
Problems with your experimental components can lead to unexpected kinetic profiles.
| Potential Issue | Troubleshooting Step |
| Substrate Degradation | Prepare fresh substrate stock solutions in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. Enzyme activity is highly sensitive to pH. |
| Presence of Contaminants | Ensure all reagents and buffers are free from contaminating proteases or inhibitors. |
Step 3: Re-evaluate Enzyme and Substrate Concentrations
Incorrect concentrations can lead to misleading results.
Experimental Protocol for Concentration Verification:
-
Verify Enzyme Concentration: Use a reliable protein concentration measurement method (e.g., BCA or Bradford assay) to confirm the concentration of your enzyme stock.
-
Confirm Substrate Concentration: While direct measurement can be difficult, ensure your calculations for preparing stock and working solutions are correct. Consider obtaining a new lot of substrate if issues persist.
Step 4: Consider True Substrate Inhibition
If you have ruled out the above possibilities, you may be observing true substrate inhibition. This can occur through several mechanisms, including the formation of a non-productive enzyme-substrate complex.
Logical Flow for Investigating True Substrate Inhibition:
Caption: Troubleshooting workflow for decreased enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The hydrolysis of this compound releases the fluorophore 7-amino-4-methylcoumarin (AMC). The typical excitation wavelength for AMC is in the range of 350-380 nm, and the emission wavelength is around 440-460 nm.[3]
Q2: What enzymes are known to cleave this compound?
A2: This substrate is highly sensitive for serine proteases such as thrombin and trypsin.[4]
Q3: What are the known kinetic parameters for the hydrolysis of this compound by thrombin?
A3: For thrombin, the reported kinetic constants are:
-
kcat: 160 s-1
-
Km: 11 µM[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare concentrated stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Data Presentation
Table 1: Kinetic Parameters for Thrombin with this compound
| Enzyme | Substrate | kcat (s-1) | Km (µM) | Reference |
| Thrombin | This compound | 160 | 11 | [4] |
Experimental Protocols
Standard Protocol for Measuring Protease Activity
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation time) should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
Protease of interest (e.g., thrombin)
-
This compound
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salts)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme and substrate to the desired working concentrations in pre-warmed assay buffer.
-
-
Set up the Assay:
-
Add the desired volume of diluted enzyme to the wells of the microplate.
-
Include a "no enzyme" control (buffer only) to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add the diluted substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Monitor the increase in fluorescence over time in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Visualizations
Caption: Cleavage of this compound by a protease.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Boc-Asp(OBzl)-Pro-Arg-AMC assay interference from test compounds
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Boc-Asp(OBzl)-Pro-Arg-AMC fluorogenic substrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues of assay interference from test compounds.
I. Troubleshooting Guide
Assay interference from test compounds is a common challenge in fluorescence-based assays, leading to false-positive or false-negative results. This guide provides a systematic approach to identifying and mitigating these issues.
Diagram: Troubleshooting Workflow for this compound Assay Interference
Caption: A stepwise guide to identifying and addressing compound interference in the this compound assay.
II. Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This is a fluorogenic assay for measuring protease activity. The substrate, this compound, consists of a peptide sequence linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. When a protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the activity of the protease.
Q2: What are the typical excitation and emission wavelengths for the released AMC?
A2: Free AMC is typically excited at a wavelength of 351-380 nm, with emission measured between 430-460 nm.[1] It is crucial to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What are the most common causes of false positives in my assay?
A3: False positives, where a test compound appears to be an inhibitor but is not, are frequently caused by:
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Autofluorescence: The test compound itself fluoresces at the same wavelengths as AMC, leading to an artificially high signal that can mask real enzymatic activity.
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Fluorescence Quenching: The test compound absorbs the excitation or emission light, which reduces the detected fluorescence of the released AMC, thus mimicking inhibition.[2]
Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay?
A4: To distinguish true inhibitors from interfering compounds, you should perform counter-assays. An autofluorescence counter-assay (test compound in buffer) will identify fluorescent compounds, while a quenching counter-assay (test compound with free AMC) will identify quenchers.[1][2] Detailed protocols for these assays are provided in Section IV.
Q5: My negative control (no enzyme) shows a high background signal. What could be the cause?
A5: A high background signal in the absence of the enzyme can be due to:
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Autofluorescent test compounds: As mentioned above, the compound itself may be fluorescent.
-
Substrate instability: The this compound substrate can undergo spontaneous hydrolysis, especially if not stored correctly. Ensure it is protected from light and moisture and stored at -20°C or below.
-
Contaminated reagents: Buffers or other assay components may be contaminated with other proteases.
III. Data Presentation: Illustrative Examples of Compound Interference
The following tables provide examples of how different classes of compounds can interfere with AMC-based protease assays. Note that the exact values can vary depending on the specific assay conditions.
| Interference Type | Compound Class Example | Observed Effect in Primary Assay | Illustrative IC₅₀ / Signal | Confirmation Method |
| Autofluorescence | Aromatic Heterocycles | Apparent activation or reduced inhibition | High RFU in "compound-only" wells | Autofluorescence Counter-Assay |
| Fluorescence Quenching | Quinones, Nitroaromatics | Apparent inhibition (false positive) | Dose-dependent decrease in fluorescence | Quenching Counter-Assay |
| Inner Filter Effect | Highly colored compounds (e.g., some dyes) | Apparent inhibition | Dose-dependent decrease in fluorescence | UV-Vis absorbance scan of the compound |
IV. Experimental Protocols
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Materials:
-
Test compounds
-
Assay buffer
-
Black, opaque 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only assay buffer to serve as the blank.
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Read the fluorescence using the same excitation and emission wavelengths as the primary assay (e.g., Ex: 351 nm, Em: 430 nm).
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent. This background fluorescence should be subtracted from the primary assay data.
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.
Materials:
-
Test compounds
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, opaque 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer. The concentration should be representative of the signal in the uninhibited enzyme reaction (e.g., the signal at 50% substrate turnover).
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates that it is quenching the AMC signal. Hits identified from the primary screen that are also quenchers should be further validated using an orthogonal assay.
V. Signaling Pathways and Logical Relationships
Diagram: this compound Assay Principle
Caption: The enzymatic cleavage of the substrate releases fluorescent AMC.
References
Technical Support Center: Enzyme Instability in the Presence of Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enzyme instability when using the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. Upon cleavage by an active enzyme, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released, which can be detected by measuring the increase in fluorescence. It is a known substrate for serine proteases such as thrombin and trypsin.[1]
Q2: My enzyme appears to be losing activity during the assay when using this substrate. What are the potential causes?
Several factors could contribute to apparent enzyme instability in the presence of this compound:
-
Substrate Instability: The substrate itself may be unstable under your experimental conditions (e.g., pH, temperature), leading to a decrease in the reaction rate over time.
-
Product Inhibition: The fluorescent product, 7-amino-4-methylcoumarin (AMC), may inhibit the enzyme at higher concentrations.
-
Substrate Inhibition: At very high concentrations, the substrate itself might bind to the enzyme in a non-productive way, leading to a decrease in the observed reaction rate.
-
General Enzyme Instability: The enzyme may be inherently unstable under the chosen assay conditions (e-g., buffer composition, temperature, pH).
-
Contaminating Proteases: If using a non-purified enzyme preparation, contaminating proteases could degrade your enzyme of interest.
Q3: How can I distinguish between enzyme instability and substrate instability?
To differentiate between these two possibilities, you can perform a pre-incubation experiment. Incubate the enzyme in the assay buffer without the substrate for the duration of a typical assay. At various time points, take aliquots of the enzyme solution and measure its initial activity with a fresh preparation of the substrate. If the enzyme activity decreases over the pre-incubation time, it suggests inherent enzyme instability under the assay conditions. If the activity remains constant, the issue is more likely related to the substrate or the reaction products.
II. Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence can be mistaken for enzyme instability as it can mask the true signal and make it appear as if the reaction is not proceeding.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Substrate Autohydrolysis | The substrate may be hydrolyzing spontaneously in your assay buffer. Prepare a "substrate only" control (assay buffer + substrate, no enzyme) and monitor fluorescence over time. If a significant increase is observed, consider optimizing the buffer pH or lowering the reaction temperature. Prepare fresh substrate solutions immediately before use. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with proteases. Use high-purity, sterile-filtered reagents. |
| Intrinsic Fluorescence of Components | The substrate or other buffer components may have some intrinsic fluorescence. Measure the fluorescence of each component individually to identify the source. |
Experimental Protocol to Quantify Substrate Autohydrolysis:
-
Prepare a series of buffers across a relevant pH range (e.g., pH 6.0, 7.4, and 8.0).
-
Add this compound to each buffer at the final assay concentration.
-
Incubate the solutions at the intended assay temperature.
-
Measure the fluorescence at regular intervals over the typical assay duration.
-
Plot the fluorescence intensity against time for each pH. The slope of the line indicates the rate of autohydrolysis.
Problem 2: Non-Linear Reaction Progress Curves (Signal Plateaus or Decreases)
A common observation that can be misinterpreted as enzyme instability is a non-linear reaction rate.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Product Inhibition by AMC | As the reaction proceeds, the concentration of the fluorescent product, AMC, increases and may inhibit the enzyme. To test for this, run the assay with varying initial concentrations of AMC and observe the effect on the initial reaction velocity. |
| Substrate Inhibition | High concentrations of the substrate may lead to a decrease in enzyme activity. Perform a substrate titration experiment, measuring the initial reaction velocity over a wide range of this compound concentrations. If substrate inhibition is occurring, the reaction rate will decrease at higher substrate concentrations. |
| Enzyme Denaturation | The enzyme may be unstable and denaturing over the course of the assay. Perform the enzyme pre-incubation experiment described in the FAQs to assess the inherent stability of your enzyme. |
Experimental Protocol to Test for Substrate Inhibition:
-
Prepare a series of dilutions of the this compound stock solution, ranging from well below to well above the suspected optimal concentration.
-
Initiate the enzymatic reaction with a fixed concentration of the enzyme for each substrate concentration.
-
Measure the initial reaction velocity (the linear phase of the reaction) for each concentration.
-
Plot the initial velocity against the substrate concentration. A decrease in velocity at higher substrate concentrations is indicative of substrate inhibition.
III. Data Presentation
Table 1: Kinetic Parameters for Protease Cleavage of this compound
| Enzyme | kcat (s⁻¹) | Km (µM) |
| Thrombin | 160 | 11[1] |
| Trypsin | Data not available | Data not available |
Table 2: General Stability Profile of this compound
| Condition | Stability | Recommendations |
| pH | Generally more stable at neutral to slightly acidic pH. Stability decreases at alkaline pH, which can increase the rate of autohydrolysis. | Optimize assay pH to balance enzyme activity and substrate stability. Run a "substrate only" control to assess autohydrolysis at your specific pH. |
| Temperature | As with most peptides, prolonged exposure to elevated temperatures can lead to degradation. | Store stock solutions at -20°C or -80°C. Thaw on ice and use immediately. Avoid repeated freeze-thaw cycles. |
| Solvent | Typically dissolved in DMSO for stock solutions. | Keep the final concentration of DMSO in the assay as low as possible, as high concentrations can affect enzyme stability and activity. |
IV. Visualizations
Caption: Troubleshooting workflow for enzyme instability.
Caption: General workflow for a fluorogenic protease assay.
References
Troubleshooting low signal or no activity in protease assays
This guide provides troubleshooting advice for common issues encountered during protease assays, specifically addressing low or no signal and lack of activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I getting no signal or a very low signal from my protease assay?
There are several potential reasons for a lack of signal in a protease assay. This guide will walk you through the most common causes, from reagent preparation to instrument setup.
Troubleshooting Workflow for Low/No Signal
This workflow provides a step-by-step process to identify the source of the issue.
Caption: Troubleshooting workflow for low or no signal in protease assays.
A1: Reagent and Buffer Issues
The components of your assay are the first place to investigate.
-
Incorrect Buffer Conditions: The pH, ionic strength, and presence of cofactors in the assay buffer are critical for enzyme activity. Most proteases have an optimal pH range, and deviations can lead to a significant loss of activity.
-
Inactive Enzyme: The protease may have lost activity due to improper storage, handling (e.g., multiple freeze-thaw cycles), or degradation. It is crucial to aliquot the enzyme upon receipt and store it at the recommended temperature, typically -80°C.
-
Substrate Problems: The substrate may have degraded, been stored improperly, or be present at a suboptimal concentration. Ensure the substrate is soluble in the assay buffer and is used at a concentration appropriate for the enzyme's Michaelis constant (Km).
Table 1: Common Buffer Components and Their Roles
| Component | Typical Concentration Range | Purpose | Troubleshooting Tip |
| Buffering Agent (e.g., Tris, HEPES) | 20-100 mM | Maintain optimal pH | Verify the final pH of the buffer at the experimental temperature. |
| Salt (e.g., NaCl) | 50-150 mM | Modulate ionic strength | Some proteases are inhibited by high salt concentrations. |
| Detergent (e.g., Triton X-100) | 0.01-0.1% | Prevent non-specific binding | Ensure the detergent is compatible with your protease and substrate. |
| Cofactors (e.g., Zn²⁺, Ca²⁺) | Varies | Required for catalytic activity | Check if your protease requires specific metal ions. |
| Reducing Agents (e.g., DTT, BME) | 1-10 mM | Maintain cysteine proteases in an active state | Add fresh just before use as they can be unstable. |
Q2: My enzyme is active, and my reagents are fine. What else could be wrong?
If you have confirmed your reagents are not the issue, the problem may lie in your experimental protocol or instrument setup.
A2: Protocol and Instrumental Errors
-
Incorrect Incubation Time or Temperature: Protease activity is highly dependent on both temperature and incubation time. Ensure you are using the optimal temperature for your specific protease and that the incubation time is sufficient for a detectable signal to be generated.
-
Improper Order of Reagent Addition: The order in which you add reagents can be critical. For example, if you are screening for inhibitors, pre-incubating the enzyme and inhibitor before adding the substrate is often necessary.
-
Inappropriate Instrument Settings: For fluorescence or colorimetric assays, ensure the correct excitation and emission wavelengths are set and that the instrument's gain is optimized for your expected signal range.
Key Experimental Protocols
General Protocol for a FRET-Based Protease Assay
This protocol outlines the basic steps for a common type of protease assay using a Förster Resonance Energy Transfer (FRET) substrate.
Caption: Workflow for a typical FRET-based protease assay.
Methodology:
-
Prepare Assay Buffer: A typical buffer might be 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 0.01% Triton X-100.
-
Dilute Protease: Prepare a working solution of the protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Dilute Substrate: Prepare a working solution of the FRET substrate in the assay buffer.
-
Assay Plate Setup: Add the diluted protease to the wells of a microplate.
-
(Optional) Inhibitor Addition: If screening for inhibitors, add the compounds to the wells containing the protease and pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add the diluted substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorophore and quencher pair of the FRET substrate.
Q3: How do I know if my protease is active?
A positive control is essential to confirm the activity of your enzyme.
A3: Performing a Positive Control Experiment
Run a reaction with a known, active batch of the protease or a different protease that is known to cleave your substrate. This will help you determine if the issue is with the enzyme or other components of the assay.
Table 2: Example Positive Control Setup
| Component | Test Well | Positive Control Well | Negative Control Well |
| Assay Buffer | 40 µL | 40 µL | 50 µL |
| Test Protease | 10 µL | - | - |
| Control Protease | - | 10 µL | - |
| Substrate | 50 µL | 50 µL | 50 µL |
| Expected Signal | Variable | High Signal | No/Low Signal |
Signaling Pathway Involving Proteases
Proteases play a critical role in many biological signaling pathways, such as apoptosis. The diagram below illustrates a simplified caspase cascade in apoptosis.
Caption: Simplified caspase activation cascade in apoptosis.
Technical Support Center: Boc-Asp(OBzl)-Pro-Arg-AMC Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity issues with Boc-Asp(OBzl)-Pro-Arg-AMC kinetic assays.
Troubleshooting Guide: Linearity Issues
Non-linear reaction kinetics can be a significant source of error in enzyme assays. This guide addresses common causes of non-linearity when using the fluorogenic substrate this compound.
Issue 1: Rapid Decrease in Reaction Rate (Substrate Depletion)
Question: My reaction starts fast but then quickly slows down, resulting in a curved progress curve instead of a straight line. Why is this happening?
Answer: This is a classic sign of rapid substrate depletion. The initial velocity is high, but as the enzyme consumes the this compound substrate, the reaction rate decreases. This violates the steady-state assumption required for linear kinetics.
Solutions:
-
Decrease Enzyme Concentration: Reducing the enzyme concentration will slow down the rate of substrate consumption, extending the linear phase of the reaction.
-
Increase Substrate Concentration: Ensure the initial substrate concentration is well above the Michaelis constant (Km) of the enzyme, but be mindful of potential inner filter effects at very high concentrations (see Issue 3). For thrombin, the Km for this substrate has been reported as 11 µM[1]. A starting concentration of 5-10 times the Km is often recommended.
-
Monitor Progress Curves: Always monitor the reaction progress in real-time to identify the linear range. Calculate the initial velocity only from the linear portion of the curve.
Issue 2: Non-linear Standard Curve at High AMC Concentrations
Question: My standard curve for the free AMC fluorophore is not linear at higher concentrations. How can I get an accurate measure of my enzyme's activity?
Answer: A non-linear standard curve for 7-amino-4-methylcoumarin (B1665955) (AMC) is typically caused by the inner filter effect. At high concentrations, the AMC molecules themselves can absorb the excitation light, preventing it from reaching other AMC molecules, or absorb the emitted light, reducing the signal that reaches the detector.
Solutions:
-
Work within the Linear Range: Determine the linear range of your AMC standard curve and ensure that the fluorescence generated in your enzymatic reaction stays within this range. This may require diluting your samples.
-
Apply a Correction Factor: If working at higher concentrations is unavoidable, you can apply a mathematical correction for the inner filter effect based on the absorbance of your sample.
-
Use a Different Plate Type: For fluorescence assays, using black microplates with clear bottoms is recommended to minimize background and light scattering.
Issue 3: Decreased Reaction Velocity at High Substrate Concentrations
Question: I observe a decrease in the reaction rate when I use very high concentrations of this compound. Shouldn't the rate plateau at saturating substrate concentrations?
Answer: This paradoxical decrease in reaction rate at high substrate concentrations is often due to the primary inner filter effect . The uncleaved, non-fluorescent substrate absorbs the excitation light, reducing the photons available to excite the liberated AMC, thus artificially lowering the measured fluorescence and the apparent reaction rate.
Solutions:
-
Determine Optimal Substrate Concentration: Perform a substrate concentration titration to find the optimal concentration that gives a robust signal without significant inner filter effects. This is typically the concentration at which the reaction rate plateaus before starting to decrease.
-
Measure Absorbance: Before starting the kinetic read, measure the absorbance of your reaction mixture at the excitation wavelength (around 351 nm). A good rule of thumb is to keep the absorbance below 0.1 to minimize inner filter effects.
-
Use a Shorter Pathlength: If your instrument allows, using a smaller well volume or a microplate with a shorter pathlength can reduce the impact of the inner filter effect.
Issue 4: Signal Fading Over Time (Photobleaching)
Question: During my kinetic assay, the fluorescence signal seems to decrease over time, even in my positive control. What could be the cause?
Answer: This phenomenon is likely due to photobleaching , the photochemical destruction of the fluorophore (AMC) upon repeated exposure to the excitation light source. This is more pronounced with high-intensity light sources and prolonged measurement times.
Solutions:
-
Minimize Exposure: Reduce the exposure time of your sample to the excitation light. If possible, use an intermittent reading protocol (e.g., taking a reading every 30 seconds) instead of continuous illumination.
-
Reduce Excitation Intensity: Use neutral density filters or adjust the instrument settings to decrease the intensity of the excitation light.
-
Use a Photostable Fluorophore (if applicable): While you are using an AMC-based substrate, for future assay development, consider fluorophores known for higher photostability if this becomes a persistent issue.
-
Include a No-Enzyme Control: A control well with substrate but no enzyme can help you quantify the rate of photobleaching in your assay conditions.
Quantitative Data Summary
| Parameter | Value | Enzyme | Source |
| Km | 11 µM | Thrombin | [1] |
| kcat | 160 s⁻¹ | Thrombin | [1] |
| Excitation Wavelength | ~351 nm | N/A | [2] |
| Emission Wavelength | ~430 nm | N/A | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
This compound substrate stock solution (e.g., 10 mM in DMSO).
-
Enzyme stock solution of known concentration.
-
-
Set up the Assay Plate:
-
Prepare a serial dilution of the enzyme in assay buffer. The final concentrations should span a range you expect to be active.
-
Add a fixed, saturating concentration of the substrate to each well (e.g., 50-100 µM).
-
Include a no-enzyme control (buffer only) to measure background fluorescence.
-
-
Kinetic Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme dilutions to the substrate-containing wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation (~351 nm) and emission (~430 nm) wavelengths.
-
Record the fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Identify the linear portion of each curve and calculate the initial velocity (slope).
-
Plot the initial velocity versus enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.
-
Protocol 2: Determining the Optimal Substrate Concentration
-
Prepare Reagents: As in Protocol 1.
-
Set up the Assay Plate:
-
Prepare a serial dilution of the this compound substrate in assay buffer. Concentrations should typically range from 0.1x to 10x the expected Km.
-
Add a fixed, optimal concentration of the enzyme (determined in Protocol 1) to each well.
-
Include a no-substrate control (enzyme in buffer) to account for any background signal.
-
-
Kinetic Measurement:
-
Follow the same procedure as in Protocol 1 for plate incubation and fluorescence reading.
-
-
Data Analysis:
-
Calculate the initial velocity for each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocity versus substrate concentration. This will generate a Michaelis-Menten curve.
-
The optimal substrate concentration for routine assays is typically at or above the concentration where the curve begins to plateau, ensuring the reaction is not substrate-limited, but below concentrations that cause significant inner filter effects.
-
Visualizations
References
Effect of pH and temperature on Boc-Asp(OBzl)-Pro-Arg-AMC stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Stability of this compound
The stability of this compound is critical for obtaining accurate and reproducible results in protease activity assays. Factors such as pH, temperature, and storage conditions can significantly impact the integrity of the peptide, leading to spontaneous hydrolysis and increased background fluorescence.
Effect of pH on Stability
Table 1: Representative pH Stability Data for this compound at 25°C
| pH | Buffer System (50 mM) | Incubation Time (hours) | Spontaneous Hydrolysis (% of Total Substrate) |
| 5.0 | Acetate | 24 | [User-determined value] |
| 6.0 | MES | 24 | [User-determined value] |
| 7.0 | HEPES | 24 | [User-determined value] |
| 7.4 | Phosphate | 24 | [User-determined value] |
| 8.0 | Tris | 24 | [User-determined value] |
| 9.0 | CHES | 24 | [User-determined value] |
Note: This table is a template for users to populate with their own experimental data.
Effect of Temperature on Stability
Elevated temperatures can accelerate the degradation of this compound. For optimal stability, both stock solutions and working solutions should be kept at low temperatures until use. Long-term storage at -20°C or -80°C is recommended for lyophilized powder and stock solutions in anhydrous DMSO.[2]
Table 2: Representative Thermal Stability Data for this compound in Assay Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Spontaneous Hydrolysis (% of Total Substrate) |
| 4 | 24 | [User-determined value] |
| 25 (Room Temp) | 24 | [User-determined value] |
| 37 | 24 | [User-determined value] |
| 50 | 24 | [User-determined value] |
Note: This table is a template for users to populate with their own experimental data.
Experimental Protocols
Due to the lack of publicly available quantitative stability data for this compound, the following protocols are provided to enable researchers to determine the substrate's stability under their specific experimental conditions.
Protocol 1: Assessment of pH Stability
This protocol outlines a method to determine the rate of spontaneous hydrolysis of this compound at various pH values.
Materials:
-
This compound
-
Anhydrous DMSO
-
A selection of buffers (e.g., Acetate, MES, HEPES, Phosphate, Tris, CHES) covering a pH range of 5.0 to 9.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~351 nm, Emission: ~430 nm)
-
Free AMC (7-amino-4-methylcoumarin) for standard curve
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a series of 50 mM buffers with different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a working solution of the substrate by diluting the stock solution to the final desired concentration (e.g., 100 µM) in each of the prepared buffers.
-
Dispense 100 µL of each working solution into multiple wells of a 96-well black microplate.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Measure the fluorescence at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Generate a standard curve using free AMC to convert fluorescence units to the concentration of hydrolyzed substrate.
-
Calculate the percentage of spontaneous hydrolysis at each pH and time point.
Protocol 2: Assessment of Thermal Stability
This protocol is designed to evaluate the stability of this compound at different temperatures.
Materials:
-
Same as for Protocol 1
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of the substrate in your chosen assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Aliquot the working solution into separate tubes for each temperature to be tested.
-
Incubate the tubes at their respective temperatures, protected from light.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove an aliquot from each temperature and measure the fluorescence in a 96-well black microplate.
-
Generate a standard curve with free AMC to quantify the amount of hydrolyzed substrate.
-
Determine the rate of degradation at each temperature.
Troubleshooting Guide
High Background Fluorescence
Question: My negative control wells (without enzyme) show high fluorescence. What is the cause and how can I fix it?
Answer: High background fluorescence is a common issue and can be attributed to several factors. The following decision tree can help you diagnose the problem:
Caption: Decision tree for troubleshooting high background fluorescence.
No or Low Signal
Question: I am not observing an increase in fluorescence after adding the enzyme. What could be wrong?
Answer: A lack of signal can be due to several factors related to the enzyme, substrate, or assay conditions. Use the following workflow to identify the issue:
Caption: Workflow for troubleshooting no or low signal in the assay.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder? A1: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[2] Before opening, allow the vial to warm to room temperature to prevent condensation.
Q2: What is the best solvent for preparing a stock solution? A2: Anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution (e.g., 10 mM).[2]
Q3: How should I store the stock solution? A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q4: Can I prepare the working solution in advance? A4: It is highly recommended to prepare the diluted working solution fresh for each experiment to minimize spontaneous hydrolysis.
Q5: My peptide has been at room temperature for a few days. Is it still usable? A5: While lyophilized peptides are generally stable at room temperature for short periods, prolonged exposure can lead to degradation.[2] It is best to perform a quality control check, such as measuring the background fluorescence of a solution of the peptide in your assay buffer, before proceeding with your experiment.
Q6: What are the excitation and emission wavelengths for the cleaved AMC product? A6: The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), has an excitation maximum around 351 nm and an emission maximum around 430 nm.[4] These values may vary slightly depending on the buffer composition and the instrument used.
Q7: Can I use a different buffer system than the ones mentioned in the protocol? A7: Yes, but it is crucial to validate the stability of the substrate in your chosen buffer system. Some buffer components can affect the rate of spontaneous hydrolysis or the fluorescence of AMC. Always include a "substrate only" control to measure the background fluorescence in your specific buffer.
References
How to choose the correct gain settings for AMC fluorescence reading
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize gain settings for accurate and reproducible 7-Amino-4-methylcoumarin (AMC) fluorescence readings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an AMC-based fluorescence assay?
AMC-based assays operate on a "turn-on" fluorescence mechanism. The AMC fluorophore is typically conjugated to a peptide substrate specific to a particular enzyme. In this state, the fluorescence of AMC is quenched. When the enzyme cleaves the peptide, free AMC is released, leading to a significant increase in fluorescence. The intensity of this fluorescence is directly proportional to the enzyme's activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for AMC?
Free AMC has an excitation maximum in the range of 340-380 nm and an emission maximum between 430-460 nm.[1][3] It's important to note that the peptide-conjugated form has different spectral properties, typically with a lower fluorescence quantum yield.[1]
Q3: What is "gain" on a fluorescence plate reader?
The gain setting on a fluorescence plate reader determines the voltage applied to the photomultiplier tube (PMT), which in turn dictates the amplification of the incoming fluorescent signal.[4][5] Think of it as an amplification factor.[4] A higher gain setting results in greater amplification and is suitable for detecting dim signals, while a lower gain is used for bright signals to prevent detector saturation.[4][6]
Q4: How does an incorrect gain setting affect my data?
Improper gain settings can lead to two main problems:
-
Signal Saturation: If the gain is too high for a bright signal, the detector can become saturated. This results in a plateauing of the signal, where an increase in fluorescence intensity no longer produces a proportional increase in the measured relative fluorescence units (RFUs), leading to unusable data.[4][7]
-
Poor Signal-to-Noise Ratio: If the gain is too low for a weak signal, the fluorescence may be indistinguishable from the background noise, leading to poor data quality and reduced sensitivity.[4][7]
Troubleshooting Guide
This section addresses common issues encountered during AMC fluorescence readings and provides solutions related to gain settings and other experimental factors.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in negative controls | 1. Substrate instability: The AMC-peptide substrate may be degrading, leading to the release of free AMC.[1] 2. Autofluorescent compounds: Components in the assay buffer or test compounds can be inherently fluorescent.[7][8] 3. Incorrect gain setting: The gain may be set too high, amplifying the inherent background fluorescence. | 1. Prepare fresh substrate for each experiment and avoid repeated freeze-thaw cycles.[1][8] 2. Run a "compound-only" control to check for autofluorescence and subtract this background signal.[7] Use black microplates to minimize background fluorescence.[9] 3. Reduce the gain setting. |
| Signal saturation in positive controls or high-concentration samples | Gain setting is too high: The fluorescence signal is too bright for the current amplification level, exceeding the linear range of the detector.[4][7] | 1. Lower the gain setting. 2. If lowering the gain is not possible or does not resolve the issue, consider diluting the sample. |
| Poor reproducibility between wells or plates | 1. Inconsistent gain settings: Using different gain settings between plates will result in incomparable RFU values.[10] 2. Pipetting errors or evaporation: Inaccurate liquid handling can lead to variations in sample concentration.[11] | 1. For comparing data across different plates, it is crucial to use the same manual gain setting for all measurements.[10] 2. Ensure accurate and consistent pipetting. Use plate seals to prevent evaporation, especially during long incubation periods.[11] |
| Weak or no signal | 1. Gain setting is too low: The signal is too dim to be adequately detected at the current amplification.[4] 2. Incorrect filter set: The excitation and emission filters do not match the spectral properties of AMC.[11] | 1. Increase the gain setting. 2. Verify that the correct filters for AMC are in place (Excitation: ~340-380 nm, Emission: ~430-460 nm).[1][3] |
Experimental Protocol: Optimizing Gain Settings for AMC Fluorescence
This protocol outlines a systematic approach to determine the optimal gain setting for your AMC-based assay.
Objective: To find a gain setting that provides the best dynamic range for your assay, ensuring that the signal from your positive control is maximized without saturating the detector.
Materials:
-
Your complete assay components, including:
-
Assay buffer
-
Enzyme
-
AMC-peptide substrate
-
Positive control (a sample with the highest expected enzyme activity)
-
Negative control (no enzyme or an inhibited enzyme)
-
Procedure:
-
Prepare Your Plate:
-
Add all assay components to the wells of a 96-well plate as you would for your actual experiment. Be sure to include your positive and negative controls.
-
-
Initial Reader Setup:
-
Set the excitation and emission wavelengths on your fluorescence plate reader to the optimal values for AMC (e.g., Excitation: 360 nm, Emission: 460 nm).[2]
-
-
Gain Adjustment (Automated Method - Recommended):
-
Most modern plate readers have an automatic gain adjustment feature.[4]
-
Select the well containing your positive control (the sample with the highest expected fluorescence).
-
Set the target value for the automatic gain adjustment to approximately 90% of the maximum possible reading. This provides a buffer to prevent saturation.[4]
-
Initiate the automatic gain adjustment. The instrument will determine the optimal gain setting for that well.
-
-
Gain Adjustment (Manual Method):
-
If your reader does not have an automated gain function, you will need to determine the optimal setting empirically.
-
Start with a low gain setting.
-
Take a reading of your positive control well.
-
Gradually increase the gain and take subsequent readings of the same well.
-
Monitor the RFU values. The optimal gain will be the highest setting that gives a strong signal without reaching the maximum RFU value of the detector (saturation). A good starting point is to aim for a signal that is around 30-50% of the maximum detector signal.[10]
-
-
Set the Gain for the Entire Plate:
-
Run Your Assay:
-
Proceed with your experimental readings using the optimized, fixed gain setting.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for choosing the correct gain setting.
Caption: Workflow for selecting the optimal gain setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. 3crbio.com [3crbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: AMC Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quenching of 7-Amino-4-methylcoumarin (B1665955) (AMC) fluorescence by assay components. AMC is a widely used fluorophore in enzyme activity assays, and understanding potential sources of fluorescence quenching is crucial for accurate and reproducible results.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during experiments involving AMC-based assays.
Problem: Apparent enzyme inhibition is not reproducible in orthogonal assays.
Possible Cause 1: Test compound is quenching the fluorescence of AMC.
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay will determine if your test compound is absorbing light at the excitation or emission wavelengths of AMC.[1] A detailed protocol is provided below.
-
Inner Filter Effect Correction: If quenching is confirmed, you can apply mathematical corrections to the raw fluorescence data, provided the absorbance of the compound at the excitation and emission wavelengths is known.[1][2]
-
Possible Cause 2: Test compound is forming aggregates.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100). Inhibition caused by aggregation is often disrupted by detergents. A significant increase in the IC50 value in the presence of the detergent suggests aggregation.[1]
-
Problem: High background fluorescence in "no enzyme" control wells.
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: This will determine if the compound itself is fluorescent at the AMC excitation and emission wavelengths.[1][2]
-
Data Correction: If the compound is found to be autofluorescent, subtract the signal from the compound-only control wells from the wells containing the enzyme and the compound.[1]
-
Utilize a "Pre-Read" Step: Many plate readers can be programmed to take a fluorescence reading after the compound has been added but before the enzyme reaction is initiated. This initial reading can then be subtracted from the final reading to account for the compound's autofluorescence.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of an AMC-based assay?
A1: AMC-based assays are fluorogenic methods used to measure enzyme activity, particularly for proteases.[2] They employ a substrate consisting of a peptide sequence linked to the AMC fluorophore.[1] In this conjugated form, the fluorescence of AMC is quenched.[3][4][5] When the enzyme cleaves the peptide bond, free AMC is released, leading to a significant increase in fluorescence.[1][4] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[1]
Q2: What are the typical excitation and emission wavelengths for AMC?
A2: The free AMC fluorophore is typically excited at a wavelength between 360-380 nm, and its emission is measured at 440-460 nm.[1] It is important to use the correct filter settings on your fluorescence plate reader for optimal signal detection.[1]
Q3: What are common causes of false positives in AMC assays?
A3: False positives, where a compound appears to be an inhibitor when it is not, are often due to the compound interfering with the fluorescence detection. The primary mechanism for this is fluorescence quenching, also known as the inner filter effect.[1] This occurs when the compound absorbs light at the excitation or emission wavelength of AMC, reducing the detected fluorescence signal and thus mimicking enzyme inhibition.[1]
Q4: What can cause false negatives in AMC assays?
Q5: Can assay components other than my test compound quench AMC fluorescence?
A5: Yes, other components can quench AMC fluorescence. Proximity to certain amino acid residues, such as tryptophan and tyrosine, can quench fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).[5] Additionally, nitroxyl (B88944) radicals like TEMPO and its derivatives have been shown to be efficient quenchers of AMC fluorescence.[5][6][7][8]
Q6: Can the solvent used to dissolve my compounds affect the assay?
A6: Yes, solvents like Dimethyl Sulfoxide (DMSO) can impact the fluorescence of AMC and the activity of the enzyme. High concentrations of DMSO may lead to a decrease in fluorescence intensity and can also inhibit or denature the enzyme.[2] It is recommended to keep the final DMSO concentration in the assay low, typically below 1%, and to ensure that all wells, including controls, contain the same concentration of DMSO.[2]
Data Presentation
Table 1: Effect of DMSO on AMC Fluorescence
This table illustrates the potential impact of DMSO concentration on the relative fluorescence intensity of AMC. The actual effect may vary depending on specific assay conditions.[2]
| Final DMSO Concentration (%) | Relative Fluorescence Intensity (%) |
| 0 | 100 |
| 0.5 | 98 |
| 1 | 95 |
| 2 | 88 |
| 5 | 75 |
| 10 | 60 |
Table 2: Interpreting Counter-Screening Results
This table provides examples of how to interpret data from counter-screens for autofluorescence and quenching to differentiate between true inhibitors and interfering compounds.[2]
| Compound | % Inhibition in Primary Assay | Fluorescence in Autofluorescence Assay (RFU) | % Remaining AMC Signal in Quenching Assay | Interpretation |
| A | 85% | 150 | 98% | True Inhibitor |
| B | 90% | 200 | 15% | False Positive (Quencher) |
| C | -200% | 25,000 | 105% | False Negative (Autofluorescent) |
| D | 5% | 120 | 102% | Inactive |
| Note: The data in this table is for illustrative purposes.[2] |
Experimental Protocols
Protocol 1: Fluorescence Quenching Counter-Assay
This protocol is designed to identify compounds that interfere with the detection of the AMC signal by quenching its fluorescence.[1][2]
-
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of free AMC in assay buffer. The concentration should be representative of the signal in the uninhibited enzyme reaction (e.g., the concentration of AMC produced at 50% substrate conversion).[2]
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells containing the AMC solution with no compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.[2]
-
Read the fluorescence at the standard AMC wavelengths (e.g., Ex: 360-380 nm, Em: 440-460 nm).[1]
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound indicates quenching.[1]
Protocol 2: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[1]
-
Materials:
-
Test compound
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a plate with your test compounds at the same final concentration used in the primary screening assay.
-
Include negative controls with the vehicle (e.g., DMSO) only.
-
Add assay buffer (without AMC or the enzyme substrate) to the wells.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
-
Interpretation: A significant fluorescence signal compared to the vehicle control indicates that the compound is autofluorescent.[2] This background signal should be subtracted from the primary assay data.
Visualizations
Caption: Mechanism of AMC-based protease assays and fluorescence quenching.
Caption: A workflow for diagnosing and addressing assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Pipetting accuracy and its effect on protease assay reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protease assays, with a specific focus on the impact of pipetting accuracy on reproducibility.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
High variability between replicate wells is a frequent problem in protease assays and can often be traced back to seemingly minor inconsistencies in pipetting.
Possible Causes and Solutions
| Cause | Solution |
| Inconsistent Pipetting Technique | Ensure a standardized pipetting rhythm and speed for all samples and reagents. Depress and release the plunger smoothly and consistently.[1] |
| Incorrect Pipette Tip Immersion Depth | Immerse pipette tips just below the surface of the liquid (2-3 mm for volumes ≤ 1000 µL).[2] Immersing too deep can cause excess liquid to cling to the outside of the tip, while not immersing enough can lead to air aspiration. |
| Variable Pipetting Angle | Always hold the pipette at a consistent, near-vertical angle (not exceeding 20 degrees) during aspiration to ensure accurate volume uptake.[2] |
| Bubble Formation | Avoid rapid pipetting, which can introduce bubbles. For viscous or foaming solutions, consider using the reverse pipetting technique.[3][4] |
| Temperature Differences | Allow all reagents, samples, and equipment to equilibrate to room temperature before starting the assay.[5] Pipetting cold liquids can result in lower dispensed volumes. |
| Cross-Contamination | Use a fresh pipette tip for each sample and reagent to prevent carryover.[1] |
Issue 2: Inaccurate or Inconsistent Standard Curve
A non-linear or irreproducible standard curve will lead to unreliable quantification of your protease activity.
Possible Causes and Solutions
| Cause | Solution |
| Pipetting Errors in Serial Dilutions | Small inaccuracies in the initial dilutions of the standard will be magnified in subsequent steps. Use calibrated pipettes and pre-wet the tip before each transfer. |
| Improper Mixing | Ensure thorough mixing of standards at each dilution step by gently pipetting up and down several times. |
| Incorrect Reagent Volumes | Double-check that the correct volumes of standard, buffer, and substrate are added to each well. Creating a master mix for common reagents can help reduce well-to-well variability.[5] |
| Standard Degradation | Prepare fresh standards for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
Issue 3: Low or No Protease Activity Detected
This can be a frustrating issue, suggesting a problem with the enzyme, the substrate, or the assay conditions.
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the assay buffer are optimal for your specific protease.[7] |
| Inactive Enzyme | Confirm the activity of your protease stock. Improper storage or handling, such as repeated freeze-thaw cycles, can lead to loss of activity.[6] |
| Substrate Degradation | Protect fluorescent substrates from light and prepare them fresh.[8] Ensure the substrate is appropriate for the protease being assayed. |
| Inhibitors in Sample | Samples may contain endogenous protease inhibitors. Consider diluting the sample or using a purification step to remove potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: How much does a small pipetting error really affect my protease assay results?
Even minor pipetting inaccuracies can significantly impact the reproducibility and reliability of your results, especially in sensitive assays.[9] Inaccurate dispensing of the enzyme, substrate, or standards will directly affect the reaction kinetics and the final signal output. For instance, a 10% error in pipetting the protease solution can lead to a corresponding 10% error in the calculated activity. This error is then propagated through all subsequent calculations.
Q2: What is reverse pipetting and when should I use it?
Reverse pipetting is a technique where the volume aspirated is slightly larger than the volume to be dispensed.[3] This method is particularly useful for viscous, foaming, or volatile liquids.[3][10][11] By not performing the final blowout step, you avoid introducing bubbles and ensure that the retained film of liquid inside the tip does not affect the dispensed volume, leading to higher precision and accuracy with challenging liquids.[3][4][10]
Q3: My lab has pipettes from different manufacturers. Can I use any brand of tips?
It is highly recommended to use pipette tips that are specifically designed for your pipette model.[1] Mismatched tips can lead to a poor seal, resulting in inaccurate aspiration and dispensing.[1] This can be a significant source of error and variability in your assays.
Q4: How often should I calibrate my pipettes?
Pipettes should be calibrated regularly, typically every 6 to 12 months, depending on the frequency of use and the manufacturer's recommendations.[12] Regular calibration ensures that your pipettes are performing within the specified accuracy and precision tolerances.
Q5: What is pre-wetting and why is it important?
Pre-wetting involves aspirating and dispensing the liquid back into the source container a few times before aspirating the volume for delivery. This equilibrates the temperature of the air cushion inside the pipette and coats the inside of the tip with a thin film of the liquid.[5] This is especially important for volatile solvents and ensures that the full intended volume is dispensed.
Experimental Protocols
Standard Colorimetric Protease Assay Protocol (using Casein Substrate)
This protocol is a general guideline for a colorimetric protease assay using casein as a substrate.
Materials:
-
Protease sample
-
Casein solution (substrate)
-
Tris-HCl buffer (assay buffer)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Folin-Ciocalteu reagent
-
Tyrosine standard solution
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of a tyrosine standard in the assay buffer.
-
Sample Preparation: Dilute the protease sample to the desired concentration in the assay buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add the assay buffer and the protease sample (or standard).
-
Initiate Reaction: Add the casein substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for your protease (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated casein.
-
Color Development: Transfer the supernatant, which contains the digested peptides, to a new set of tubes. Add the Folin-Ciocalteu reagent and a sodium carbonate solution to develop the color.
-
Measurement: Measure the absorbance at 660 nm using a microplate reader.[13]
-
Quantification: Determine the protease activity by comparing the absorbance of the samples to the tyrosine standard curve.
Standard Fluorescent Protease Assay Protocol (using FITC-Casein Substrate)
This protocol provides a general method for a fluorescent protease assay using a FITC-labeled casein substrate.[8][14]
Materials:
-
Protease sample
-
FITC-Casein (substrate)
-
Assay Buffer
-
Trichloroacetic acid (TCA)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Reagent Preparation: Prepare the FITC-Casein substrate solution in the assay buffer. Protect the solution from light.[8]
-
Sample Preparation: Prepare dilutions of your protease sample in the assay buffer.
-
Reaction Setup: In a black microplate, add the protease sample dilutions.
-
Initiate Reaction: Add the FITC-Casein substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for your protease (e.g., 37°C) for a defined period (e.g., 60 minutes), protected from light.[15][16]
-
Stop Reaction: Stop the reaction by adding TCA.[15]
-
Centrifugation: Centrifuge the plate to pellet the undigested substrate.
-
Measurement: Carefully transfer the supernatant to a new black microplate and measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]
-
Analysis: The increase in fluorescence is proportional to the protease activity.
Visualizations
Caption: General experimental workflow for a protease assay.
Caption: The impact of pipetting errors on assay results.
References
- 1. abyntek.com [abyntek.com]
- 2. Impact of Pipetting Techniques on Precision and Accuracy - Eppendorf US [eppendorf.com]
- 3. Reverse Pipetting | Sartorius [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. niito.kz [niito.kz]
- 11. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity [jove.com]
Validation & Comparative
A Comparative Guide to Fluorogenic Substrates for Protease Assays: Z-Arg-Arg-AMC for Cathepsins versus Boc-Asp(OBzl)-Pro-Arg-AMC for Serine Proteases
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the accurate assessment of protease activity. This guide provides a detailed comparison of two commonly used 7-amino-4-methylcoumarin (B1665955) (AMC)-conjugated peptides: Z-Arg-Arg-AMC, a widely recognized substrate for cathepsins, and Boc-Asp(OBzl)-Pro-Arg-AMC, a substrate primarily utilized for serine proteases such as thrombin and trypsin.
This comparison will delve into their respective performance characteristics, supported by available experimental data, and provide detailed protocols for their use in enzymatic assays. While both substrates liberate a fluorescent AMC group upon cleavage, their peptide sequences dictate their specificity towards different classes of proteases.
Performance Comparison: Specificity and Kinetic Parameters
The substrate's peptide sequence is the primary determinant of its specificity for a particular protease. Z-Arg-Arg-AMC is frequently employed in the study of cysteine cathepsins, particularly cathepsin B. However, it is crucial to note its limitations regarding specificity, as it can also be cleaved by other cathepsins, including cathepsins K, L, S, and V.[1] This cross-reactivity should be taken into account when interpreting results, and the use of specific inhibitors is often necessary to dissect the activity of a particular cathepsin in a mixed sample.
In contrast, this compound is designed as a substrate for serine proteases. Its primary applications are in assays for thrombin and trypsin.[2] There is a lack of evidence in the current scientific literature to support its use as a substrate for cathepsins. The presence of a proline residue at the P2 position may render it a poor substrate for many cathepsins.
Below is a summary of the available quantitative data for each substrate with their respective target proteases.
Table 1: Quantitative Data for Z-Arg-Arg-AMC with Cathepsin B
| Cathepsin | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin B | 4.6 | 134 | 1.1 | 8,200 |
| Cathepsin B | 7.2 | 118 | 2.8 | 23,700 |
Data sourced from Yoon et al. (2023).[1][3]
Table 2: Quantitative Data for this compound with Thrombin
| Protease | Km (µM) | kcat (s⁻¹) |
| Thrombin | 11 | 160 |
Data sourced from Fisher Scientific product information.[2]
Experimental Protocols
General Protocol for Cathepsin B Activity Assay using Z-Arg-Arg-AMC
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human cathepsin B
-
Z-Arg-Arg-AMC substrate
-
Assay Buffer: 40 mM citrate (B86180) phosphate (B84403) buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH adjusted to either 4.6 (for lysosomal conditions) or 7.2 (for neutral conditions).
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.
-
Dilute the Z-Arg-Arg-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 40 µM).
-
Prepare a working solution of recombinant cathepsin B in Assay Buffer (e.g., 0.04 ng/µL).
-
To the wells of a 96-well black microplate, add the cathepsin B solution.
-
To initiate the reaction, add the Z-Arg-Arg-AMC working solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at 25°C. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
General Protocol for Serine Protease (Thrombin) Activity Assay using this compound
This protocol is a generalized procedure and should be optimized for specific experimental setups.
Materials:
-
Purified thrombin
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate cofactors, pH ~8.0)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~351 nm, Emission: ~430 nm)[4][5]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Assay Buffer to the desired working concentration.
-
Prepare a working solution of thrombin in Assay Buffer.
-
Add the thrombin solution to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the this compound working solution.
-
Immediately measure the increase in fluorescence over time in a microplate reader.
-
The reaction rate is calculated from the linear portion of the fluorescence versus time curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of cathepsin B, the following diagrams are provided.
Figure 1. General workflow for a fluorogenic protease assay.
Cathepsin B is implicated in various cellular processes, including apoptosis and inflammation. Its release from the lysosome into the cytosol can trigger downstream signaling events.
Figure 2. Cathepsin B's role in apoptosis and inflammation.
Conclusion
References
A Comparative Guide to Fluorogenic Thrombin Substrates: Boc-Asp(OBzl)-Pro-Arg-AMC vs. BOC-Val-Pro-Arg-AMC
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is critical for the accurate assessment of thrombin activity. This guide provides a direct comparison of two commonly utilized substrates, Boc-Asp(OBzl)-Pro-Arg-AMC and BOC-Val-Pro-Arg-AMC, supported by experimental data to inform your selection process.
This document outlines the kinetic performance of each substrate with thrombin and provides standardized experimental protocols for their use.
Performance Data at a Glance
The catalytic efficiency of an enzyme with a substrate is a key indicator of its performance. This is often expressed as the ratio of kcat to Km (kcat/Km). A higher kcat/Km value signifies a more efficient reaction. The table below summarizes the kinetic parameters for the cleavage of this compound and BOC-Val-Pro-Arg-AMC by thrombin.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 11[1][2] | 160[1][2] | 1.45 x 10⁷ |
| BOC-Val-Pro-Arg-AMC | 21[3][4][5] | 105-109[3][4][5][6] | 5.00 x 10⁶ - 5.19 x 10⁶ |
Based on these kinetic parameters, this compound exhibits a higher catalytic efficiency (kcat/Km) for thrombin compared to BOC-Val-Pro-Arg-AMC. This is attributed to both a lower Km, suggesting a higher binding affinity, and a higher kcat, indicating a faster turnover rate.
Understanding the Reaction
Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade.[7] Both this compound and BOC-Val-Pro-Arg-AMC are synthetic peptides designed to mimic the natural cleavage site of thrombin. They are composed of a short amino acid sequence (P3-P2-P1) that is recognized by the active site of thrombin, a protecting group at the N-terminus (Boc), and a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC), at the C-terminus.
In their intact form, these substrates are non-fluorescent. Upon cleavage of the amide bond between Arginine (P1) and AMC by thrombin, the free AMC is released, which then fluoresces intensely. The rate of this fluorescence increase is directly proportional to the enzymatic activity of thrombin.
Experimental Protocols
The following protocols provide a general framework for conducting a thrombin activity assay using either this compound or BOC-Val-Pro-Arg-AMC. It is recommended to optimize the conditions for your specific experimental setup.
I. Reagent Preparation
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the substrate in dimethyl sulfoxide (B87167) (DMSO).[8] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% (w/v) polyethylene (B3416737) glycol (PEG) 8000.
-
Thrombin Solution: Prepare a stock solution of purified thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final concentration of thrombin in the assay will depend on the specific activity of the enzyme preparation and the desired reaction rate.
II. Assay Procedure
The following workflow outlines the key steps for performing the thrombin activity assay.
References
- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) (Echelon Product Code: 885-11 5MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to the Specificity of the Fluorogenic Substrate Boc-Asp(OBzl)-Pro-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, detailing its specificity for various proteases. The information is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a synthetic peptide substrate used to measure the activity of certain proteases.[1][2] The substrate consists of a four-amino-acid peptide sequence (Asp-Pro-Arg) with protecting groups (Boc and OBzl) and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When a target protease cleaves the amide bond between the arginine (Arg) residue and the AMC molecule, the AMC is released.[1][2] Free AMC is highly fluorescent, emitting a detectable signal upon excitation, which allows for the real-time monitoring of protease activity. The excitation and emission wavelengths for the released AMC are approximately 351 nm and 430 nm, respectively.[1]
Specificity and Kinetic Parameters
This compound is a highly sensitive substrate for thrombin and trypsin.[3] The specificity and efficiency of an enzyme for a substrate are determined by the kinetic parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat_). A lower K_m_ value indicates a higher binding affinity between the enzyme and the substrate, while the k_cat_ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.
The following table summarizes the known kinetic parameters of this compound with various proteases.
| Protease | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Thrombin | 11 | 160 | 1.45 x 10⁷ |
Table 1: Kinetic parameters of this compound for Thrombin.[3]
Comparison with Alternative Fluorogenic Substrates
The selection of a fluorogenic substrate depends on the specific protease being studied and the experimental requirements. Below is a comparison of this compound with other commonly used fluorogenic substrates.
| Substrate | Target Protease(s) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| This compound | Thrombin, Trypsin | 11 (Thrombin) | 160 (Thrombin) | 1.45 x 10⁷ (Thrombin) |
| Boc-Val-Pro-Arg-AMC | Thrombin, Trypsin, Tryptase, Kallikrein 5 & 8, Kex2 endoprotease, Acrosin, Spermosin | 21 (Thrombin) | 105 (Thrombin) | 5.0 x 10⁶ (Thrombin) |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 10 (Caspase-3) | N/A | N/A |
Table 2: Comparison of kinetic parameters for different fluorogenic substrates.[3][4][5][6][7]
Note: "N/A" indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Experimental Protocols
The following is a general protocol for determining protease activity using this compound. This protocol can be adapted for specific proteases and experimental setups.
Materials
-
This compound substrate
-
Purified protease of interest
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at the optimal pH for the target protease)
-
96-well black microplate
-
Fluorescence microplate reader
General Assay Workflow
Caption: General workflow for a fluorogenic protease assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Protect the stock solution from light and store it at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of the purified protease in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the desired volume of the protease dilution.
-
Include control wells containing only the assay buffer (no enzyme) to measure background fluorescence.
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals over a specific period. The excitation wavelength should be set around 351 nm and the emission wavelength around 430 nm.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
To determine the kinetic parameters (K_m_ and k_cat_), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathway and Logical Relationships
The cleavage of the fluorogenic substrate by a protease is a direct enzymatic reaction. The following diagram illustrates this simple relationship.
Caption: Enzymatic cleavage of the fluorogenic substrate.
Conclusion
This compound is a valuable tool for studying the activity of thrombin and trypsin. Its high sensitivity and specificity for these enzymes make it a suitable choice for various research applications, including inhibitor screening and kinetic studies. When selecting a substrate, it is crucial to consider the specific protease of interest and to compare the kinetic parameters with those of alternative substrates to ensure the most appropriate choice for the intended experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]
- 3. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. Bachem Boc-Val-Pro-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. bdbiosciences.com [bdbiosciences.com]
A Comparative Guide to Alternative Fluorogenic Substrates for Thrombin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative fluorogenic substrates for the measurement of thrombin activity. The selection of an appropriate substrate is critical for accurate and sensitive quantification of thrombin generation and inhibition in various research and clinical contexts. This document summarizes key performance indicators, details experimental protocols, and provides visual representations of the underlying biochemical processes and experimental workflows.
Performance Comparison of Fluorogenic Thrombin Substrates
The ideal fluorogenic substrate for thrombin should exhibit high specificity, favorable kinetic parameters (a low Michaelis constant, Km, and a high catalytic rate constant, kcat), and produce a strong fluorescent signal upon cleavage. Below is a comparison of commonly used and alternative fluorogenic substrates.
| Substrate | Structure | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Selectivity over Factor Xa | Key Features |
| Z-Gly-Gly-Arg-AMC | Carbobenzoxy-Gly-Gly-Arg-7-amino-4-methylcoumarin | 100[1] | 1.03[1] | 1.03 x 10⁴ | Moderate | Widely used in commercial thrombin generation assays.[2] |
| H-Gly-Gly-Arg-AMC | Gly-Gly-Arg-7-amino-4-methylcoumarin | ~600 (6-fold increase vs. Z-GGR-AMC)[2] | ~3.09 (3-fold increase vs. Z-GGR-AMC)[2] | Not explicitly stated, but improved over Z-GGR-AMC | High (9-fold increase vs. Z-GGR-AMC)[2] | Improved water solubility, higher catalytic efficiency, and greater selectivity compared to the Z-protected counterpart.[3] |
| Boc-Val-Pro-Arg-AMC | tert-Butoxycarbonyl-Val-Pro-Arg-7-amino-4-methylcoumarin | 21[4][5] | 105[4][5] | 5.0 x 10⁶ | High | Highly sensitive and specific for thrombin.[4] Also cleaved by other proteases like trypsin. |
| Boc-Val-Pro-Arg-AFC | tert-Butoxycarbonyl-Val-Pro-Arg-7-amino-4-trifluoromethylcoumarin | 21[6] | 109[6] | 5.2 x 10⁶ | High | Utilizes a different fluorophore (AFC) with distinct spectral properties (Ex/Em ~400/505 nm).[6] |
| Z-Gly-Pro-Arg-AMC | Carbobenzoxy-Gly-Pro-Arg-7-amino-4-methylcoumarin | 21.7[7] | 18.6[7] | 8.57 x 10⁵ | Moderate | Also a substrate for cathepsin K and granzyme A.[7] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are compiled from various sources and should be used for comparative purposes.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the principles behind thrombin activity assays, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.
References
- 1. benthamopen.com [benthamopen.com]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Boc-Val-Pro-Arg-AFC (Thrombin substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 7. shop.bachem.com [shop.bachem.com]
The Decisive Advantage: AMC-Based Substrates Outshine pNA in High-Sensitivity Enzyme Assays
In the landscape of enzyme activity analysis, the choice of substrate is a critical determinant of experimental success, directly impacting the sensitivity, accuracy, and throughput of assays. For researchers, scientists, and drug development professionals, the debate between fluorogenic and chromogenic substrates is a long-standing one. This guide provides an in-depth, data-driven comparison of 7-amino-4-methylcoumarin (B1665955) (AMC)-based substrates and p-nitroanilide (pNA)-based substrates, demonstrating the clear advantages of the former, particularly in applications demanding high sensitivity and a broad dynamic range.
At their core, both substrate types are designed to quantify enzyme activity through the enzymatic cleavage of a specific peptide sequence linked to a reporter molecule. For pNA substrates, this cleavage releases p-nitroaniline, a yellow chromophore that can be measured colorimetrically by absorbance, typically around 405 nm.[1][2] In contrast, AMC-based substrates, upon cleavage, release the highly fluorescent 7-amino-4-methylcoumarin, which is detected fluorometrically with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.[3][4] This fundamental difference in detection modality underpins the superior performance of AMC substrates in most applications.
Unveiling the Superiority: A Quantitative Comparison
The enhanced performance of AMC-based substrates is not merely qualitative. Quantitative analysis of key kinetic and performance parameters reveals a stark contrast with pNA-based counterparts. Fluorescence-based assays are inherently more sensitive than absorbance-based assays, a characteristic that translates directly to the use of AMC substrates.[5]
A direct comparison of cleavage efficiency (kcat/Km) for the same enzyme and peptide sequence highlights this difference. For instance, in studies of Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), AMC-based molecules are generally more efficiently cleaved than their pNA-containing analogues.[6] This suggests that for a given enzyme concentration, AMC substrates can provide a more robust signal, enabling the detection of lower enzyme activities.
| Parameter | AMC-Based Substrates | pNA-Based Substrates | Advantage |
| Detection Method | Fluorometric[3] | Colorimetric (Absorbance)[1] | AMC |
| Sensitivity | High[7] | Moderate[7] | AMC |
| Typical Excitation (Ex) / Emission (Em) Wavelengths | ~360-380 nm / ~440-460 nm[3][4] | N/A | N/A |
| Typical Absorbance Wavelength | N/A | ~405 nm[1][2] | N/A |
| Throughput | High (Adaptable to 96- and 384-well plates)[7] | High (Adaptable to 96-well plates)[7] | AMC |
| Molar Extinction Coefficient (ε) of Reporter | N/A | ~9,960 M⁻¹cm⁻¹ for pNA at 405 nm[1] | N/A |
Illuminating Cellular Processes: Signaling Pathways and Experimental Workflows
The practical advantages of AMC substrates are evident in their widespread use for studying complex biological pathways, such as apoptosis, which is mediated by a cascade of proteases called caspases. The higher sensitivity of AMC-based caspase substrates, like Ac-DEVD-AMC, allows for the detection of subtle changes in caspase-3 activity, a key event in the execution phase of apoptosis.[7]
Caspase-3 Activation Pathway in Apoptosis
Caption: Simplified extrinsic apoptosis pathway leading to Caspase-3 activation.
General Experimental Workflow for Enzyme Assays
The experimental workflow for both substrate types follows a similar pattern, but the detection step is distinct.
Caption: Comparative experimental workflows for pNA and AMC-based enzyme assays.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential.
Protocol 1: General Enzyme Assay using an AMC-Based Substrate
Materials:
-
Enzyme solution (e.g., purified enzyme or cell lysate)
-
AMC-based substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (enzyme-specific, e.g., 25 mM MES, 5 mM DTT, pH 5.0 for Cathepsin B)[3]
-
Free AMC standard for calibration curve (e.g., 1 mM in DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorometer
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare Enzyme Reaction:
-
In separate wells, add a fixed volume (e.g., 50 µL) of the enzyme solution at the desired concentration.
-
Include a "no enzyme" control with 50 µL of assay buffer instead of the enzyme solution.[3]
-
-
Initiate and Measure:
-
Prepare a 2X working solution of the AMC-based substrate in assay buffer (e.g., 40 µM for a final concentration of 20 µM).
-
To initiate the reaction, add 50 µL of the 2X substrate solution to each well.[3]
-
Immediately place the plate in a pre-warmed fluorometer (typically 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes, using an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[3]
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.
-
The rate of the reaction (initial velocity) can be determined from the linear portion of the kinetic curve.
Protocol 2: General Enzyme Assay using a pNA-Based Substrate
Materials:
-
Enzyme solution
-
pNA-based substrate stock solution (e.g., 4 mM in DMSO)[1]
-
Assay buffer (enzyme-specific)
-
Free pNA standard for calibration curve (e.g., 1 mM in assay buffer)[1]
-
Clear, flat-bottom 96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare pNA Standard Curve:
-
Prepare Enzyme Reaction:
-
To each well, add the assay buffer to bring the final volume to a desired amount (e.g., 100 µL).
-
Add the enzyme solution (e.g., 10-50 µL). Include a "no enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[1]
-
-
Initiate and Measure:
-
Initiate the reaction by adding the substrate solution (e.g., 5-10 µL of a 4 mM stock for a final concentration of 200-400 µM).[1]
-
For a kinetic assay, immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[1]
-
Data Analysis:
-
For an endpoint assay, subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing samples.
-
Convert the change in absorbance (or rate of change) to the concentration of pNA produced using the Beer-Lambert law (A = εcl) and the slope of the standard curve.[1]
-
Enzyme activity can be expressed in units such as µmol of pNA released per minute per milligram of protein.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Fluorogenic Thrombin Substrates for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Thrombin, a serine protease, is a critical enzyme in the blood coagulation cascade, making it a key target for anticoagulant drug development and a crucial biomarker for assessing coagulation status.[1][2] Fluorogenic assays are widely employed to monitor thrombin activity due to their high sensitivity and real-time measurement capabilities.[1][2] This guide provides a kinetic comparison of various fluorogenic thrombin substrates, supported by experimental data, to aid researchers in selecting the most appropriate substrate for their specific applications.
Kinetic Parameters of Fluorogenic Thrombin Substrates
The efficiency of an enzyme's catalysis is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.[3] A lower Km value indicates a higher affinity. The kcat represents the turnover number, which is the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The selection of a suitable fluorogenic substrate is crucial for accurate and reliable thrombin generation assays.[4] An ideal substrate should exhibit high specificity for thrombin and possess optimal kinetic parameters to ensure a linear response over the desired range of enzyme concentrations.
Below is a summary of kinetic data for several commonly used and novel fluorogenic thrombin substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore | Reference |
| Z-Gly-Gly-Arg-AMC | ~200+ | ~1+ | - | AMC | [5][6] |
| H-Gly-Gly-Arg-AMC | 120 ± 10 | 13.0 ± 0.4 | 1.1 x 10⁵ | AMC | [5] |
| Boc-Val-Pro-Arg-AMC | - | - | - | AMC | [7] |
| P4-Nle-Thr-Pro-Lys-ACC | 110 | 15.2 | 1.4 x 10⁵ | ACC | [8] |
| P4-Leu-Gly-Pro-Lys-ACC | 120 | 14.8 | 1.2 x 10⁵ | ACC | [8] |
| P4-Nle-Thr-Pro-Lys-AMC | 110 | 16.1 | 1.5 x 10⁵ | AMC | [8] |
| P4-Leu-Gly-Pro-Lys-AMC | 130 | 15.4 | 1.2 x 10⁵ | AMC | [8] |
| Et-malonate-Gly-Arg-AMC | 49 ± 3 | 1.2 ± 0.02 | 2.4 x 10⁴ | AMC | [5] |
Note: The kinetic parameters can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The data presented here is for comparative purposes. AMC (7-amino-4-methylcoumarin) and ACC (7-amino-4-carbamoylmethylcoumarin) are common fluorophores.[5][8]
Experimental Protocols
Accurate determination of kinetic parameters requires a well-defined experimental protocol. Below is a generalized methodology for a fluorometric thrombin activity assay.
Materials:
-
Human α-thrombin
-
Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, 0.1% PEG-8000, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 350-390 nm excitation and 440-460 nm emission for AMC).[4][6]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.
-
Prepare a stock solution of human α-thrombin in assay buffer. The exact concentration should be determined by active site titration.
-
Prepare a series of substrate dilutions in assay buffer at various concentrations to determine Km.
-
-
Assay Setup:
-
Add a fixed amount of thrombin to each well of the 96-well plate.
-
Initiate the reaction by adding the varying concentrations of the substrate to the wells.
-
The final volume in each well should be consistent.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorometer pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[3] The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing Key Pathways and Workflows
To better understand the context of thrombin activity and the experimental procedures, the following diagrams illustrate the blood coagulation cascade and a typical experimental workflow for kinetic analysis.
References
- 1. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Thrombin Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]
- 8. pnas.org [pnas.org]
Comparative Analysis of Boc-Asp(OBzl)-Pro-Arg-AMC Cross-reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, focusing on its cross-reactivity with various serine proteases. The information is intended to assist researchers in designing experiments, interpreting results, and selecting appropriate tools for their studies in areas such as drug discovery and diagnostics.
Substrate Overview
This compound is a synthetic peptide substrate commonly used for the determination of protease activity.[1][2] Upon cleavage by a protease at the C-terminal side of the arginine residue, the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[1][2] The resulting increase in fluorescence, which can be measured at excitation and emission wavelengths of approximately 351-380 nm and 430-460 nm respectively, allows for the kinetic analysis of enzyme activity.[1] This substrate is reported to be highly sensitive for thrombin and trypsin.[3][4]
Quantitative Comparison of Substrate Activity
While this compound is well-documented as a substrate for thrombin and trypsin, comprehensive quantitative data on its cross-reactivity with a broader range of serine proteases is not extensively available in publicly accessible literature. The following table summarizes the available kinetic data.
| Serine Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin | 11 | 160 | 1.45 x 10⁷ |
| Trypsin | Data not available | Data not available | Data not available |
| Plasmin | Data not available | Data not available | Data not available |
| Chymotrypsin | Data not available | Data not available | Data not available |
| Elastase | Data not available | Data not available | Data not available |
Experimental Protocols
To determine the cross-reactivity and kinetic parameters of this compound with other serine proteases, the following detailed experimental protocol can be adapted.
Objective: To determine the kinetic constants (Km and kcat) of a serine protease for the fluorogenic substrate this compound.
Materials:
-
Purified serine proteases (e.g., trypsin, plasmin, chymotrypsin, elastase)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.1 to 100 μM).
-
Enzyme Preparation: Prepare a working solution of the purified serine protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of fluorescence increase over the measurement period.
-
Assay Setup: To each well of a 96-well black microplate, add the appropriate volume of assay buffer and the serine protease solution.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the various dilutions of the substrate to the wells containing the enzyme. The final volume in each well should be consistent.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. This is typically done by converting the rate of change of fluorescence units to the rate of product formation using a standard curve of free AMC.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of the enzyme for the substrate.
-
Signaling Pathways
Thrombin and trypsin, the primary targets of this compound, are key signaling molecules that exert their effects largely through the activation of Protease-Activated Receptors (PARs).
Thrombin Signaling Pathway
Thrombin predominantly activates PAR1, a G protein-coupled receptor (GPCR). This activation is initiated by the proteolytic cleavage of the N-terminal domain of PAR1, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This leads to the activation of downstream signaling cascades involving G proteins such as Gq/11 and G12/13, which in turn activate phospholipase C (PLC) and Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), respectively. These pathways ultimately regulate a wide range of cellular responses, including platelet aggregation, cell proliferation, and inflammation.
Caption: Thrombin-mediated PAR1 signaling cascade.
Trypsin Signaling Pathway
Trypsin primarily activates PAR2, another member of the PAR family. Similar to PAR1 activation by thrombin, trypsin cleaves the N-terminus of PAR2 to expose a tethered ligand that initiates downstream signaling. PAR2 activation is coupled to G proteins, including Gq/11 and Gs, leading to the activation of PLC and adenylyl cyclase, respectively. These pathways are involved in inflammatory and nociceptive processes.
References
Validating Protease Assay Results: A Guide to Orthogonal Methods
In the fields of biological research and drug development, the accurate assessment of protease activity is paramount. Proteases play critical roles in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. While primary protease assays provide initial insights into enzyme activity, reliance on a single method can be fraught with artifacts and misleading results. Therefore, validation of initial findings using orthogonal methods is a critical step to ensure the accuracy, reliability, and reproducibility of experimental data.
This guide provides a comparative overview of common orthogonal methods for validating protease assay results, complete with experimental protocols and quantitative comparisons to aid researchers in selecting the most appropriate techniques for their specific needs.
The Importance of Orthogonal Validation
Orthogonal methods are distinct techniques that measure the same biological event through different physical principles. By employing a multi-pronged approach, researchers can:
-
Confirm Primary Findings: Independent verification of results increases confidence in the data.
-
Eliminate Method-Specific Artifacts: Different assay formats are susceptible to different types of interference. Consistent results across various platforms suggest the observed activity is genuine.
-
Gain Deeper Mechanistic Insight: Each method offers unique advantages, and combining them can provide a more comprehensive understanding of the protease's function, specificity, and mechanism of action.
This guide will focus on three widely used orthogonal methods: Mass Spectrometry, Western Blotting, and Fluorescence Resonance Energy Transfer (FRET).
Quantitative Comparison of Orthogonal Methods
The selection of an appropriate orthogonal method depends on several factors, including the specific research question, available resources, and the nature of the protease and substrate being studied. The table below provides a quantitative comparison of the key performance characteristics of each method.
| Feature | Mass Spectrometry (MS) | Western Blot | Fluorescence Resonance Energy Transfer (FRET) |
| Primary Output | Mass-to-charge ratio of peptide fragments | Protein band size and intensity | Fluorescence intensity change |
| Sensitivity | High (picomolar to femtomolar) | Moderate (nanomolar to picomolar) | High (picomolar to nanomolar)[1] |
| Throughput | Low to Medium | Low to Medium | High |
| Quantitative Capability | Quantitative (label-free or labeled) | Semi-quantitative to Quantitative | Quantitative (real-time kinetics)[2] |
| Cleavage Site Info | Yes (precise identification)[3] | No | No |
| Substrate Requirement | Unmodified proteins or peptides | Full-length protein with antibody epitope | Labeled peptide with FRET pair[4] |
| Multiplexing Capability | High | Low | Moderate |
| Expertise Required | High | Moderate | Moderate |
Orthogonal Method 1: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of protease validation, MS is used to identify and quantify the peptide fragments generated upon cleavage of a substrate.[3][5] This method provides unambiguous evidence of proteolytic activity and can pinpoint the exact cleavage site.[3]
Experimental Workflow
Experimental Protocol
-
Reaction Setup: Incubate the purified protease with the protein or peptide substrate in an appropriate reaction buffer. Include a negative control (no protease).
-
Reaction Termination: Stop the reaction at various time points by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%).
-
Sample Cleanup: Desalt and concentrate the resulting peptide fragments using a C18 ZipTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences. The presence of peptides corresponding to the N- and C-terminal fragments of the cleaved substrate confirms protease activity. The cleavage site is identified by the specific peptide sequences observed.
Orthogonal Method 2: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. For protease assay validation, it can be used to monitor the disappearance of the full-length substrate protein or the appearance of cleavage products. This method provides a clear visual confirmation of proteolytic activity and can give an indication of the size of the cleavage fragments.
Experimental Workflow
Experimental Protocol
-
Protease Reaction: Incubate the protease with its protein substrate at 37°C for various time points. Include a control reaction without the protease.
-
Sample Preparation: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the substrate protein.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and image the blot.
-
Analysis: Analyze the resulting bands. A decrease in the intensity of the full-length substrate band and/or the appearance of smaller bands corresponding to cleavage products confirms protease activity.
Orthogonal Method 3: Fluorescence Resonance Energy Transfer (FRET)
FRET-based assays are a highly sensitive method for monitoring protease activity in real-time.[1][6] These assays utilize a peptide substrate labeled with a FRET donor and acceptor pair.[4] In the intact substrate, the proximity of the donor and acceptor allows for energy transfer, resulting in quenching of the donor's fluorescence. Upon cleavage by a protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence emission.[2][7]
Experimental Workflow
Experimental Protocol
-
Reagent Preparation: Prepare a stock solution of the FRET peptide substrate in a suitable buffer (e.g., DMSO). Dilute the protease to the desired concentrations in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the assay buffer and the FRET substrate.
-
Initiate Reaction: Add the protease to the wells to start the reaction. Include wells with substrate only (no enzyme) as a negative control.
-
Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader and monitor the increase in donor fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction, which is proportional to the protease activity, can be determined from the slope of the linear portion of the curve.
Conclusion
References
- 1. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Mass spectrometry for monitoring protease reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
A Comparative Guide to Confirming Boc-Asp(OBzl)-Pro-Arg-AMC Cleavage: HPLC, Fluorescence, and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurately determining the cleavage of the fluorogenic peptide substrate Boc-Asp(OBzl)-Pro-Arg-AMC is crucial for studying the activity of proteases such as thrombin and trypsin. This guide provides a detailed comparison of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your research needs.
The enzymatic cleavage of this compound by proteases like thrombin or trypsin results in the liberation of two products: the peptide fragment Boc-Asp(OBzl)-Pro-Arg and the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The confirmation and quantification of this cleavage event are fundamental to inhibitor screening and kinetic studies.
Comparison of Analytical Methods
Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, cost, and the nature of the data provided. The choice of technique will depend on the specific experimental goals.
| Feature | HPLC Analysis | Fluorescence Spectroscopy | Mass Spectrometry |
| Principle | Chromatographic separation of substrate and cleavage products based on polarity. | Detection of the increase in fluorescence intensity upon release of the AMC fluorophore. | Measurement of the mass-to-charge ratio of the intact substrate and its cleavage products. |
| Data Output | Chromatogram showing peaks for the intact substrate and cleavage products with retention times and peak areas. | Real-time or endpoint measurement of fluorescence intensity. | Mass spectrum showing the molecular weights of the substrate and cleavage products. |
| Primary Use | Quantitative analysis of substrate consumption and product formation; purity assessment. | High-throughput screening and kinetic assays. | Unambiguous identification of cleavage products and characterization of modifications. |
| Throughput | Lower; typically minutes per sample. | High; suitable for multi-well plate formats. | Moderate to high, depending on the LC-MS setup. |
| Sensitivity | Good, dependent on the detector (UV or fluorescence). | Very high. | Very high. |
| Cost | Moderate to high (instrumentation and columns). | Low to moderate (plate reader). | High (instrumentation). |
| Advantages | - Provides quantitative data on both substrate and products.- Can separate and quantify non-fluorescent products.- Can assess the purity of the substrate. | - Simple and rapid.- Amenable to high-throughput screening.- Real-time kinetic measurements. | - Provides definitive molecular weight confirmation of products.- Can identify unexpected cleavage sites or modifications.- High specificity and sensitivity. |
| Disadvantages | - Slower throughput.- Requires method development and optimization.- May require sample quenching. | - Susceptible to interference from fluorescent compounds.- Does not provide information on the non-fluorescent peptide fragment.- Assumes complete release of the fluorophore upon cleavage. | - Higher cost and complexity.- May require sample clean-up to avoid ion suppression.- Not typically used for real-time kinetics. |
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Experimental Protocols
Below are detailed protocols for each analytical method. Note that specific parameters may require optimization based on the instrumentation and experimental conditions.
Protocol 1: HPLC Analysis
This method allows for the separation and quantification of the intact substrate and its cleavage products.
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the protease (e.g., thrombin or trypsin) in a suitable buffer.
-
In a microcentrifuge tube, combine the reaction buffer, substrate (final concentration typically 10-100 µM), and initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., 10% acetic acid or a specific inhibitor).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and fluorescence detection with excitation at 351 nm and emission at 430 nm (for AMC).[1]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the peaks corresponding to the intact substrate, Boc-Asp(OBzl)-Pro-Arg, and AMC based on their retention times (determined by injecting standards).
-
The intact, more hydrophobic substrate will have a longer retention time than the cleaved, more polar AMC product.
-
Quantify the amount of cleavage by calculating the percentage of substrate consumed or the amount of product formed based on the peak areas.
Protocol 2: Fluorescence Spectroscopy Analysis
This is a high-throughput method for measuring enzyme kinetics.
1. Reaction Setup:
-
Use a 96-well or 384-well black microplate for low fluorescence background.
-
Prepare the reaction buffer, substrate, and enzyme solutions as described in the HPLC protocol.
-
Add the reaction buffer and substrate to the wells.
-
Initiate the reaction by adding the enzyme.
-
The final substrate concentration is typically in the low micromolar range.
2. Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Excitation Wavelength: 351-380 nm.[1]
-
Emission Wavelength: 430-460 nm.[1]
-
For kinetic assays, take readings at regular intervals (e.g., every 30-60 seconds) for a specified duration.
-
For endpoint assays, take a single reading after a fixed incubation time.
3. Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of released AMC using a standard curve prepared with known concentrations of free AMC.
-
For kinetic assays, determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Protocol 3: Mass Spectrometry (LC-MS) Analysis
This method provides definitive identification of the cleavage products.
1. Reaction and Sample Preparation:
-
Perform the enzymatic reaction as described in the HPLC protocol.
-
After quenching the reaction, the sample may require desalting or purification using a C18 ZipTip or similar solid-phase extraction method to remove buffer components that can interfere with ionization.
-
Reconstitute the sample in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
2. LC-MS Method:
-
LC System: A nano or micro-flow HPLC system is often coupled to the mass spectrometer.
-
Column: C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the substrate and products.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used.
-
Analysis Mode: Operate the mass spectrometer in positive ion mode, scanning a mass range that includes the theoretical molecular weights of the substrate and its cleavage products.
-
This compound: [M+H]⁺ ≈ 734.8 g/mol
-
Boc-Asp(OBzl)-Pro-Arg: [M+H]⁺ ≈ 579.6 g/mol
-
AMC: [M+H]⁺ ≈ 176.2 g/mol
-
-
For further confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the parent ions.
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the substrate and products.
-
Confirm the identity of the peaks by their mass spectra.
-
Relative quantification can be performed by comparing the peak areas of the substrate and product ions.
Conclusion
The choice of analytical method for confirming the cleavage of this compound depends heavily on the research question. For high-throughput screening of enzyme inhibitors, the simplicity and speed of fluorescence spectroscopy are unparalleled. For detailed quantitative analysis and to monitor the fate of both cleavage products, HPLC is the method of choice. When unambiguous identification of the cleavage products is paramount, or if there is a need to investigate potential side reactions or modifications, mass spectrometry provides the most definitive data. By understanding the principles, advantages, and limitations of each technique, researchers can effectively design experiments to gain valuable insights into protease activity.
References
A Researcher's Guide to AMC-conjugated Peptide Substrates: A Comparative Analysis of Sensitivity
In the dynamic fields of biochemistry and drug discovery, the precise measurement of enzyme activity is paramount. Fluorogenic peptide substrates are indispensable tools for these investigations, offering a sensitive and continuous method for monitoring enzymatic reactions. Among these, peptides conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC) are widely utilized for their reliability and ease of use. This guide provides an objective comparison of the sensitivity of various AMC-conjugated peptide substrates for several key proteases, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.
Understanding Substrate Sensitivity: The Role of Kinetic Parameters
The sensitivity and efficiency of an enzyme towards a substrate are best described by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of its maximum, serving as an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value signifies a higher affinity. The turnover number, kcat, indicates the number of substrate molecules converted to product per enzyme molecule per second.
The catalytic efficiency of an enzyme for a particular substrate is most effectively represented by the kcat/Kₘ ratio. A higher kcat/Kₘ value indicates greater substrate specificity and, consequently, higher sensitivity in detecting enzyme activity.
Comparative Analysis of AMC-conjugated Substrates
To facilitate a direct comparison, the following tables summarize the kinetic parameters of various AMC-conjugated peptide substrates for key proteases, including caspases and matrix metalloproteinases (MMPs).
Caspase Substrates
Caspases, a family of cysteine proteases, are central players in the apoptotic pathway. The DEVD peptide sequence is a well-established recognition motif for effector caspases like caspase-3 and caspase-7.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | Caspase-3 | 10 | 9.1 | 9.1 x 10⁵[1] |
| Ac-VEID-AFC | Caspase-6 | >1000 | - | -[2] |
| Lamin A (full-length) | Caspase-6 | 0.83 | - | >10-fold higher than Ac-VEID-AFC[2] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition and temperature.
The data clearly indicates that for caspase-3, Ac-DEVD-AMC is a highly efficient substrate. Interestingly, for caspase-6, the full-length protein substrate Lamin A demonstrates a significantly lower Kₘ and higher catalytic efficiency compared to the short peptide substrate Ac-VEID-AFC, highlighting that substrate context beyond the immediate cleavage site can be crucial for efficient recognition and cleavage.[2]
Matrix Metalloproteinase (MMP) Substrates
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and are implicated in various physiological and pathological processes. FRET-based substrates are commonly used for MMPs, where a fluorophore and a quencher are incorporated into the peptide sequence. Cleavage of the peptide separates the pair, resulting in a fluorescent signal. Mca ( (7-methoxycoumarin-4-yl)acetyl) is a frequently used fluorophore in these FRET substrates.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Mca-PLGL-Dpa-AR-NH₂ (FS-1) | MMP-1 | - | - | - |
| Mca-KPLGL-Dpa-AR-NH₂ (FS-6) | MMP-1 | - | - | 2- to 9-fold increase vs FS-1[3] |
| Mca-PLGL-Dpa-AR-NH₂ (FS-1) | MMP-8 | - | - | - |
| Mca-KPLGL-Dpa-AR-NH₂ (FS-6) | MMP-8 | - | - | 2- to 9-fold increase vs FS-1[3] |
| Mca-PLGL-Dpa-AR-NH₂ (FS-1) | MMP-13 | - | - | - |
| Mca-KPLGL-Dpa-AR-NH₂ (FS-6) | MMP-13 | - | - | 2- to 9-fold increase vs FS-1[3] |
One study demonstrated that the N-terminal elongation of the commonly used MMP substrate Mca-PLGL-Dpa-AR-NH₂ (FS-1) with a lysine (B10760008) residue to create Mca-KPLGL-Dpa-AR-NH₂ (FS-6) resulted in a two- to nine-fold increase in the specificity constant (kcat/Kₘ) for collagenases (MMP-1, MMP-8, MMP-13).[3] This illustrates how subtle modifications to the peptide sequence can significantly enhance substrate sensitivity.
Beyond AMC: A Glimpse at Alternative Fluorophores
While AMC is a robust and widely used fluorophore, alternatives have been developed to further enhance assay sensitivity. One such alternative is 7-amino-4-carbamoylmethylcoumarin (ACC). ACC exhibits an approximately 2.8 to 3-fold higher fluorescence yield than AMC.[4][5] Despite this, studies have shown that the kinetic profiles of ACC- and AMC-conjugated peptides for the same enzyme can be comparable.[4] This suggests that while ACC may provide a stronger signal, the inherent enzymatic efficiency (kcat/Kₘ) may not be significantly altered by the choice between these two coumarin (B35378) derivatives.
Experimental Protocols
Determining Kinetic Parameters (Kₘ and kcat) of a Protease with an AMC-conjugated Substrate
This protocol outlines a general procedure for determining the kinetic parameters of a protease using a continuous fluorometric assay in a 96-well plate format.
Materials:
-
Purified enzyme of interest
-
AMC-conjugated peptide substrate
-
Assay Buffer (enzyme-specific, e.g., for caspases: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Free AMC (for standard curve)
-
DMSO (for dissolving substrate and AMC)
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to a high concentration (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve free AMC in DMSO to a known high concentration (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme to a working concentration in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme on ice.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to triplicate wells of the 96-well plate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the enzymatic reaction into the concentration of the product formed.
-
-
Enzyme Kinetic Assay:
-
Prepare serial dilutions of the substrate stock solution in the assay buffer. A typical concentration range would be 0.1 to 10 times the expected Kₘ value.
-
Add a fixed volume (e.g., 50 µL) of each substrate dilution to the wells of the 96-well plate. Include a "no substrate" control with assay buffer only.
-
Initiate the reaction by adding a fixed volume (e.g., 50 µL) of the enzyme working solution to each well. Include a "no enzyme" control for each substrate concentration to measure background fluorescence and substrate auto-hydrolysis.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Kₘ values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Kₘ.
-
Visualizing the Context: Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these substrates, the following diagrams illustrate the caspase activation pathway in apoptosis and the general experimental workflow for kinetic analysis.
Caption: The caspase activation cascade leading to apoptosis.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
The selection of an appropriate AMC-conjugated peptide substrate is a critical step in the design of sensitive and reliable enzyme assays. This guide has provided a comparative overview of the sensitivity of various substrates for key proteases, emphasizing the importance of the kcat/Kₘ ratio as a measure of catalytic efficiency. The detailed experimental protocol and illustrative diagrams offer a practical framework for researchers to conduct their own kinetic analyses. By carefully considering the kinetic parameters and the specific experimental context, scientists can confidently choose the most suitable substrate to advance their research in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide News from Bachem: pNA and AMC Substrates in Milligram to Multi-Gram Quantities - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to the Application of Boc-Asp(OBzl)-Pro-Arg-AMC in Protease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, its applications in protease activity assessment, and a comparative analysis with alternative substrates. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of protease activity.[1] Its chemical structure consists of a four-amino-acid peptide sequence (Asp-Pro-Arg) with protecting groups (Boc and OBzl) and a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC).[2] The principle of its application lies in the enzymatic cleavage of the amide bond between arginine and AMC by specific proteases. This cleavage releases the highly fluorescent AMC molecule, which can be monitored in real-time to determine enzyme kinetics.[2] The excitation and emission wavelengths for AMC are typically around 340-360 nm and 440-460 nm, respectively.[2][3] This substrate is particularly recognized for its high sensitivity in assays for thrombin and trypsin.[4][5]
Quantitative Comparison of Fluorogenic Substrates for Thrombin
The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and inhibitor screening. The following table summarizes the kinetic parameters of this compound and several alternative fluorogenic substrates for the serine protease, thrombin.
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Thrombin | 11[4][5] | 160[4][5] | 1.45 x 107 |
| Boc-Val-Pro-Arg-AMC | Thrombin | 21[3][6][7] | 105[6][7][8] | 5.00 x 106 |
| Boc-Val-Pro-Arg-AMC | α-thrombin-staphylocoagulase complex | 25[3][8] | 89[3][8] | 3.56 x 106 |
| Z-Gly-Pro-Arg-AMC | Thrombin | 21.7[9] | 18.6[9] | 8.57 x 105 |
| H-Gly-Gly-Arg-AMC | Thrombin | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature. The data presented here is compiled from various sources and should be used as a comparative reference.
Experimental Protocols
While the full text of a specific detailed protocol for this compound from the frequently cited Siringan et al. (2006) study on Indian anchovy proteinases could not be retrieved, a general experimental protocol for a fluorogenic protease assay is provided below. This protocol can be adapted for the use of this compound and other similar substrates.
General Fluorogenic Protease Assay Protocol
This protocol outlines the steps for determining protease activity using a fluorogenic peptide-AMC substrate in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
Protease of interest (e.g., thrombin, trypsin)
-
Fluorogenic substrate: this compound (or alternative)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20[10]
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., 360 nm excitation, 460 nm emission)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.[10]
-
Enzyme Preparation: Dilute the protease to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the diluted enzyme solution to the appropriate wells.
-
Include control wells:
-
Blank: Assay buffer only (to measure background fluorescence).
-
Substrate only: Assay buffer and substrate (to measure substrate auto-hydrolysis).
-
Enzyme only: Assay buffer and enzyme (to measure any intrinsic fluorescence).
-
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes). The kinetic mode of the reader is ideal for this purpose.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial velocity (V0) of the reaction is determined from the linear portion of the curve.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways of Target Proteases
This compound is primarily a substrate for serine proteases like thrombin and trypsin. These enzymes play crucial roles in various physiological and pathological processes, often initiating signaling cascades through the activation of Protease-Activated Receptors (PARs).
Caption: Thrombin signaling through PAR-1 activation.
Caption: Trypsin signaling via PAR-2 and downstream pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an enzyme inhibition assay using this compound.
Caption: Workflow for an enzyme inhibition assay.
Conclusion
This compound is a highly sensitive and valuable tool for the characterization of thrombin and trypsin activity. Its favorable kinetic parameters make it a preferred choice for many applications. However, the selection of the most appropriate substrate should always be guided by the specific research question, the enzyme of interest, and the experimental context. The data and protocols presented in this guide aim to provide a solid foundation for researchers to design and execute robust protease assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biossusa.com [biossusa.com]
- 4. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Bachem Boc-Val-Pro-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Protease Inhibitors: A Comparative Guide Using Boc-Asp(OBzl)-Pro-Arg-AMC
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery on the Evaluation of New Protease Inhibitors Against Key Therapeutic Targets: Thrombin, Granzyme B, and Caspase-3.
[City, State] – [Date] – In the dynamic field of drug development, the rigorous evaluation of new therapeutic agents is paramount. This guide provides a comprehensive framework for benchmarking novel protease inhibitors against established compounds targeting Thrombin, Granzyme B, and Caspase-3. Utilizing the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC, this document outlines detailed experimental protocols, presents comparative data, and visualizes key cellular pathways to aid researchers, scientists, and drug development professionals in their quest for more effective therapeutics.
This compound is a highly sensitive fluorogenic substrate for proteases like thrombin and trypsin.[1][2][3] Upon cleavage by a protease, the 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, producing a fluorescent signal that can be quantified.[4] The excitation and emission wavelengths for AMC are approximately 351 nm and 430 nm, respectively.[4]
Comparative Analysis of Protease Inhibitors
The efficacy of a new protease inhibitor is critically assessed by comparing its inhibitory capacity, often expressed as the half-maximal inhibitory concentration (IC50), against that of well-characterized, established inhibitors. The following tables summarize the IC50 values for known inhibitors of Thrombin, Granzyme B, and Caspase-3. It is important to note that direct comparison is most accurate when IC50 values are determined using the same substrate and under identical experimental conditions.
Thrombin Inhibitors
Thrombin, a serine protease, is a central enzyme in the coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.
| Inhibitor | Type | IC50/Ki Value | Substrate Used in Study |
| Argatroban | Direct, Univalent | Ki: 0.92 µM | Chromogenic Substrate (S2238) |
| Bivalirudin | Direct, Bivalent | Data not available | - |
| Lepirudin | Direct, Bivalent | Data not available | - |
| Dabigatran | Direct, Univalent | Data not available | - |
Granzyme B Inhibitors
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a target for modulating immune responses and treating autoimmune diseases.
| Inhibitor | Type | IC50/Ki Value | Substrate Used in Study |
| Ac-IEPD-CHO | Peptide Aldehyde | Ki: 80 nM | Not Specified |
| VTI-1002 | Small Molecule | Ki: 4.4 nM (human) | Not Specified |
| Granzyme B Inhibitor I | Small Molecule | ID50: 300 nM | Not Specified (inhibits apoptosis-related DNA fragmentation) |
Caspase-3 Inhibitors
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its inhibition can be a therapeutic approach for conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemic injury.
| Inhibitor | Type | IC50 Value | Substrate Used in Study |
| Ac-DEVD-CHO | Peptide Aldehyde | 140 pM | Z-DEVD-aminoluciferin |
| Z-DEVD-FMK | Peptide Fluoromethyl Ketone | Not Specified | - |
| Compound 5i | 1,2-benzisothiazol-3-one derivative | 1.15 nM | Ac-LDEVD-AMC |
| Ac-LESD-CMK | Peptide Chloromethyl Ketone | 50 nM (for Caspase-8) | Ac-DEVD-AMC (for Caspase-3) |
| z-LEHD-FMK | Peptide Fluoromethyl Ketone | 0.70 nM (for Caspase-8) | Ac-DEVD-AMC (for Caspase-3) |
| z-IETD-FMK | Peptide Fluoromethyl Ketone | 350 nM (for Caspase-8) | Ac-DEVD-AMC (for Caspase-3) |
Experimental Protocols
Accurate and reproducible experimental design is crucial for benchmarking new inhibitors. The following are detailed protocols for determining the IC50 of novel inhibitors against Thrombin, Granzyme B, and Caspase-3 using a fluorogenic AMC-based substrate.
General Assay Principle
The assay measures the enzymatic activity of the protease by monitoring the fluorescence increase resulting from the cleavage of the AMC group from the this compound substrate. In the presence of an inhibitor, the rate of this cleavage is reduced. By measuring the enzyme activity at various inhibitor concentrations, an IC50 value can be determined.
Materials
-
Purified active protease (Thrombin, Granzyme B, or Caspase-3)
-
Protease-specific assay buffer
-
This compound substrate (or other appropriate AMC-based substrate)
-
Novel inhibitor and reference inhibitor(s)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~430-460 nm
General Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in DMSO.
-
Prepare a concentrated stock solution of the novel inhibitor and each reference inhibitor in DMSO.
-
Prepare the appropriate assay buffer for the specific protease being tested.
-
Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the novel inhibitor and reference inhibitors in the assay buffer to create a range of concentrations. A typical starting point is a 10-point, 3-fold serial dilution.
-
-
Assay Setup (96-well plate):
-
Enzyme Control: Add assay buffer and the protease solution.
-
Inhibitor Wells: Add the diluted inhibitor solutions and the protease solution.
-
No-Enzyme Control (Blank): Add assay buffer only.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths. Record data every 1-5 minutes for a period of 30-60 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30-60 minutes) at the optimal temperature, protected from light, and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the enzyme control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved provides a clearer understanding of the inhibitor's mechanism of action and the experimental approach.
Thrombin Signaling Pathway
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[4] Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to downstream signaling cascades that regulate hemostasis, inflammation, and cell proliferation.[4]
Caption: Thrombin activates PARs, initiating G-protein signaling cascades.
Granzyme B-Mediated Apoptosis Pathway
Granzyme B, delivered into target cells by perforin, initiates apoptosis through two main routes: direct cleavage and activation of executioner caspases, and cleavage of the pro-apoptotic protein Bid, which triggers the mitochondrial pathway of apoptosis.[5][6]
Caption: Granzyme B triggers apoptosis via caspase activation and mitochondria.
Caspase-3 Signaling Pathway
Caspase-3 is activated by initiator caspases (caspase-8 and caspase-9) in response to both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic signals. Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Caspase-3 is activated by initiator caspases in apoptotic pathways.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of an experiment to determine the IC50 value of a novel protease inhibitor.
Caption: A stepwise workflow for determining the IC50 of a protease inhibitor.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. thrombin inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. This compound › PeptaNova [peptanova.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Fluorogenic Substrates for Coagulation Factor Assays: The Case for Boc-Asp(OBzl)-Pro-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the study of coagulation, the selection of an appropriate substrate for enzymatic assays is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of Boc-Asp(OBzl)-Pro-Arg-AMC, a fluorogenic substrate for thrombin, with other commonly used alternatives. By examining key performance indicators, providing detailed experimental protocols, and visualizing relevant biological and experimental workflows, this guide aims to equip researchers with the necessary information to make an informed choice for their specific assay needs.
Introduction to Fluorogenic Coagulation Factor Assays
The coagulation cascade is a complex series of enzymatic reactions culminating in the generation of thrombin, which in turn cleaves fibrinogen to form a fibrin (B1330869) clot. Assaying the activity of key proteases in this cascade, such as thrombin and Factor Xa, is fundamental to understanding hemostasis and thrombosis, as well as for the development of anticoagulant and procoagulant therapies.
Fluorogenic assays offer a sensitive and continuous method for measuring protease activity. These assays utilize synthetic peptide substrates that are conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide sequence, AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The Coagulation Cascade: A Signaling Pathway
The intricate network of interactions within the coagulation cascade underscores the importance of substrate specificity in assay design. The following diagram illustrates the key pathways leading to the generation of thrombin.
Performance Comparison of Thrombin Substrates
The ideal substrate for a coagulation factor assay should exhibit high sensitivity (a favorable Kcat/Km ratio) and high specificity for the target enzyme. This section compares the performance of this compound with two other widely used fluorogenic thrombin substrates: Boc-Val-Pro-Arg-AMC and Z-Gly-Gly-Arg-AMC.
| Substrate | Target Enzyme | Kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (Kcat/Km) (M⁻¹s⁻¹) | Known Cross-Reactivity |
| This compound | Thrombin | 160 [1] | 11 [1] | 1.45 x 10⁷ | Trypsin [1][2] |
| Boc-Val-Pro-Arg-AMC | Thrombin | 105[3][4] | 21[3][4] | 5.00 x 10⁶ | Trypsin, Tryptase, Kex2 endoprotease, Acrosin, Spermosin[3][5] |
| Z-Gly-Gly-Arg-AMC | Thrombin | N/A | N/A | N/A | Urokinase, Trypsin, Tissue-type plasminogen activator[6][7] |
Data Summary:
-
Sensitivity: this compound demonstrates the highest catalytic efficiency for thrombin among the compared substrates, with a Kcat/Km value approximately three times higher than that of Boc-Val-Pro-Arg-AMC.[1][3][4] This indicates a higher sensitivity, allowing for the detection of lower thrombin concentrations or the use of lower substrate concentrations.
-
Specificity: While all three substrates are primarily used for thrombin, they exhibit some level of cross-reactivity with other proteases. This compound is known to be cleaved by trypsin.[1][2] Boc-Val-Pro-Arg-AMC shows a broader range of cross-reactivity with several other serine proteases.[3][5] Z-Gly-Gly-Arg-AMC is also susceptible to cleavage by urokinase and tissue-type plasminogen activator.[6][7] For assays where discriminating thrombin activity from that of other proteases is critical, the narrower cross-reactivity profile of this compound may be advantageous.
Experimental Protocols
A generalized protocol for a fluorogenic thrombin activity assay is provided below. This protocol can be adapted for use with this compound and its alternatives by adjusting substrate and enzyme concentrations based on their respective kinetic parameters.
Materials:
-
Purified human α-thrombin
-
This compound (or alternative substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 8.0)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm
Experimental Workflow:
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of thrombin dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 nM).
-
On the day of the experiment, dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value, e.g., 10 µM for this compound).
-
-
Assay Procedure:
-
Add 50 µL of each thrombin dilution to the wells of a 96-well black microplate. Include a buffer-only control (0 nM thrombin).
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~440 nm for AMC) every minute for 30-60 minutes.
-
For each thrombin concentration, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Subtract the velocity of the buffer-only control from all other measurements.
-
Plot the background-subtracted reaction velocity against the thrombin concentration to generate a standard curve.
-
Logical Considerations for Substrate Selection
The choice of substrate is contingent upon the specific experimental goals. The following decision tree illustrates a logical approach to selecting the most appropriate thrombin substrate.
Conclusion
This compound stands out as a highly sensitive fluorogenic substrate for thrombin, offering a superior catalytic efficiency compared to other common alternatives. Its relatively narrow known cross-reactivity profile makes it a strong candidate for assays requiring high specificity. However, as with any enzymatic assay, empirical validation of substrate performance and specificity within the context of the specific experimental system is paramount. By carefully considering the comparative data and experimental guidelines presented here, researchers can confidently select the optimal substrate to achieve robust and reproducible results in their coagulation factor assays.
References
- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Fluorogenic substrate assay of antithrombin III: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]
Navigating Protease Activity in Complex Biological Samples: A Comparative Guide to Boc-Asp(OBzl)-Pro-Arg-AMC and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity in complex biological samples like cell lysates, plasma, and tissue homogenates is crucial. The fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC is a widely utilized tool for detecting the activity of serine proteases such as thrombin and trypsin. However, its application in intricate biological matrices is fraught with limitations that can compromise data integrity. This guide provides an objective comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The core principle behind this compound lies in its cleavage by target proteases, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence is directly proportional to enzyme activity. While straightforward in purified systems, the reality of working with complex biological samples introduces significant challenges.
The Inherent Limitations of this compound in Biological Matrices
The utility of this compound and other AMC-based substrates can be hampered by several factors prevalent in biological samples:
-
Autofluorescence: Biological samples inherently contain molecules, such as NADH and riboflavins, that fluoresce at similar excitation and emission wavelengths to AMC (Ex/Em ≈ 351/430 nm), leading to high background signals and reduced sensitivity.[1]
-
Fluorescence Quenching: Components within the sample can absorb the excitation or emission light, a phenomenon known as the inner filter effect, which diminishes the fluorescent signal and leads to an underestimation of enzyme activity.[2][3]
-
Substrate Instability: AMC-based substrates can undergo spontaneous degradation, leading to the release of free AMC and elevated background fluorescence, independent of enzymatic activity.[2]
-
Cross-Reactivity: Thrombin and trypsin, the primary targets of this compound, share substrate specificities with other proteases present in complex samples. This lack of absolute specificity can result in an overestimation of the activity of the target enzyme.[4][5] Thrombin itself has been shown to exhibit both trypsin-like and chymotrypsin-like specificity, further complicating the interpretation of results.[4][6]
-
Presence of Endogenous Inhibitors: Biological samples contain natural protease inhibitors, such as α1-antitrypsin and antithrombin III in plasma, which can interfere with the accurate measurement of enzyme activity.[7]
Comparative Analysis of Alternative Fluorogenic Substrates
To overcome the limitations of this compound, several alternative substrates have been developed. This section compares key performance parameters of prominent alternatives.
| Substrate | Target Enzymes | Key Characteristics | Advantages in Complex Samples | Disadvantages |
| This compound | Thrombin, Trypsin[8] | Standard AMC-based substrate. | Widely available and characterized in simple systems. | Susceptible to autofluorescence, quenching, and off-target cleavage.[1][2] |
| Z-Gly-Gly-Arg-AMC | Thrombin[9] | Thrombin-specific fluorogenic substrate.[9] | Increased selectivity for thrombin over Factor Xa compared to some other substrates.[10] Improved kinetic parameters in some cases.[10] | Still susceptible to AMC-related interferences. Lower kcat than some alternatives, potentially leading to a more protracted signal curve.[11] |
| Boc-Val-Pro-Arg-AMC | Thrombin[12] | Sensitive fluorogenic substrate for α-thrombin.[12] | Different peptide sequence may offer altered specificity profile. | Still an AMC-based substrate with inherent limitations. May have a lower kcat compared to other substrates, affecting reaction velocity.[11] |
| FRET-based Substrates (e.g., 5-FAM/QXL™ 520) | Thrombin | Utilize Förster Resonance Energy Transfer; cleavage separates a fluorophore and a quencher. | Longer wavelength emission (e.g., 520 nm) is less susceptible to autofluorescence from biological samples.[13] Can be designed for high specificity. | May require specific instrument filter sets. Can still be affected by the inner filter effect.[14] |
| ACC-based Substrates (7-amino-4-carbamoylmethylcoumarin) | Various Proteases | Higher fluorescence quantum yield than AMC. | Approximately 3-fold increased quantum yield allows for lower enzyme and substrate concentrations, potentially reducing background and interference.[15] | Less commonly used than AMC-based substrates. |
Table 1: Comparison of Fluorogenic Protease Substrates.
Experimental Data Summary
The following table summarizes kinetic parameters for thrombin with different fluorogenic substrates. Lower KM values indicate higher affinity of the enzyme for the substrate, while higher kcat values indicate a faster turnover rate.
| Substrate | KM (µM) | kcat (s⁻¹) |
| Boc-Val-Arg-AMC | 160 | 0.032 |
| Z-Gly-Gly-Arg-AMC | 100 | 1.03 |
| H-Gly-Gly-Arg-AMC | Increased affinity and turnover compared to Z-Gly-Gly-Arg-AMC | Increased affinity and turnover compared to Z-Gly-Gly-Arg-AMC |
Table 2: Kinetic Parameters of Thrombin with Different Fluorogenic Substrates. Data extracted from a comparative study.[10][11] Note that the study on H-Gly-Gly-Arg-AMC indicated a 6-fold increase in Km and a 3-fold increase in kcat upon removal of the 'Z' protecting group from Z-Gly-Gly-Arg-AMC.[10]
Experimental Protocols
The following is a generalized protocol for comparing the activity of different fluorogenic substrates in a complex biological sample, such as cell lysate.
Objective: To determine the optimal fluorogenic substrate for measuring thrombin or trypsin activity in cell lysate by comparing signal-to-background ratios and linearity of the reaction.
Materials:
-
This compound
-
Z-Gly-Gly-Arg-AMC
-
Boc-Val-Pro-Arg-AMC
-
Purified thrombin or trypsin (for positive control and standard curve)
-
Cell lysate prepared in a suitable buffer (e.g., Tris-HCl)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate filters for AMC (Ex/Em ≈ 360-380/440-460 nm)
Procedure:
-
Substrate Preparation: Prepare fresh stock solutions of each substrate in DMSO and dilute to the desired working concentration in assay buffer immediately before use. Protect from light.
-
Standard Curve: Prepare a standard curve of free AMC to convert relative fluorescence units (RFU) to molar concentrations.
-
Sample Preparation: Thaw cell lysate on ice. Centrifuge to remove debris. Determine the total protein concentration of the lysate.
-
Assay Setup: In a 96-well black microplate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Substrate Control: Assay buffer + each substrate.
-
Lysate Background: Cell lysate + assay buffer (no substrate).
-
Experimental Wells: Cell lysate + each substrate.
-
Positive Control: Purified enzyme + each substrate.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate to the wells containing the cell lysate or purified enzyme.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings every 5 minutes.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Subtract the lysate background from the experimental wells.
-
Plot fluorescence (RFU) versus time for each substrate.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the signal-to-background ratio for each substrate (V₀ of experimental well / V₀ of substrate control well).
-
Compare the performance of the substrates based on signal-to-background ratio and the linearity of the reaction.
-
Mandatory Visualizations
Caption: Thrombin signaling pathway via PARs.
Caption: Experimental workflow for substrate comparison.
Conclusion and Recommendations
The choice of a fluorogenic substrate for measuring protease activity in complex biological samples requires careful consideration of the inherent limitations of the assay system. While this compound is a functional substrate, its performance can be significantly impacted by the sample matrix. For studies requiring high sensitivity and specificity in complex environments, researchers should consider alternatives such as Z-Gly-Gly-Arg-AMC for improved thrombin selectivity or FRET-based substrates to minimize autofluorescence interference. It is imperative to perform validation experiments, including the determination of signal-to-background ratios and linearity, with the specific biological samples of interest to select the most robust and reliable tool for accurate quantification of protease activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The technique of measuring thrombin generation with fluorogenic substrates: 1. Necessity of adequate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational selection in trypsin-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound › PeptaNova [peptanova.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 13. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercially Available Thrombin Assay Kits
For researchers, scientists, and drug development professionals, the accurate measurement of thrombin activity and generation is paramount. Thrombin, a key serine protease in the coagulation cascade, plays a crucial role in hemostasis, thrombosis, and various physiological and pathological processes. A multitude of commercially available assay kits are on the market, each with its own set of principles, protocols, and performance characteristics. This guide provides an objective comparison of some of the leading thrombin assay kits to aid in the selection of the most appropriate tool for your research needs.
This comparison focuses on key performance indicators, experimental protocols, and the underlying technology of prominent colorimetric and fluorometric thrombin assay kits. The data presented is compiled from publicly available information and is intended to provide a comprehensive overview for easy comparison.
Quantitative Performance Data Summary
The following table summarizes the key quantitative data for a selection of commercially available thrombin assay kits. It is important to note that direct comparison can be challenging due to variations in reporting units and assay principles.
| Feature | Abcam Thrombin Activity Assay Kit (Colorimetric, ab234620) | Technoclone TECHNOTHROMBIN® TGA Kit (Fluorometric) | Diagnostica Stago Calibrated Automated Thrombogram (CAT) (Fluorometric) | BPS Bioscience Thrombin Inhibitor Screening Assay Kit (Colorimetric, #78867) |
| Assay Principle | Colorimetric (pNA release) | Fluorometric (AMC release) | Fluorometric (AMC release) | Colorimetric (pNA release) |
| Detection Method | Absorbance at 405 nm | Fluorescence (Ex/Em ~360/460 nm) | Fluorescence (Ex/Em 390/460 nm)[1] | Absorbance at 405 nm[2] |
| Assay Type | End-point or Kinetic | Kinetic | Kinetic | End-point or Kinetic |
| Sample Types | Plasma, Serum, Cell culture supernatant, Cell Lysate, Tissue[3] | Platelet-Poor Plasma (PPP), Platelet-Rich Plasma (PRP)[4] | Platelet-Poor Plasma (PPP), Platelet-Rich Plasma (PRP) | Purified enzyme, Inhibitors |
| Sensitivity | ≤ 0.006 IU/mL[3] | Not explicitly stated, sensitive to low FVIII and FIX levels[2] | High sensitivity for hyper- and hypocoagulable states | Not specified for thrombin, designed for inhibitor screening |
| Dynamic Range | 0.008 - 0.24 IU/mL[3] | Calibrator range: 3.6 to 361 nM[2] | Reference intervals for Peak Thrombin: 103.2-397.7 nM (low TF) and 256.4-479.0 nM (high TF)[5] | Not applicable (inhibitor screening) |
| Precision (CV%) | Not specified | Not specified | Intra-assay: 1.4% to 2.2%; Inter-assay: 6.8% to 14.7%[5] | Not specified |
| Time to Result | ~2 hours[6] | Varies (kinetic) | Varies (kinetic) | 30-60 minutes incubation[7] |
| Instrumentation | Microplate reader (405 nm)[6] | Fluorescence microplate reader[4] | Dedicated fluorometer (Thrombinoscope) or compatible plate reader[1] | Microplate reader (405 nm)[7] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological process and the experimental procedures, the following diagrams have been generated using Graphviz.
Thrombin's Role in the Coagulation Cascade
Caption: Simplified pathway of thrombin's action in converting fibrinogen to a stable fibrin clot.
General Experimental Workflow for Thrombin Activity Assays
Caption: A generalized workflow for performing a thrombin activity assay in a microplate format.
Experimental Protocols
Below are detailed methodologies for performing thrombin assays using both colorimetric and fluorometric detection methods. These protocols are generalized and should be adapted based on the specific manufacturer's instructions for the chosen kit.
Colorimetric Thrombin Activity Assay (Based on p-nitroanilide release)
This protocol is exemplified by kits such as the Abcam Thrombin Activity Assay Kit (ab234620) and the BPS Bioscience Thrombin Inhibitor Screening Assay Kit.
-
Reagent Preparation:
-
Prepare the assay buffer, thrombin standard, and samples according to the kit's manual. For inhibitor screening, prepare a dilution series of the test compound.
-
Reconstitute the chromogenic substrate (e.g., containing p-nitroanilide, pNA).
-
-
Standard Curve Preparation:
-
Create a standard curve by performing serial dilutions of the provided thrombin standard in the assay buffer. This will be used to quantify thrombin activity in the samples.
-
-
Assay Procedure:
-
Add a defined volume of standard or sample to each well of a 96-well microplate.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified time (e.g., 30 minutes at room temperature)[7].
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Incubate the plate at a controlled temperature (typically 37°C).
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at a single time point (end-point) or kinetically over a period (e.g., every 30 minutes for 2 hours)[6].
-
The rate of pNA release, reflected by the change in absorbance, is directly proportional to the thrombin activity.
-
Calculate the thrombin activity of the samples by comparing their absorbance values to the standard curve.
-
Fluorometric Thrombin Generation Assay (Based on AMC release)
This protocol is representative of kits like the Technoclone TECHNOTHROMBIN® TGA and the Diagnostica Stago Calibrated Automated Thrombogram (CAT).
-
Reagent Preparation:
-
Prepare the assay buffer, thrombin calibrator, and triggers (e.g., tissue factor and phospholipids) as per the manufacturer's instructions.
-
Prepare the fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
-
Sample and Calibrator Preparation:
-
Prepare platelet-poor or platelet-rich plasma samples.
-
Prepare a thrombin calibrator that will be used to convert the fluorescence signal into thrombin concentration.
-
-
Assay Procedure:
-
Pipette the plasma samples and thrombin calibrator into separate wells of a black 96-well microplate.
-
Add the trigger solution to the sample wells to initiate coagulation and thrombin generation.
-
Add the fluorogenic substrate to all wells.
-
-
Measurement and Analysis:
-
Immediately place the microplate into a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) at an excitation wavelength of approximately 350-390 nm and an emission wavelength of 450-460 nm.[1]
-
The rate of increase in fluorescence corresponds to the rate of thrombin generation as it cleaves the substrate to release the fluorophore (AMC).
-
Specialized software is typically used to analyze the kinetic data, correct for substrate consumption and inner filter effect, and calculate key thrombin generation parameters such as Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.
-
Concluding Remarks
The choice of a thrombin assay kit should be guided by the specific research question, the required sensitivity, the available instrumentation, and the nature of the samples being analyzed.
-
Colorimetric assays are generally robust, cost-effective, and suitable for measuring thrombin activity in a variety of sample types, as well as for high-throughput screening of inhibitors.
-
Fluorometric thrombin generation assays offer a more dynamic and comprehensive assessment of the entire coagulation process, providing valuable insights into both pro- and anticoagulant drivers of hemostasis. These assays are particularly powerful for studying bleeding and thrombotic disorders and for evaluating the efficacy of anticoagulant drugs.
It is crucial to carefully validate any chosen assay in your laboratory and with your specific sample types to ensure accurate and reproducible results. This guide serves as a starting point for navigating the landscape of commercially available thrombin assay kits and making an informed decision for your research endeavors.
References
- 1. stago-us.com [stago-us.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. A review of commercially available thrombin generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. Performance and reference intervals of thrombin generation test: results from the Brazilian longitudinal study of adult health (ELSA-Brasil). A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Boc-Asp(OBzl)-Pro-Arg-AMC: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Boc-Asp(OBzl)-Pro-Arg-AMC, a fluorogenic substrate used in protease activity assays. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, must follow hazardous chemical waste procedures.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][3][4]
-
Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste.[1][2] This includes the pure compound, solutions, and any contaminated materials such as pipette tips, tubes, and spill cleanup debris.
-
Waste Segregation:
-
Solid Waste: Collect uncontaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent (e.g., DMSO), collect the liquid waste in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.
-
Contaminated Sharps: Any needles or other sharps contaminated with this chemical should be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Non-sharp items like pipette tips and microfuge tubes should be collected in a designated solid waste container.
-
-
Container Management:
-
Compatibility: Use containers made of materials compatible with the waste they are holding (e.g., polyethylene (B3416737) for many chemical wastes).[4][5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][5]
-
-
Storage:
-
Disposal Request:
Quantitative Data Summary
While specific quantitative hazard data for this compound is not available, the following table summarizes key operational parameters for its disposal based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Must be between a specified range (e.g., 5.5-10.5) for drain disposal, but chemical waste like this should not be drain disposed. | General Lab Safety |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | General Lab Safety |
| SAA Storage Limit | Maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [2] |
| Container Removal | Full containers must be removed from the SAA within three days. | [5] |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Boc-Asp(OBzl)-Pro-Arg-AMC
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC. Adherence to these guidelines is critical for personal safety and maintaining the integrity of experimental results.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.[1][2][3]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2] Double gloving may be necessary for added protection. |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1][2] |
| Respiratory Protection | Respirator or Fume Hood | Recommended when handling the lyophilized powder to avoid inhalation of dust.[2] All handling of the solid form should occur in a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental success. This section outlines a step-by-step procedure for managing the compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the lyophilized peptide in a cool, dry, and dark environment, with a recommended temperature of -20°C for long-term storage.[1][4]
-
Documentation: Maintain a clear and accurate inventory of the compound, including date of receipt, quantity, and storage location.
Handling and Experimental Use
-
Preparation: Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[2]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.[1]
-
Weighing: When weighing the lyophilized powder, do so within a fume hood to prevent inhalation of dust particles.[2]
-
Reconstitution: If preparing a solution, add the solvent slowly to the vial containing the peptide. Cap the container securely before mixing to ensure complete dissolution. Common solvents include DMSO.
-
Aliquoting: For solutions, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store reconstituted solutions as recommended, typically at -20°C or below.[2]
-
Experimental Procedure: During use in assays, handle all solutions with care to avoid splashes and aerosols.
Spill Management
-
Minor Spills: For small spills of the powder, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[4] Avoid creating dust.[4] For liquid spills, absorb with an inert material and place in a designated chemical waste container.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency protocols.
-
Decontamination: After a spill, thoroughly clean and decontaminate the affected surfaces.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste materials, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a clearly labeled container designated for chemical waste.[1][2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[2]
-
Disposal Method: Do not pour peptide waste down the drain.[1] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Follow all federal, state, and local environmental regulations for chemical waste disposal.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
